Monobutyltin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
78763-54-9 |
|---|---|
Molecular Formula |
C4H9Sn+3 |
Molecular Weight |
175.82 g/mol |
IUPAC Name |
butyltin(3+) |
InChI |
InChI=1S/C4H9.Sn/c1-3-4-2;/h1,3-4H2,2H3;/q;+3 |
InChI Key |
NPAIMXWXWPJRES-UHFFFAOYSA-N |
SMILES |
CCCC[Sn+3] |
Canonical SMILES |
CCCC[Sn+3] |
Synonyms |
mono-n-butyltin monobutyltin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrolysis Mechanism of Monobutyltin Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyltin trichloride (B1173362) (MBTC), an organotin compound with diverse industrial applications, undergoes a rapid and complex hydrolysis process in aqueous environments. Understanding the mechanism of this hydrolysis is crucial for assessing its environmental fate, toxicological profile, and for the controlled synthesis of tin-based materials. This technical guide provides a comprehensive overview of the core hydrolysis mechanism of MBTC, detailing the sequential reaction pathways, intermediate species, and final condensation products. While precise quantitative kinetic data for MBTC hydrolysis is not extensively documented in publicly available literature, this guide synthesizes the current qualitative understanding derived from experimental and computational studies. Furthermore, it furnishes detailed experimental protocols for key analytical techniques that can be employed to study the hydrolysis of MBTC and related organotin compounds.
Introduction
This compound trichloride (BuSnCl₃) is a reactive organometallic compound utilized as a precursor for tin dioxide coatings on glass, a stabilizer for polyvinyl chloride (PVC), and as an intermediate in the synthesis of other organotin compounds.[1][2] Its interaction with water initiates a cascade of hydrolysis and condensation reactions, leading to the formation of various monomeric, dimeric, and ultimately polymeric oxo-hydroxo tin species.[3][4] The nature of these products is highly dependent on factors such as pH, concentration, and temperature. This guide aims to provide a detailed understanding of the stepwise hydrolysis mechanism and to equip researchers with the necessary methodologies to investigate this process.
The Hydrolysis and Condensation Pathway
The hydrolysis of this compound trichloride is not a single reaction but a multi-step process involving the sequential replacement of chloride ligands by hydroxyl groups, followed by condensation reactions to form larger, more complex structures.
Initial Hydrolysis Steps
The process begins with the nucleophilic attack of water molecules or hydroxide (B78521) ions on the tin center, leading to the stepwise substitution of the chloro ligands.[3][5] This initial phase results in the formation of a series of partially hydrolyzed, water-soluble intermediates. The presence of water or moisture in the air is sufficient to initiate this process, leading to the formation of hydrated butyltin hydroxide dichloride and hydrogen chloride.[6]
The fundamental elementary reactions in the initial phase of hydrolysis can be summarized as follows:
-
Nucleophilic Attack: A water molecule or hydroxide ion attacks the electron-deficient tin atom.
-
Proton Transfer: A proton is transferred from the coordinated water molecule to a solvent water molecule, forming a hydronium ion and a hydroxyl ligand on the tin center.
-
Chloride Elimination: A chloride ion is displaced from the coordination sphere of the tin atom.
These steps can be represented by the following general equations:
BuSnCl₃ + H₂O ⇌ [BuSnCl₃(OH₂)] [BuSnCl₃(OH₂)] ⇌ [BuSnCl₂(OH)] + H⁺ + Cl⁻
This process continues, leading to the formation of BuSnCl(OH)₂ and eventually BuSn(OH)₃.
Dimerization and Intermediate Formation
As the concentration of the partially hydrolyzed monomers increases, they can undergo condensation reactions to form dimeric and potentially other oligomeric species. One of the well-characterized intermediates in the hydrolysis of MBTC is the dimer (BuSn)₂(OH)₂Cl₄(H₂O)₂.[3][4] The formation of this stable dimeric structure is considered a critical step in the overall hydrolysis and condensation pathway.[7] Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the thermodynamic favorability of these intermediate structures.[3][4]
Final Condensation to Polymeric Structures
Under conditions of complete hydrolysis, the intermediate species further condense to form a polymeric stannic acid with the general formula [BuSn(O)OH]n.[3][4] This final product is a complex, three-dimensional network of tin-oxygen bonds. The structure of this polymeric material is not definitively established but is believed to be similar to that of the butyl-tin dodecamer, [(BuSn)₁₂O₁₄(OH)₆]²⁺.[3][4]
Physicochemical Properties and Hydrolysis Intermediates
While extensive quantitative kinetic data is scarce, the following table summarizes some of the known physicochemical properties of MBTC and the key species involved in its hydrolysis.
| Compound/Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Physical State | Water Solubility | Key Role in Hydrolysis |
| This compound trichloride | BuSnCl₃ | 282.18 | Colorless liquid | Soluble, with rapid hydrolysis | Starting material |
| Hydrated butyltin hydroxide dichloride | [BuSnCl₂(OH)(H₂O)ₓ] | Variable | Presumed intermediate in solution | Soluble | First hydrolysis product |
| Dimeric Intermediate | (BuSn)₂(OH)₂Cl₄(H₂O)₂ | 565.23 | Isolated as a solid | Sparingly soluble | Stable intermediate |
| Butylstannonic Acid | [BuSn(O)OH]n | Polymeric | Solid | Insoluble | Final hydrolysis/condensation product |
Experimental Protocols for Studying MBTC Hydrolysis
A combination of analytical techniques is required to monitor the rapid hydrolysis of MBTC and to characterize the resulting intermediates and products.
Potentiometric Titration
This method is used to follow the change in pH of the solution as hydrolysis proceeds, due to the release of HCl. It can provide insights into the stoichiometry of the hydrolysis reactions.
Methodology:
-
Preparation: Prepare a standard aqueous solution of this compound trichloride of known concentration (e.g., 0.01 M). Use deionized, CO₂-free water.
-
Titration Setup: Place the MBTC solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant rate.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Analysis: The resulting titration curve can be analyzed to determine the pKa values of the various hydrolytic species and to propose a speciation model.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹¹⁹Sn NMR, is a powerful tool for identifying and quantifying the different tin species in solution. ¹H and ¹³C NMR can also provide complementary structural information.
Methodology:
-
Sample Preparation: Prepare a solution of MBTC in a suitable deuterated solvent (e.g., D₂O, or an organic solvent with a controlled amount of water). The concentration should be high enough for good signal-to-noise, typically in the millimolar range.
-
NMR Acquisition: Acquire ¹¹⁹Sn, ¹H, and ¹³C NMR spectra at various time points after the addition of water to monitor the progress of the hydrolysis.
-
Spectral Analysis: The chemical shifts in the ¹¹⁹Sn NMR spectrum are highly sensitive to the coordination environment of the tin atom. Different hydrolysis products (monomers, dimers, oligomers) will have distinct chemical shifts, allowing for their identification and relative quantification.[9]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and other soft ionization techniques are invaluable for the characterization of the intermediate species formed during hydrolysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of MBTC in a solvent system compatible with ESI-MS (e.g., methanol/water).
-
Infusion and Analysis: Infuse the solution directly into the mass spectrometer at different time intervals after the initiation of hydrolysis.
-
Data Analysis: Analyze the mass spectra to identify the mass-to-charge ratios (m/z) of the various ionic species in solution. This can reveal the presence of monomeric, dimeric, and other oligomeric hydrolysis products. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after a suitable derivatization step.[10]
Visualizing the Hydrolysis Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Hydrolysis and condensation pathway of this compound trichloride.
Caption: General experimental workflow for studying MBTC hydrolysis.
Conclusion
The hydrolysis of this compound trichloride is a facile and intricate process that dictates its environmental behavior and is fundamental to its application in materials science. This guide has outlined the consensus mechanism, involving a cascade of hydrolysis and condensation reactions that transform the initial monomer into complex polymeric structures. While the rapidity of the reaction presents challenges for detailed kinetic studies, the experimental protocols provided herein offer a robust framework for researchers to investigate this and similar organotin systems. Future research, likely leveraging advanced computational modeling and rapid, in-situ analytical techniques, will be crucial for a more quantitative understanding of the kinetics and thermodynamics of this compound trichloride hydrolysis.
References
- 1. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06256B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 10. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Monobutyltin Oxide from Tetrabutyltin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monobutyltin oxide, a versatile organotin compound, from tetrabutyltin (B32133). The primary synthesis route involves a two-step process: the redistribution (or Kocheshkov) reaction of tetrabutyltin with tin tetrachloride to form this compound trichloride (B1173362), followed by the hydrolysis of this intermediate to yield the final product. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthesis.
Synthesis Overview
The conversion of tetrabutyltin to this compound oxide is a well-established industrial process. The overall transformation can be summarized as follows:
-
Redistribution Reaction: Tetrabutyltin (Sn(C₄H₉)₄) is reacted with tin tetrachloride (SnCl₄) in a comproportionation reaction to produce a mixture of butyltin chlorides. By controlling the stoichiometry, the reaction can be optimized to favor the formation of this compound trichloride (C₄H₉SnCl₃).
-
Hydrolysis: The resulting this compound trichloride is then hydrolyzed under alkaline conditions. This step replaces the chloride ligands with hydroxyl groups, which subsequently dehydrate to form this compound oxide (C₄H₉SnOOH or its polymeric forms).
Reaction Pathways and Mechanisms
The synthesis involves two key chemical transformations, each with a distinct mechanism.
Redistribution Reaction Pathway
The redistribution reaction, a hallmark of organometallic chemistry, involves the exchange of alkyl and halide substituents between two tin centers. The reaction proceeds through a series of equilibria to yield a mixture of organotin halides.[1] The stoichiometry of the reactants is crucial in determining the final product distribution.[2]
Hydrolysis and Condensation Pathway
The hydrolysis of this compound trichloride is a complex process involving nucleophilic attack by hydroxide (B78521) ions or water molecules on the tin atom.[3][4][5] This leads to the stepwise replacement of chloride ions with hydroxyl groups. The resulting butyltin hydroxide species are unstable and undergo condensation to form Sn-O-Sn linkages, ultimately leading to the polymeric structure of this compound oxide.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound oxide from tetrabutyltin.
Step 1: Synthesis of this compound Trichloride
This procedure is based on the redistribution reaction between tetrabutyltin and tin tetrachloride.[6][7][8]
Materials:
-
Tetrabutyltin (Sn(C₄H₉)₄)
-
Tin tetrachloride (SnCl₄)
-
Reaction vessel equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
Charge the reactor with tetrabutyltin and commence stirring.
-
Slowly add tin tetrachloride dropwise to the reactor.
-
After the addition is complete, continue stirring for 30 minutes.
-
Heat the reaction mixture to 140°C and maintain this temperature for 4 to 8 hours.[6]
-
Cool the reaction mixture to obtain a solution containing this compound trichloride and dibutyltin dichloride.
-
Separate the this compound trichloride from the mixture by fractional distillation, collecting the fraction at 95-100°C.[6]
Step 2: Synthesis of this compound Oxide
This procedure describes the hydrolysis of this compound trichloride to the final product.[6][8][9]
Materials:
-
This compound trichloride (C₄H₉SnCl₃)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) and Ammonia (B1221849) (NH₃) solution
-
Organic solvent (e.g., n-octanol)
-
Surfactant (optional, to improve product morphology)
-
Reaction vessel with stirrer and heating capabilities
Procedure:
-
Prepare an alkaline solution (e.g., sodium hydroxide in water, or sodium carbonate and ammonia in water).[9]
-
In a separate reactor, dissolve the collected this compound trichloride in an organic solvent and add a surfactant if desired.
-
Slowly add the alkaline solution dropwise to the this compound trichloride solution while stirring.
-
Heat the mixture to 90°C and maintain for 3.5 to 4 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate to obtain crude this compound oxide.
-
Wash the crude product with water until the filtrate is neutral.
-
Dry the purified product under reduced pressure at 80°C for 12 hours to obtain this compound oxide.[6][8]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound oxide from tetrabutyltin.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound oxide.
Table 1: Reaction Conditions and Yields for this compound Trichloride Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Tetrabutyltin:SnCl₄) | 1:2 (molar) | [8] |
| Reaction Temperature | 140°C | [6] |
| Reaction Time | 4 - 8 hours | [6] |
| Distillation Temperature | 95 - 100°C | [6] |
Table 2: Reaction Conditions and Yields for this compound Oxide Synthesis
| Parameter | Value | Reference |
| Hydrolysis Temperature | 90°C | [8] |
| Hydrolysis Time | 3.5 - 4 hours | [8] |
| Drying Temperature | 80°C | [6][8] |
| Drying Time | 12 hours | [6] |
| Final Product Yield | ~99% | [8][9][10] |
| Final Product Purity | >99% | [8] |
Conclusion
The synthesis of this compound oxide from tetrabutyltin via a two-step redistribution and hydrolysis process is a robust and high-yielding method. Careful control of reaction parameters, particularly stoichiometry in the redistribution step and pH and temperature during hydrolysis, is essential for achieving high purity and yield of the final product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important organotin compound.
References
- 1. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis method of this compound oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 10. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
properties of monobutyltin compounds in PVC
An In-depth Technical Guide on the Properties of Monobutyltin Compounds in PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is one of the most widely produced synthetic polymers, valued for its versatility, durability, and cost-effectiveness. However, PVC is thermally unstable at processing temperatures (typically around 200°C), undergoing a rapid auto-catalytic dehydrochlorination reaction.[1][2][3] This degradation process releases hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences in the polymer backbone.[1][2] These polyenes cause severe discoloration (yellowing, reddening, and eventually blackening), and a deterioration of the material's mechanical properties, rendering it brittle.[1]
To counteract this degradation, heat stabilizers are essential additives in PVC formulations.[3] Organotin compounds are among the most effective and widely used heat stabilizers, particularly for rigid PVC applications such as pipes (B44673), window profiles, and packaging films.[2][4][5][6][7] These compounds are characterized by at least one tin-carbon bond. This guide focuses specifically on this compound (MBT) compounds, a subset of organotins that play a crucial role in PVC stabilization, often in conjunction with other organotin species.
Types of this compound Compounds in PVC
This compound compounds are primarily used as intermediates in the synthesis of other organotin stabilizers and as co-stabilizers themselves.[8][9] When used with dialkyltin compounds, they can produce a synergistic effect, enhancing the overall stability of the PVC.[10] The most common this compound compounds referenced in PVC applications are:
-
This compound trichloride (B1173362) (MBTC): A colorless liquid used as a precursor for other organotin compounds and as a PVC stabilizer.[10][11][12]
-
This compound oxide (MBTO): A white, amorphous powder used as a catalyst and an intermediate for producing organotin stabilizers for PVC.[13][14][15][16]
-
This compound tris(isooctylthioglycolate) (MBT(IOTG)) and this compound tris(2-ethylhexyl thioglycolate) (MBT(EHTG)): These are mercaptide esters that act as highly effective heat stabilizers.[17]
Chemical and Physical Properties
The fundamental properties of the primary this compound compounds determine their handling, processing, and reactivity.
| Property | This compound trichloride (MBTC) | This compound oxide (MBTO) |
| Chemical Formula | C₄H₉SnCl₃[11] | C₄H₁₀O₂Sn[14] |
| Molar Mass | 282.18 g/mol [11] | ~192.83 - 248.99 g/mol (varies with structure)[8][13] |
| Appearance | Clear, colorless to yellowish liquid[10][11] | White, amorphous powder[14][15] |
| Melting Point | -63 °C[11] | ~45-50°C[13] |
| Boiling Point | 93 °C at 10 mmHg[11] | N/A |
| Density | 1.693 g/cm³[11] | N/A |
| Solubility | Soluble in most common organic solvents; hydrolyzes rapidly in water.[11][17] | Almost insoluble in water and most organic solvents; soluble in bases and mineral acids.[14][15] |
| CAS Number | 1118-46-3[11] | 2273-43-0[14] |
Mechanism of PVC Stabilization
The thermal degradation of PVC is initiated at labile chlorine sites on the polymer chain, which are typically allylic or tertiary chlorine atoms. The process involves the elimination of HCl, which then catalyzes further degradation.[1] Organotin stabilizers, including this compound compounds, inhibit this process through two primary functions.
Logical Relationship of Organotin Stabilizers
The effectiveness and application of organotin stabilizers are directly related to the number of alkyl groups attached to the tin atom. This compound compounds are key components, often working synergistically with dibutyltin (B87310) compounds to provide a comprehensive stabilization package.
Caption: Functionality of organotin compounds based on alkyl substitution.
PVC Degradation and Stabilization Pathway
The stabilization mechanism involves the substitution of labile chlorine atoms and the scavenging of evolved HCl. Organotin mercaptides are particularly effective in this role.
-
Substitution of Labile Chlorine: The stabilizer (R-Sn-X₃) reacts with the labile chlorine atom on the PVC chain, replacing it with a more stable ligand (X). This prevents the initiation of the dehydrochlorination "unzipping" reaction.[1][2]
-
HCl Scavenging: Any HCl that is formed during processing is immediately neutralized by the organotin compound. This prevents the acid-catalyzed degradation of the polymer.[1] The reaction of the stabilizer with HCl generates organotin chlorides, which are less detrimental than free HCl.[1]
Caption: this compound compounds stabilize PVC via substitution and HCl scavenging.
Performance Data: Leaching from PVC Pipes
A significant concern for drug development professionals and regulators is the potential for additives to leach from plastic products into the environment or consumables. This compound compounds, used in PVC pipes for drinking water, have been studied for their leaching potential.[18][19]
| Study Parameter | Conditions & Results | Reference |
| Leaching Medium | Artificial Freshwater (AFW), pH 8 | ,[18] |
| Chlorine Impact | Free chlorine was observed to have a positive impact on MBT leaching. | [18] |
| Leaching Duration & Concentration (Lab Scale) | MBT leaching occurred over 1 to 7 days when exposed to 4 mg/L of chlorine, with maximum concentrations ranging from 0.008 to 0.296 μg/L.[19] In another study, MBT was only observed above the detection limit during the first 24 hours.[18] | [18],[19] |
| Leaching Duration & Concentration (Disinfected Pipe) | After disinfection procedures, MBT leaching extended up to 14 days with concentrations remaining stable at approximately 0.15 μg/L.[19] | [19] |
| Comparison to Guidelines | Leached concentrations were noted to be significantly lower (e.g., 10x lower) than the World Health Organization (WHO) guideline for organotins in drinking water.[19] | [19] |
| Photodegradation | In the presence of UV/visible light, MBT was not detected in water due to rapid photodegradation, with a half-life of 0.4 days in one study.[4][20] | [20],[4] |
Experimental Protocols
Thermal Stability Analysis of PVC
The effectiveness of a heat stabilizer is quantified by measuring the thermal stability of the PVC formulation.
-
Methodology: Dehydrochlorination Measurement (PVC Thermomat)
-
Apparatus: A Metrohm 763 PVC Thermomat or similar instrument is used.[2] This device heats a polymer sample at a precise temperature while a stream of inert gas (e.g., nitrogen) passes over it.
-
Sample Preparation: PVC films are prepared with and without the this compound stabilizer. A typical formulation might include 100 parts PVC, 60 parts plasticizer (like DOP), and 2 parts stabilizer (phr).[2]
-
Procedure: The sample is placed in the heating chamber and heated to a set temperature (e.g., 160°C or 180°C).[2] The inert gas carries any evolved HCl into a measuring cell containing deionized water.
-
Data Collection: The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the onset of HCl evolution.
-
Endpoint: The "stability time" is the time elapsed until this rapid increase in conductivity, indicating the failure of the stabilization system.
-
-
Methodology: Thermogravimetric Analysis (TGA)
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the PVC formulation is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (air or nitrogen).
-
Data Collection: The instrument records the mass of the sample as a function of temperature.
-
Analysis: The temperature at which significant mass loss begins corresponds to the onset of degradation (dehydrochlorination). A higher onset temperature indicates better thermal stability.[2][21]
-
Analysis of this compound Leaching from PVC
This protocol outlines the steps to quantify the amount of this compound that leaches from PVC pipes into water.
-
Methodology: Leaching Simulation and Sample Analysis
Caption: Workflow for quantifying this compound leaching from PVC pipes.
-
Leaching Simulation:
-
Bench-scale pipe-section reactors (PSRs) or pilot-scale pipe-loops are used to simulate conditions in a water distribution system.[18]
-
PVC pipe samples are exposed to test water with controlled parameters, such as pH, temperature, and disinfectant (e.g., free chlorine or chloramine) concentration.[19]
-
-
Sampling:
-
Water samples (e.g., 0.5 L) are collected from the reactors at specified time intervals (e.g., hourly at the beginning, then daily). Samples are collected in amber glass bottles to prevent photodegradation.
-
-
Sample Preparation (Derivatization):
-
Organotin compounds are not volatile enough for direct gas chromatography (GC) analysis. Therefore, they must be derivatized.
-
Samples are immediately derivatized using a solution of sodium tetraethyl borate (NaBEt₄). This reagent ethylates the butyltin compounds, making them more volatile and suitable for GC analysis.
-
-
Extraction and Analysis:
-
The derivatized organotin compounds are extracted from the aqueous phase into an organic solvent (e.g., hexane).
-
The extract is then analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC/MS). The GC separates the different ethylated organotin compounds, and the MS detects and quantifies them based on their specific mass-to-charge ratios.
-
Conclusion
This compound compounds are important components in the stabilization of PVC. While rarely used alone, they act as powerful co-stabilizers, particularly with dibutyltin derivatives, to protect the polymer from thermal degradation during processing.[9] The mechanism involves both the substitution of labile chlorine atoms and the scavenging of HCl, preventing discoloration and the loss of mechanical integrity. While their use in applications like drinking water pipes raises concerns about leaching, studies indicate that the leached amounts are generally low, well below established health guidelines, and are subject to rapid environmental degradation by light.[19][20] The detailed experimental protocols for thermal stability and leaching analysis provide a framework for researchers to evaluate the performance and safety of these critical PVC additives.
References
- 1. scispace.com [scispace.com]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. samphina.com.ng [samphina.com.ng]
- 4. canada.ca [canada.ca]
- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 6. baerlocher.com [baerlocher.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 9. incachem.com [incachem.com]
- 10. BNT Chemicals | this compound Trichloride Glass Coating [bnt-chemicals.com]
- 11. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 12. This compound Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]
- 13. atamankimya.com [atamankimya.com]
- 14. This compound OXIDE (MBTO) - Ataman Kimya [atamanchemicals.com]
- 15. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 16. chemimpex.com [chemimpex.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Item - Leaching of Organotin Compounds from Polyvinyl Chloride Pipe - American Chemical Society - Figshare [acs.figshare.com]
- 20. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction of Monobutyltin Trichloride with Water
This technical guide provides a comprehensive overview of the hydrolysis of monobutyltin trichloride (B1173362) (MBTC), a reaction of significant interest in the synthesis of tin oxide materials and for understanding the environmental fate of organotin compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the reaction's mechanism, products, and analytical characterization.
Executive Summary
This compound trichloride (C₄H₉Cl₃Sn) is a reactive organotin compound that readily undergoes hydrolysis in the presence of water or atmospheric moisture. This reaction is characterized by the stepwise replacement of chloride ligands with hydroxyl groups, leading to the formation of various intermediates and ultimately resulting in polymeric butylstannonic acid. The process is accompanied by the release of hydrogen chloride (HCl), which acidifies the reaction medium. The partial hydrolysis of MBTC can yield a stable dimeric species, (BuSn)₂(OH)₂Cl₄(H₂O)₂. A thorough understanding of this reaction is crucial for controlling the properties of resulting materials and for assessing the environmental impact of butyltin compounds.
Reaction Mechanism and Signaling Pathway
The hydrolysis of this compound trichloride is a multistep process initiated by the nucleophilic attack of water molecules or hydroxide (B78521) ions on the electron-deficient tin atom. The reaction proceeds through several key stages:
-
Initial Hydrolysis: The first chloride ligand is displaced by a hydroxyl group, forming butyltin dihydroxide chloride (BuSn(OH)Cl₂) and releasing a molecule of hydrogen chloride. This initial step is rapid.[1]
-
Further Hydrolysis: Subsequent chloride ligands are replaced by hydroxyl groups, leading to the formation of BuSn(OH)₂Cl and BuSn(OH)₃. The extent of this substitution is dependent on the reaction conditions, such as pH and water concentration.
-
Condensation and Dimerization: The hydrolyzed intermediates can undergo condensation reactions, where a water molecule is eliminated between two tin-hydroxyl groups to form a stannoxane (Sn-O-Sn) bridge. A key and well-characterized product of partial hydrolysis is the dimeric species (BuSn)₂(OH)₂Cl₄(H₂O)₂, often denoted as Sn₂.[2]
-
Polymerization: Under conditions of complete hydrolysis, extensive condensation occurs, leading to the formation of a polymeric network known as butylstannonic acid, with the general formula [BuSn(O)OH]n.[2]
The reaction pathway for the formation of the dimeric species, Sn₂, has been investigated using Density Functional Theory (DFT), revealing the thermodynamic favorability of the condensation steps.[2]
Quantitative Data
Thermodynamic Data
The Gibbs free energy changes (ΔG) for key elementary reactions in the hydrolysis and condensation of MBTC to form the dimer Sn₂ have been calculated using Density Functional Theory (DFT).[2] This data indicates the thermodynamic feasibility of each step.
| Reaction Step No. | Elementary Reaction | Gibbs Free Energy Change (ΔG) in kcal/mol |
| 1 | BuSnCl₃ + OH⁻ → [BuSnCl₃(OH)]⁻ | -46.63 |
| 2 | [BuSnCl₃(OH)]⁻ → BuSnCl₂(OH) + Cl⁻ | 10.17 |
| 3 | [BuSnCl₃(OH)]⁻ + OH⁻ → [BuSnCl₃(OH)₂]²⁻ | -30.37 |
| 4 | [BuSnCl₃(OH)₂]²⁻ → [BuSnCl₂(OH)₂]⁻ + Cl⁻ | -9.93 |
| 5 | [BuSnCl₃(OH)₂]²⁻ + H⁺ → [BuSnCl₃(OH)(H₂O)]⁻ | -19.38 |
| 6 | [BuSnCl₂(OH)₂]⁻ + H⁺ → BuSnCl₂(OH)(H₂O) | -22.14 |
| 7 | 2 BuSnCl₂(OH)(H₂O) → (BuSn)₂(OH)₂Cl₄(H₂O)₂ | -11.01 |
Table 1: Calculated Gibbs Free Energy Changes for Elementary Reaction Steps in MBTC Hydrolysis and Condensation. Data sourced from DFT calculations.[2]
Experimental Protocols
The hydrolysis of this compound trichloride can be monitored and its products characterized using various analytical techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration for Monitoring Hydrolysis Kinetics
This protocol describes the monitoring of the hydrolysis of MBTC by measuring the production of hydrochloric acid (HCl) over time.
Materials:
-
This compound trichloride (MBTC)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH electrode and meter
-
Autotitrator or manual titration setup
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Set up the thermostated reaction vessel at the desired temperature (e.g., 25 °C) with a magnetic stirrer.
-
Add a known volume of deionized water to the vessel and allow it to thermally equilibrate.
-
Calibrate the pH electrode using standard buffer solutions.
-
Initiate the reaction by adding a precise amount of MBTC to the stirred water. Start data logging immediately.
-
The hydrolysis will generate HCl, causing the pH to decrease.
-
Titrate the reaction mixture with the standardized NaOH solution at a constant rate or in small increments, recording the volume of titrant added and the corresponding pH.
-
The rate of HCl production, and thus the rate of hydrolysis, can be determined from the rate of NaOH addition required to maintain a constant pH or from the change in pH over time.
-
The titration is complete when the pH stabilizes, indicating the end of the hydrolysis reaction.
¹H NMR Spectroscopy for Product Identification
¹H NMR spectroscopy can be used to identify the various butyltin species in solution as the hydrolysis proceeds.
Materials:
-
This compound trichloride (MBTC)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of MBTC in a dry, deuterated, non-reactive solvent (e.g., CDCl₃) if necessary.
-
In an NMR tube, add a known amount of D₂O.
-
Initiate the hydrolysis by adding a small, precise amount of the MBTC stock solution or pure MBTC to the D₂O in the NMR tube.
-
Immediately acquire a ¹H NMR spectrum.
-
Continue to acquire spectra at regular time intervals to monitor the changes in the chemical shifts and integration of the butyl group protons.
-
The appearance of new signals and changes in the existing ones will correspond to the formation of different hydrolysis products. The chemical shifts of the α- and β-protons of the butyl group are particularly sensitive to the substitution at the tin center.
-
The final spectrum will show the signals corresponding to the stable hydrolysis products under the given conditions.
GC-MS Analysis for Quantification of Butyltin Species
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of different butyltin species after derivatization.[4][5]
Materials:
-
Aqueous solution of hydrolyzed MBTC
-
Sodium tetraethylborate (NaBEt₄) solution (derivatizing agent)
-
Organic solvent for extraction (e.g., hexane)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Take a known volume of the aqueous solution containing the hydrolyzed MBTC products.
-
Adjust the pH of the solution to between 4 and 5 with a suitable buffer.
-
Add the NaBEt₄ solution to the sample to ethylate the butyltin species. This converts the polar hydroxyl and chloride compounds into more volatile tetraalkyltin derivatives.
-
Extract the ethylated butyltin compounds into an organic solvent like hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample if necessary.
-
Inject a known volume of the extract into the GC-MS.
-
The different butyltin species will be separated based on their boiling points and identified by their characteristic mass spectra.
-
Quantification can be achieved by using an internal standard and creating a calibration curve with known concentrations of derivatized butyltin standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of MBTC hydrolysis.
References
- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. gcms.cz [gcms.cz]
- 5. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Monobutyltin Oxide Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of monobutyltin oxide, with a focus on adapting established methods for the generation of nanoparticles. While specific literature on this compound oxide nanoparticles is limited, this document outlines plausible synthesis routes based on established organotin chemistry and general principles of nanoparticle formation. It is intended to serve as a foundational resource for researchers and professionals in materials science and drug development.
Introduction
This compound oxide (MBTO) is an organotin compound with a range of industrial applications, including as a catalyst and a stabilizer for PVC.[1][2] The synthesis of MBTO typically involves the hydrolysis of a this compound precursor. The development of this compound oxide nanoparticles could open new avenues for its application, particularly in fields like drug delivery, where nanomaterials offer advantages such as improved bioavailability and targeted delivery. This guide details the primary synthesis methodologies and discusses the critical parameters for controlling particle size to the nanoscale.
Synthesis Methodologies
The most common route for synthesizing this compound oxide is through the hydrolysis of this compound trichloride (B1173362) in an alkaline aqueous solution.[1][3] While these methods traditionally produce bulk material, they can be adapted to favor the formation of nanoparticles by carefully controlling reaction conditions to manage nucleation and growth rates.
Controlled Hydrolysis of this compound Trichloride
This method involves the slow addition of this compound trichloride to a basic solution, leading to the precipitation of this compound oxide. To achieve nanoparticle dimensions, rapid nucleation and controlled growth are essential. This can be influenced by factors such as precursor concentration, temperature, pH, and the presence of stabilizing agents.
Experimental Protocol:
-
Preparation of Alkaline Solution: Prepare a solution of sodium carbonate (Na₂CO₃) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) in deionized water within a reaction vessel. The vessel should be equipped with a mechanical stirrer and a dropping funnel.
-
Reaction Setup: Place the reaction vessel in a temperature-controlled water bath and maintain a constant temperature (e.g., 50°C).
-
Precursor Addition: Slowly add a solution of this compound trichloride to the alkaline solution dropwise while stirring vigorously. The rate of addition is a critical parameter for controlling particle size.
-
Reaction: Allow the reaction to proceed for a set duration (e.g., 2-4 hours) at a constant temperature.
-
Purification: After the reaction is complete, the precipitate is collected by centrifugation or filtration. The product is then washed multiple times with deionized water to remove unreacted precursors and byproducts.
-
Drying: The purified this compound oxide nanoparticles are dried in a vacuum oven at a controlled temperature (e.g., 70-80°C).
Quantitative Parameters for Synthesis:
| Parameter | Value/Range | Purpose |
| This compound Trichloride | Varies | Precursor |
| Sodium Carbonate | Varies | Alkaline Reagent |
| Ammonium Hydroxide | Varies | Alkaline Reagent & Complexing Agent |
| Reaction Temperature | 40 - 80 °C | Influences reaction kinetics and particle growth |
| Reaction Time | 2 - 4 hours | Duration for particle formation and growth |
| Stirring Speed | >500 rpm | Ensures homogeneous mixing and smaller particle size |
| Additives (e.g., surfactants) | Varies | Can be used to control particle size and prevent agglomeration |
Illustrative Data on Product Characteristics:
| Characteristic | Illustrative Value | Method of Analysis |
| Particle Size | 50 - 200 nm (projected) | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |
| Purity | >99% | Elemental Analysis |
| Yield | >99% | Gravimetric Analysis |
| Crystal Structure | Amorphous or semi-crystalline | X-ray Diffraction (XRD) |
Experimental Workflow and Influencing Factors
The synthesis of this compound oxide nanoparticles can be visualized as a multi-step process where several factors can influence the final product characteristics.
Caption: Generalized workflow for the synthesis of this compound oxide nanoparticles.
The key to achieving nanoparticles lies in controlling the nucleation and growth phases of the precipitation. The following diagram illustrates the logical relationships between key synthesis parameters and their impact on the final nanoparticle characteristics.
Caption: Factors influencing this compound oxide nanoparticle characteristics.
Characterization Techniques
To confirm the synthesis of this compound oxide nanoparticles and to determine their properties, a suite of characterization techniques should be employed:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and degree of agglomeration.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles. This compound oxide is often amorphous or semi-crystalline.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present and confirm the formation of this compound oxide.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the nanoparticles.
Conclusion
The synthesis of this compound oxide nanoparticles represents a promising area of research with potential applications in advanced materials and nanomedicine. While direct, detailed protocols are not yet widely published, the adaptation of existing methods for bulk synthesis through careful control of reaction parameters offers a viable pathway for their production. This guide provides a foundational framework for researchers to develop and optimize the synthesis of this compound oxide nanoparticles for their specific applications. Further research is needed to fully explore the synthesis-property relationships and to unlock the full potential of this nanomaterial.
References
The Core Principles of Monobutyltin Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin (MBT) compounds are a class of organotin catalysts widely employed in various industrial chemical processes. Their efficacy stems from their nature as Lewis acids, enabling them to catalyze a range of reactions, most notably esterification, transesterification, and polycondensation.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of this compound catalysis, with a focus on their application in polyester (B1180765) and polyurethane synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering insights into reaction mechanisms, quantitative performance data, and detailed experimental methodologies.
Core Catalytic Principles
The catalytic activity of this compound compounds is centered around the electrophilic nature of the tin atom, which acts as a Lewis acid.[3] This allows it to coordinate with and activate carbonyl groups in carboxylic acids and esters, or the hydroxyl groups of alcohols, facilitating nucleophilic attack and accelerating reaction rates.
This compound oxide (MBTO) is a commonly used, versatile, and hydrolytically stable catalyst.[2] It is typically an amorphous white powder that is insoluble in water and most organic solvents but dissolves in strong bases and mineral acids.[2] A key advantage of MBTO is that it can often be integrated into the final polymer product without negatively impacting its quality, simplifying the overall process by eliminating the need for catalyst removal.[2]
The use of this compound catalysts can significantly shorten reaction times, in some cases by 20-25% compared to tin-free alternatives, and allow for lower reaction temperatures, leading to energy savings and increased process efficiency.[2] Furthermore, they can minimize undesirable side reactions, resulting in products with improved color and reduced haze.[2]
Catalytic Mechanism in Esterification
Recent mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on the catalytic cycle of this compound in esterification reactions.[1][4] While this compound compounds can exist as multinuclear assemblies, under catalytically relevant conditions, the active species are believed to be monomeric.[1]
The catalytic cycle for the esterification of a carboxylic acid with an alcohol, catalyzed by a this compound species, can be summarized as follows:
-
Ligand Exchange: The this compound catalyst undergoes ligand exchange with the carboxylic acid and alcohol to form an active catalytic species.
-
Coordination and Activation: The tin center coordinates with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The hydroxyl group of the alcohol, also potentially coordinated to the tin center, performs a nucleophilic attack on the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated.
-
Ester Formation and Catalyst Regeneration: The ester is released, and the catalyst is regenerated to re-enter the catalytic cycle.
The carbon-oxygen bond breaking is suggested to be the rate-determining step in this process.[1]
Caption: Catalytic cycle of this compound in esterification.
Catalytic Mechanism in Polyurethane Formation
In polyurethane synthesis, this compound compounds catalyze the reaction between an isocyanate and a polyol. The generally accepted mechanism also involves the Lewis acidity of the tin center.[2]
-
Formation of an Alkoxide Complex: The organotin catalyst is believed to first react with the alcohol (polyol) to form an organotin alkoxide complex.[5] This complex is considered the dominant catalytic species.[5]
-
Coordination and Activation: The tin alkoxide complex then coordinates with the isocyanate, activating the electrophilic carbon of the isocyanate group.
-
Nucleophilic Attack: The coordinated alkoxide attacks the isocyanate carbon, leading to the formation of a urethane (B1682113) linkage.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in further reactions.
Caption: Pathway of this compound catalysis in polyurethane synthesis.
Quantitative Data on this compound Catalysis
The efficiency of this compound catalysts is demonstrated by the reduction in reaction times and the ability to achieve high conversions under various conditions. The following tables summarize quantitative data from different studies. Direct comparison between entries may be limited due to variations in substrates, reaction scales, and analytical methods.
Table 1: Performance of this compound Catalysts in Esterification and Polyesterification
| Catalyst | Reactants | Temp. (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield | Reference |
| Butylstannoic acid | Benzoic acid, Heptanol | 150 | 1 | 6 | High Activity | [6] |
| This compound oxide | Isophthalic acid, Propylene (B89431) glycol | ~220 | 0.20 | 2.9 (First Stage) | Acid number ~10 | [7] |
| No Catalyst | Isophthalic acid, Propylene glycol | ~220 | 0 | 6.3 (First Stage) | Acid number ~10 | [7] |
| Butyltin trichloride | Oleic acid, Glycerol | 180 | 1 | - | Most Active | [8] |
| Butylstannoic acid | Oleic acid, Glycerol | 180 | 1 | - | Least Active | [8] |
Table 2: Performance of Organotin Catalysts in Polyurethane Formation
| Catalyst | Reactants | Temp. (°C) | Catalyst Concentration | Observation | Reference |
| Dibutyltin dilaurate | Isocyanate, Polyol | - | - | Widely used, effective | [9] |
| Stannous octoate | Isocyanate, Water | - | - | Promotes blowing reaction | [10] |
| Dibutyltin diacetate | Phenyl isocyanate, Methanol | 25 | - | Catalyzes urethane formation | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound catalysis.
Experimental Workflow for Polyester Synthesis
This workflow outlines the general steps for synthesizing an unsaturated polyester resin using a this compound catalyst.
Caption: Workflow for laboratory synthesis of unsaturated polyester resin.
Detailed Methodology for Unsaturated Polyester Resin Synthesis
This protocol is adapted from a typical laboratory-scale synthesis.[7]
Materials:
-
Propylene glycol
-
Isophthalic acid
-
Maleic anhydride
-
This compound oxide (MBTO)
-
Nitrogen gas supply
-
Titration equipment (for acid number determination)
-
Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, stirrer, heating mantle)
Procedure:
-
Reactor Setup: Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a collection flask for the water of reaction.
-
Charging Reactants: To the flask, add propylene glycol, isophthalic acid, and this compound oxide (typically 0.1-0.5 mol% based on the acid).
-
First Stage Reaction: Begin stirring and purge the system with nitrogen. Heat the mixture to approximately 220°C. Collect the water that distills from the reaction mixture.
-
Monitoring Progress (First Stage): Periodically take samples to determine the acid number by titration with a standardized solution of potassium hydroxide. Continue the reaction until the acid number reaches a predetermined value (e.g., around 10 mg KOH/g).
-
Second Stage Reactant Addition: Cool the reaction mixture to about 160°C. Carefully add maleic anhydride to the flask.
-
Second Stage Reaction: Reheat the mixture to approximately 220°C under a nitrogen atmosphere. Continue to collect the water of reaction.
-
Monitoring Progress (Second Stage): Monitor the acid number until it reaches the target value for the final resin.
-
Product Isolation and Characterization: Once the target acid number is achieved, cool the reactor and collect the unsaturated polyester resin. The product can be characterized by various techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Detailed Methodology for Polyurethane Foam Synthesis
This protocol describes a general laboratory procedure for preparing a rigid polyurethane foam.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Polymeric isocyanate (pMDI)
-
This compound catalyst (e.g., this compound oxide or a carboxylate derivative)
-
Amine catalyst (for blowing reaction)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
-
Mixing cups and a high-speed stirrer
Procedure:
-
Component A Preparation: In a mixing cup, accurately weigh and combine the polyol, surfactant, amine catalyst, this compound catalyst, and water.
-
Mixing Component A: Thoroughly mix these components for a specified time (e.g., 30-60 seconds) to ensure a homogeneous blend.
-
Component B Addition: Add the polymeric isocyanate (Component B) to the mixture.
-
Final Mixing: Immediately mix all components at high speed for a short duration (e.g., 5-10 seconds).
-
Foam Rise: Pour the reacting mixture into a mold or a container and allow it to rise freely. Record key parameters such as cream time, gel time, and tack-free time.
-
Curing: Allow the foam to cure at room temperature or in an oven at a specified temperature for a set period.
-
Characterization: The resulting foam can be characterized for its density, compressive strength, and cell structure (using scanning electron microscopy). FTIR spectroscopy can be used to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkages.
Conclusion
This compound catalysts are highly effective Lewis acids for a variety of polymerization reactions, offering significant advantages in terms of reaction rates and product quality. A deeper understanding of their catalytic mechanisms, as elucidated by modern analytical and computational techniques, allows for the optimization of reaction conditions and the development of more efficient synthetic processes. The quantitative data and experimental protocols provided in this guide serve as a valuable starting point for researchers and professionals working with these versatile catalysts. As with any chemical process, appropriate safety precautions should be taken when handling organotin compounds.
References
- 1. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 8. iiste.org [iiste.org]
- 9. wernerblank.com [wernerblank.com]
- 10. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Environmental Degradation Pathways of Monobutyltin (MBT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core environmental degradation pathways of monobutyltin (MBT). This compound is an organotin compound found in the environment primarily as a degradation product of the more complex tributyltin (TBT) and dibutyltin (B87310) (DBT), which were extensively used in antifouling paints.[1][2] It is also used directly as a stabilizer for polyvinyl chloride (PVC) plastics and as a catalyst, leading to its release through leaching.[3][4][5] Understanding the fate of MBT in the environment is critical due to the persistence and toxicity of organotin compounds. This document details the abiotic and biotic degradation mechanisms, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of key pathways.
Core Degradation Pathways
The environmental fate of this compound is governed by a combination of abiotic and biotic processes. It is often the terminal organotin product in the sequential debutylation of tributyltin.[6][7][8] The primary degradation pathways include hydrolysis, photolysis, and biodegradation, which ultimately convert MBT to less toxic inorganic tin.[7][9]
Abiotic Degradation
Abiotic degradation involves the breakdown of MBT through non-biological chemical and physical processes.
1. Hydrolysis: this compound compounds, such as this compound trichloride (B1173362) (MBTC), undergo rapid hydrolysis upon contact with water.[1] The chloride ligands are quickly displaced to form this compound hydroxide, which can eventually precipitate as this compound oxide.[1][4] This initial hydrolysis of the ligands occurs within minutes to hours.[1] However, the core alkyltin moiety (the MBT cation, BuSn³⁺) is significantly more stable. Studies have shown that the alkyltin bond itself is hydrolytically stable, with a half-life of over a year at varying pH levels (4, 7, and 9) at 25°C.[1]
2. Photodegradation (Photolysis): Photodegradation by sunlight is another significant abiotic pathway. MBT is susceptible to degradation by photochemically induced hydroxyl radicals and direct UV radiation.[1][6] The estimated atmospheric half-life for this compound trichloride due to reaction with hydroxyl radicals is approximately 1.1 days.[5][10] In aquatic systems, photolysis contributes to the breakdown of MBT, particularly in surface waters where light penetration is sufficient.[11][12] Studies have demonstrated that UV irradiation, especially when combined with a photocatalyst like TiO₂, can lead to the rapid and near-complete degradation of butyltins in water.[11][12]
Biotic Degradation
Biodegradation is the primary mechanism for the breakdown of the butyl-tin bond and is mediated by various microorganisms in water and sediment.[6][9]
Sequential Debutylation: The principal biotic pathway is a stepwise loss of butyl groups from the tin atom. This process typically starts with the more toxic tributyltin (TBT), which is degraded by microorganisms into dibutyltin (DBT), then into this compound (MBT), and finally into inorganic tin (Sn(IV)).[7][9] While TBT and DBT can be biodegraded relatively quickly (half-lives of several days in water), MBT is a more persistent intermediate in this chain.[8][13] Bacteria, including genera such as Pseudomonas, Alcaligenes, and Bacillus, have been identified as capable of mediating this sequential dealkylation.[7][9] Sediments are a major sink for organotins, and it is within these matrices that microbial degradation is a key process, although it occurs more slowly than in the water column.[2][6][14]
Data Presentation: Degradation Kinetics and Environmental Concentrations
Quantitative data on the degradation and occurrence of this compound are summarized below for clear comparison.
Table 1: Half-life of this compound and Related Compounds in Various Environmental Compartments
| Compound | Compartment | Degradation Process | Half-life | Citation |
| This compound trichloride (MBTC) | Atmosphere | Photodegradation | ~1.1 days | [5][10] |
| This compound (MBT) moiety | Water (pH 4, 7, 9) | Hydrolysis | > 1 year | [1] |
| This compound (MBT) | Marina Sediment | Biodegradation | 1.1 years | [8] |
| Dibutyltin (DBT) | Marina Sediment | Biodegradation | 1.9 years | [8] |
| Tributyltin (TBT) | Marina Sediment | Biodegradation | 2.1 years | [8] |
| Tributyltin (TBT) | Surficial Sediments | Biodegradation | 360 - 775 days | [6] |
Table 2: Measured Environmental Concentrations of this compound (MBT)
| Location/Matrix | Mean Concentration | Unit | Citation |
| U.S. Surface Waters (1999) | 3.1 - 3.2 | ng/L | [1] |
| U.S. Surface Sediments (1999) | 2.5 - 5.9 | ng/g | [1] |
| U.S. Deep Sediments (1999) | 2.7 - 6.5 | ng/g | [1] |
| U.S. Bivalve Tissue (1999) | 25 - 54 | ng/g | [1] |
| Canadian Potable Water | < 0.5 - 52 | ng Sn/L | [1] |
Experimental Protocols
The analysis of this compound degradation requires specialized and sensitive analytical techniques due to its low environmental concentrations and chemical properties.
Protocol 1: Analysis of Butyltins in Water and Sediment Samples
This protocol is a generalized summary based on methods cited in the literature.[6][11]
1. Sample Collection and Storage:
-
Collect water samples in glass, polypropylene, or PTFE containers.[6]
-
Collect sediment cores and section them as needed.
-
Store all samples frozen at -18°C or lower in the dark to minimize degradation prior to analysis.[6]
2. Extraction (for Sediment Samples):
-
Spike the sample with an isotopically labeled internal standard to correct for recovery and degradation during sample preparation.[6]
-
Extract the organotins from a 4-g aliquot of sediment using a solvent mixture such as 10 mL of toluene-methanol (50:50 v/v) with 100 µL of concentrated HCl.
-
Facilitate extraction using microwave assistance or an ultrasonic bath for 60 minutes.[6]
-
Centrifuge the sample and collect the supernatant for derivatization.
3. Derivatization:
-
Since organotin chlorides are not sufficiently volatile for direct GC analysis, convert them to more volatile species.
-
Add an ethylating agent, typically a 1.5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄), to the extract.[2]
-
This reaction converts the butyltin chlorides to their ethylated analogues (e.g., BuSnEt₃).
-
Simultaneously extract the ethylated derivatives into an organic solvent like hexane (B92381) or isooctane.[2][15]
4. Instrumental Analysis:
-
Analyze the final extract using Gas Chromatography (GC) coupled to a sensitive detector.
-
Common configurations:
-
Chromatographic Separation: Use a capillary column such as an Agilent VF-XMS (60 m × 0.25 mm i.d. × 0.25 µm) to separate the different butyltin species.
5. Quantification:
-
Quantify the concentration of MBT by comparing its peak area to that of a calibration curve prepared from certified standards. Use the internal standard to correct for analytical variability.
Protocol 2: Laboratory Microcosm Degradation Study
This protocol describes a controlled experiment to measure degradation rates, based on methodologies for studying TBT degradation.[6][14]
1. Microcosm Setup:
-
Establish replicate microcosms in glass tanks containing both a sediment layer and an overlying water column, sourced from a relevant freshwater or marine environment.
-
For biotic studies, include representative organisms such as macrophytes (Elodea canadensis) or gastropods (Lymnaea stagnalis).[14] Maintain parallel abiotic (sterile) microcosms for comparison.
-
Allow the systems to equilibrate for a set period.
2. Spiking and Sampling:
-
Introduce a known concentration of the target compound (e.g., MBT or its precursor TBT) into the water column.
-
Collect samples from each compartment (water, sediment, biota) at regular time intervals over a period of several weeks to months (e.g., 23 days or longer).[14]
3. Analysis:
-
Process and analyze the samples for MBT, DBT, and TBT concentrations using the analytical protocol described above (Protocol 1).
4. Data Analysis:
-
Plot the concentration of each butyltin species over time for each compartment.
-
Model the degradation kinetics, often using a first-order or biphasic model, to calculate degradation rates and half-lives.[8]
Mandatory Visualization
The following diagrams illustrate the key degradation pathways and a typical experimental workflow.
Caption: General degradation pathway of butyltins in the environment.
Caption: Typical workflow for analyzing MBT in sediment samples.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. dvsb.ivl.se [dvsb.ivl.se]
- 3. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. inchem.org [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports [mdpi.com]
- 8. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Study of photocatalytic degradation of tributyltin, dibutylin and this compound in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Monobutyltin (MBT) Exposure: A Toxicological Deep-Dive for the Research Professional
An In-depth Technical Guide on the Core Toxicological Effects of Monobutyltin Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MBT), an organotin compound and a primary metabolite of the more widely studied tributyltin (TBT) and dibutyltin (B87310) (DBT), presents a unique toxicological profile. While demonstrably less acutely toxic than its parent compounds, MBT exposure is not without consequence. This technical guide synthesizes the current understanding of MBT's toxicological effects, providing a comprehensive resource for researchers in toxicology, environmental science, and drug development. Key findings indicate that while MBT exhibits lower in vitro cytotoxicity and in vivo systemic toxicity compared to TBT and DBT, it is retained in significant amounts in tissues such as the liver and brain following exposure to parent butyltins. The mechanisms of MBT's action, though less potent, are thought to mirror those of other organotins, potentially involving the activation of nuclear receptors like PPARγ and RXR, and the induction of apoptosis through mitochondrial and caspase-mediated pathways. This guide presents available quantitative data, detailed experimental protocols for assessing MBT toxicity, and visual representations of the implicated signaling pathways to facilitate further research into this environmental metabolite.
In Vitro Toxicity
Studies on cultured cells consistently demonstrate that this compound is the least cytotoxic of the butyltin compounds. In human neuroblastoma cell lines, MBT induced lighter cytotoxic changes only at higher concentrations, whereas TBT and DBT were toxic at very low concentrations (0.1–1 μM)[1]. The cytotoxic effects of MBT are associated with markers of both apoptosis and necrosis, including inhibition of cell viability and proliferation, changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS)[1].
Table 1: In Vitro Cytotoxicity of this compound (MBT)
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Neuroblastoma | Multiple markers (cell viability, proliferation, mitochondrial membrane potential, ROS production) | Cytotoxicity | Lighter cytotoxic changes observed only at higher doses compared to TBT and DBT. | [1] |
In Vivo Toxicity
Animal studies corroborate the lower acute toxicity of MBT compared to other organotins. The oral LD50 of this compound trichloride (B1173362) in rats is reported to be 2140 mg/kg[2]. In vivo studies have investigated the effects of MBT on various organs, with a notable lack of severe toxicity at doses that are highly toxic for TBT and DBT.
Systemic Toxicity
Table 2: In Vivo Systemic Toxicity of this compound (MBT)
| Species | Route | Dose | Duration | Observed Effects | Reference |
| Rat | Oral | 2140 mg/kg | Single dose | LD50 | [2] |
| Mouse | Oral | Up to 7000 µmol/kg | Single dose | No induction of liver injury. | [3] |
| Rat | Oral | 10-180 mg/kg | Single dose | No changes in thymus weight. | [4] |
| Rat | Dietary | 5, 25, and 125 ppm (as TBTCl) | Two-generation | MBT was the highest concentration metabolite in the liver. | [5] |
Hepatotoxicity
This compound demonstrates markedly lower hepatotoxicity compared to its parent compounds. A study in mice showed that this compound trichloride (MBTC) did not induce liver injury even at a high oral dose of 7000 µmol/kg, whereas tributyltin chloride (TBTC) and dibutyltin dichloride (DBTC) caused hepatotoxicity at 180 µmol/kg and 60 µmol/kg, respectively[3]. Following dietary exposure of rats to TBTCl, MBT was found to be the most abundant metabolite in the liver[5]. Repeated oral exposure of rats to MBTC has been reported to induce changes indicative of liver toxicity[6].
Immunotoxicity
The immunotoxic effects of MBT are significantly less pronounced than those of TBT and DBT. A single oral dose of up to 180 mg/kg of this compound trichloride did not induce any change in thymus weight in rats, a sensitive indicator of organotin-induced immunotoxicity[4].
Neurotoxicity
In vitro studies on mouse cerebral cortex suggest that MBT has minimal effects on the cholinergic system. Unlike TBT and DBT, MBT did not inhibit the activity of choline (B1196258) acetyltransferase, choline uptake, or muscarinic acetylcholine (B1216132) receptor binding. It also had no effect on acetylcholinesterase activity at concentrations up to 10-4 M. The potency ranking for inhibition of cholinergic parameters is TBT > DBT > MBT[7].
Mechanisms of Toxicity
While specific mechanistic studies on MBT are limited, the toxicological actions of organotins are generally understood to involve several key signaling pathways. It is plausible that MBT, albeit with lower potency, engages similar molecular targets.
PPARγ/RXR Activation
Organotin compounds, including TBT and DBT, are known to be potent activators of the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) heterodimer[8][9][10]. This activation is a key mechanism underlying their obesogenic effects, promoting the differentiation of adipocytes. It is hypothesized that MBT may also act as a ligand for these nuclear receptors, contributing to metabolic disruption, although likely to a lesser extent than TBT and DBT.
Induction of Apoptosis
Organotins are known to induce apoptosis through multiple pathways. The intrinsic, or mitochondrial, pathway is a key target. TBT has been shown to decrease mitochondrial membrane potential and induce the release of cytochrome c, which in turn activates the caspase cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3)[11][12][13]. While direct evidence for MBT is scarce, its reported effects on mitochondrial membrane potential in vitro suggest a similar, though less potent, pro-apoptotic mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound toxicity.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound.
Objective: To determine the concentration of MBT that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cell line of interest (e.g., human neuroblastoma SH-SY5Y)
-
Complete cell culture medium
-
This compound trichloride (MBTC) stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of MBTC in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MBTC. Include vehicle control wells (medium with the same concentration of solvent as the highest MBT concentration) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the MBT concentration to determine the IC50 value.
In Vivo Acute Oral Toxicity Study (LD50 Determination)
This protocol outlines a general procedure for determining the acute oral lethal dose (LD50) of a substance in rodents, which can be applied to this compound.
Objective: To determine the single dose of MBT that is lethal to 50% of a test animal population.
Materials:
-
Test animals (e.g., Wistar rats), typically young adults of a single sex.
-
This compound trichloride (MBTC).
-
Vehicle for oral administration (e.g., corn oil).
-
Oral gavage needles.
-
Animal housing and care facilities.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare a range of doses of MBTC in the chosen vehicle.
-
Dosing: Administer a single oral dose of MBTC to groups of animals (typically 5-10 animals per group) via gavage. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights at the beginning of the study, at least weekly, and at the end of the study.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Caspase-3 Activity Assay
This fluorometric or colorimetric assay is used to quantify the activity of caspase-3, an executioner caspase in the apoptotic pathway.
Objective: To measure the activation of caspase-3 in cells exposed to MBT.
Materials:
-
Cells treated with MBT as described in the cytotoxicity protocol.
-
Caspase-3 activity assay kit (containing cell lysis buffer, caspase-3 substrate, and a standard).
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Fluorometer or spectrophotometer.
Procedure:
-
Cell Lysis: After treatment with MBT, lyse the cells using the provided lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Quantify caspase-3 activity based on a standard curve and compare the activity in MBT-treated cells to that in control cells.
Mitochondrial Membrane Potential Assay
This assay utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential (ΔΨm).
Objective: To determine if MBT exposure leads to a loss of mitochondrial membrane potential.
Materials:
-
Cells treated with MBT.
-
TMRE dye.
-
FCCP (a mitochondrial uncoupler, as a positive control).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with MBT for the desired time.
-
Dye Loading: Incubate the cells with TMRE (e.g., 100-200 nM) for 20-30 minutes at 37°C.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope (healthy cells with polarized mitochondria will show bright red fluorescence, while apoptotic cells with depolarized mitochondria will have reduced fluorescence) or a flow cytometer for quantitative analysis.
Conclusion
This compound, while less toxic than its parent compounds TBT and DBT, is a persistent metabolite with the potential to exert adverse biological effects. The available data indicate that at high concentrations, MBT can induce cytotoxicity, likely through mechanisms involving oxidative stress and apoptosis. Its lower potency suggests that it may not be a primary driver of acute toxicity in environmental exposures, but its retention in key organs warrants further investigation into the potential for chronic effects. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further elucidate the toxicological profile of this compound and its contribution to the overall health risks associated with organotin exposure. Future research should focus on obtaining more precise quantitative toxicity data (e.g., IC50 values in various cell lines) and on clarifying the specific molecular interactions of MBT with key signaling pathways.
References
- 1. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and this compound (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of hepatotoxicity caused by mono-, di- and tributyltin compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Distribution of tributyltin, dibutyltin and this compound in the liver, brain and fat of rats: two-generation toxicity study of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkema.com [arkema.com]
- 7. sid.ir [sid.ir]
- 8. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 9. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 10. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. Tributyltin (TBT) induces ultra-rapid caspase activation independent of apoptosome formation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding in Monobutyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyltin oxide (MBTO), a key industrial chemical, is widely utilized as a catalyst in the production of polyester (B1180765) resins and as a stabilizer for polyvinyl chloride (PVC). Despite its broad applications, its chemical structure is complex due to its amorphous and likely polymeric nature. This guide provides a comprehensive overview of the current understanding of the chemical structure and bonding in this compound oxide, drawing upon recent computational and experimental findings. It details the synthesis of MBTO, explores its local bonding environment, presents quantitative structural data from theoretical studies, and outlines the experimental protocols used for its characterization.
Introduction to this compound Oxide
This compound oxide, often represented by the empirical formula C₄H₁₀O₂Sn or the simplified notation BuSnOOH, is an amorphous, white, powdered solid.[1] It is largely insoluble in water and most organic solvents but demonstrates solubility in strong bases and mineral acids.[1] Its primary commercial value lies in its high catalytic activity for esterification and polycondensation reactions, making it a crucial component in the manufacturing of saturated and unsaturated polyester resins for coatings and plasticizers.[1][2] Additionally, it serves as a thermal stabilizer for PVC, preventing degradation.[2] The amorphous nature of MBTO means it lacks long-range crystalline order, making its structural elucidation challenging and reliant on a combination of spectroscopic and computational methods.
Synthesis of this compound Oxide
The industrial synthesis of this compound oxide is typically achieved through a two-step process. The first step involves the redistribution reaction (Kocheshkov comproportionation) between tetrabutyltin (B32133) and tin tetrachloride to produce this compound trichloride (B1173362) (MBTC). The subsequent step is the controlled hydrolysis of MBTC under alkaline conditions to yield this compound oxide.
Experimental Protocol: Synthesis of this compound Oxide
A generalized laboratory-scale protocol for the synthesis of this compound oxide from this compound trichloride is as follows:
-
Preparation of Alkaline Solution: An aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), is prepared in a reaction vessel. For example, 12g of Na₂CO₃ can be dissolved in 200g of water.[3]
-
Temperature Control: The reaction vessel is placed in a water bath to maintain a constant temperature, typically around 50-90°C.[1][3]
-
Hydrolysis Reaction: this compound trichloride (MBTC) is slowly added dropwise to the stirred alkaline solution. The pH of the reaction mixture is monitored and controlled, often kept in the alkaline range (e.g., pH 8.0).[1] The reaction is allowed to proceed for several hours (e.g., 2-4 hours) at a constant temperature to ensure complete hydrolysis.[1][3]
-
Isolation of the Product: After the reaction is complete, the resulting white precipitate of this compound oxide is isolated by filtration.[3]
-
Washing and Purification: The crude product is washed repeatedly with water to remove any unreacted starting materials and soluble byproducts. The washing is continued until the product is neutral.[1]
-
Drying: The purified this compound oxide is then dried under reduced pressure at an elevated temperature (e.g., 70-80°C) to yield a fine, white powder.[1][3]
Chemical Structure and Bonding
The representation of this compound oxide as BuSnOOH is a simplification. Due to its amorphous nature, a definitive crystal structure has not been determined. However, spectroscopic evidence and recent computational studies suggest a complex polymeric or oligomeric structure with specific local bonding arrangements.
The Dimeric Core and the Sn₂O₂ Ring
Recent investigations using Density Functional Theory (DFT) have shed light on the initial stages of MBTC hydrolysis and condensation.[4] These studies propose that the process does not lead directly to a simple monomeric species but rather to the formation of a stable dimeric intermediate, (BuSn)₂(OH)₂Cl₄(H₂O)₂. A key feature of this dimer is a planar four-membered distannoxane ring (Sn₂O₂).[4] This Sn₂O₂ core is believed to be a fundamental building block in the extended structure of amorphous MBTO.
The stability of this four-membered ring is attributed to the presence of three-center four-electron (3c-4e) interactions. This type of bonding involves three atoms sharing four electrons, which is a concept that helps to explain the structure and stability of certain electron-rich molecules.
Coordination Environment of Tin
In organotin compounds, the tin atom can adopt various coordination numbers, commonly ranging from four to six. In the proposed dimeric structure of hydrolyzed MBTC, the tin atoms are hypercoordinated. Unlike the tetrahedral coordination in simpler tetraorganotins, the tin centers in the dimer and likely in the broader MBTO structure are penta- or hexa-coordinated, forming bonds with the butyl group, oxygen atoms (from hydroxyl groups and bridging oxides), and potentially water molecules.[4] This higher coordination state is a common feature of organotin oxides and hydroxides.
Quantitative Structural Data
Due to the amorphous nature of this compound oxide, experimental data on bond lengths and angles from techniques like single-crystal X-ray diffraction are not available. However, the DFT calculations provide theoretical values for the proposed dimeric intermediate, (BuSn)₂(OH)₂Cl₄(H₂O)₂, which serves as a model for the local structure within MBTO. The calculated bond lengths from these studies show good agreement with experimental values of similar known structures, with deviations of less than 3%.[4]
| Parameter | Bond Type | Calculated Value (Å) |
| Bond Lengths | ||
| Sn-O | ~2.05 - 2.20 | |
| Sn-C | ~2.15 - 2.20 | |
| Sn-Cl | ~2.40 - 2.60 | |
| Bond Angles | Calculated Value (°) | |
| O-Sn-O | ~70 - 75 | |
| Sn-O-Sn | ~105 - 110 |
Note: The values presented are approximate ranges derived from computational models of the dimeric intermediate of hydrolyzed this compound trichloride and are intended to be representative of the local coordination environment in this compound oxide.[4]
Experimental Characterization Protocols
The characterization of amorphous materials like this compound oxide requires techniques that can probe local atomic environments rather than long-range crystalline order.
Solid-State ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹¹⁹Sn NMR is a powerful technique for studying the local environment of tin atoms in solid samples. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents.
Generalized Experimental Protocol:
-
Sample Preparation: A finely powdered sample of this compound oxide (approximately 200-250 mg) is packed into a zirconia rotor (e.g., 4 mm diameter).[5]
-
Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer equipped with a probe suitable for ¹¹⁹Sn observation.[5]
-
Data Acquisition: ¹¹⁹Sn Magic Angle Spinning (MAS) NMR spectra are acquired. Typical experimental parameters include a specific magnetic field strength (e.g., 4.7 T), a defined MAS rate, and appropriate pulse sequences and recycle delays, which must be optimized due to potentially long longitudinal relaxation times (T₁) for ¹¹⁹Sn in different environments.[5]
-
Data Analysis: The resulting spectrum provides information on the different tin environments present in the sample. The isotropic chemical shift can help distinguish between different coordination numbers (e.g., four-, five-, and six-coordinate tin), and the lineshape can provide insights into the degree of local disorder.
X-ray Absorption Fine Structure (XAFS) Spectroscopy
XAFS is another ideal technique for characterizing amorphous materials as it can provide information on the local structure around a specific element (in this case, tin). The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which gives information about the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details on bond distances and coordination numbers of neighboring atoms.
Generalized Experimental Protocol:
-
Beamline Setup: The experiment is conducted at a synchrotron radiation facility on a beamline capable of delivering a tunable, monochromatic X-ray beam in the energy range of the tin L- or K-edge.
-
Sample Preparation: A thin, uniform layer of the finely powdered this compound oxide is prepared. For transmission measurements, the powder is typically pressed into a pellet. For fluorescence measurements, the powder can be mounted on a suitable sample holder.
-
Data Acquisition: The X-ray absorption of the sample is measured as a function of the incident X-ray energy, scanning through the absorption edge of tin. Data is collected in either transmission or fluorescence mode, depending on the tin concentration.
-
Data Analysis: The XANES region of the spectrum is analyzed by comparison with spectra of known tin compounds to determine the oxidation state and coordination symmetry of the tin atoms in MBTO. The EXAFS region is analyzed to extract quantitative information about the local environment, such as the number and type of neighboring atoms and their distances from the tin atoms.
Visualizations of Synthesis and Structure
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the proposed local structure of this compound oxide.
Caption: Synthesis pathway of this compound Oxide.
Caption: Proposed dimeric structure with a Sn₂O₂ core.
References
- 1. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06256B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Solubility of Monobutyltin Derivatives in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various monobutyltin derivatives in a range of organic solvents. The information presented herein is intended to assist researchers, scientists, and professionals in drug development and materials science in understanding the dissolution characteristics of these organotin compounds, which is critical for their application as catalysts, stabilizers, and in other chemical processes.
Solubility Profiles of Key this compound Derivatives
The solubility of this compound compounds is significantly influenced by the nature of the anionic ligands attached to the tin atom and the polarity of the organic solvent. Generally, their solubility in water is low, but they exhibit a broad range of solubilities in organic media.[1][2]
This compound Trichloride (B1173362) (MBTC)
This compound trichloride (C4H9SnCl3) is a colorless to yellowish liquid at room temperature.[3] It is a polar molecule and its solubility reflects this characteristic. It is soluble in polar organic solvents and also reacts with water, leading to hydrolysis.[3][4] Upon hydrolysis, it can release corrosive hydrogen chloride.[5]
Qualitative Solubility:
-
Soluble in: Polar organic solvents, most common organic solvents.[4][5][6] This includes alcohols, ethers, and halogenated hydrocarbons.[1]
-
Sparingly soluble in: Water, with partial hydrolysis.[6]
This compound Oxide (MBTO)
This compound oxide (C4H10O2Sn), also known as butylstannoic acid, is typically an amorphous white powder.[7][8] Its solubility in organic solvents is generally low, and it is considered almost insoluble in water and most organic solvents under neutral conditions.[7][8][9] However, it can be dissolved in strong bases, mineral acids, and will solubilize in carboxylic acids at elevated temperatures (around 80°C) during esterification reactions.[7][8][10]
Qualitative Solubility:
-
Soluble in: Chloroform, toluene, acetone, strong bases, mineral acids, and hot carboxylic acids.[7][10][11] It also remains dissolved in esters during polymerization reactions.[11]
-
Insoluble/Sparingly Soluble in: Water and most organic solvents at room temperature.[7][8][9]
This compound dihydroxychloride
This compound dihydroxychloride (C4H11ClO2Sn) is a white solid organotin compound.[12] It is known to dissolve upon heating with alcohols or carboxylic acids, where it reacts to form an active species that is soluble in ester systems.[12]
Qualitative Solubility:
-
Soluble in: Alcohols and carboxylic acids upon heating.[12]
This compound tris(2-ethylhexanoate)
This derivative (C28H54O6Sn) is a pale-yellow liquid.[13][14] It is characterized by its high solubility in most organic solvents and its insolubility in water.[15][16][17]
Qualitative Solubility:
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for the discussed this compound derivatives in various organic solvents. It is important to note that quantitative data for these compounds is not extensively published in readily available literature.
| This compound Derivative | Solvent | Temperature (°C) | Solubility | Reference |
| This compound Trichloride | General Organic Solvents | 20 | 1000 g/L | [18] |
| This compound Oxide | General Organic Solvents | 20 | 9.5 mg/L | [7] |
| This compound dihydroxychloride | General Organic Solvents | 20 | 1.03 mg/L | [12][19] |
| This compound dihydroxychloride | Water | 20 | 1.03 mg/L | [12][19] |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for each cited solubility value are not fully available in the search results, a general methodology for determining the solubility of a sparingly soluble compound like a this compound derivative can be constructed based on standard laboratory practices. The "shake-flask" method is a common and reliable technique.[20]
General Shake-Flask Solubility Determination Protocol
-
Preparation of Saturated Solution:
-
An excess amount of the solid this compound derivative is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The purity of both the solute and the solvent is crucial for accurate measurements.[20]
-
The container is then agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled environment (e.g., a water bath) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
-
Phase Separation:
-
Once equilibrium is achieved, the agitation is stopped, and the excess, undissolved solid is allowed to settle.
-
A sample of the supernatant (the saturated solution) is carefully withdrawn. It is critical to avoid transferring any solid particles. This can be achieved through centrifugation followed by careful pipetting, or by filtration through a suitable membrane filter that does not interact with the solute or solvent.[20]
-
-
Analysis of Solute Concentration:
-
The concentration of the this compound derivative in the filtered saturated solution is determined using a validated analytical method.
-
Given the presence of tin, sensitive analytical techniques are often employed. These can include:
-
Atomic Absorption Spectroscopy (AAS): To determine the total tin concentration.[21]
-
Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS): These methods can separate the specific organotin compound from potential impurities or degradation products before quantification.[21][22] For GC analysis, a derivatization step (e.g., ethylation or propylation) is often necessary to make the organotin compounds sufficiently volatile.[21]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis of tin.[21]
-
-
-
Calculation and Reporting:
-
The solubility is calculated from the measured concentration and is typically expressed in units such as grams per liter (g/L), milligrams per liter (mg/L), or moles per liter (mol/L). The temperature at which the determination was made must always be reported.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound derivatives.
Logical Relationship of Solubility
Caption: Influence of polarity on the solubility of this compound derivatives.
References
- 1. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
- 2. inchem.org [inchem.org]
- 3. BNT Chemicals | this compound Trichloride Glass Coating [bnt-chemicals.com]
- 4. gelest.com [gelest.com]
- 5. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 6. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 8. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 9. This compound oxide (MBTO) [gisonb.com]
- 10. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 11. atamankimya.com [atamankimya.com]
- 12. This compound DIHYDROXYCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 13. atamankimya.com [atamankimya.com]
- 14. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]
- 15. newtopchem.com [newtopchem.com]
- 16. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]
- 17. chembk.com [chembk.com]
- 18. chembk.com [chembk.com]
- 19. Butyltin Chloride Dihydroxide [chembk.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. scispace.com [scispace.com]
- 22. epa.gov [epa.gov]
An In-depth Technical Guide to the Identification of Monobutyltin Species in Marine Sediment
This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of monobutyltin (MBT), a toxic organotin compound, in marine sediments. This document is intended for researchers, scientists, and environmental monitoring professionals. It details the core analytical techniques, from sample collection and preparation to instrumental analysis, and includes established experimental protocols and quantitative data.
Introduction
This compound (MBT) is a degradation product of tributyltin (TBT) and dibutyltin (B87310) (DBT), which were widely used in antifouling paints for marine vessels.[1][2] Due to their toxicity and persistence in the marine environment, monitoring the levels of these organotin compounds in sediments is crucial for assessing environmental contamination and ecological risk.[1][3] Marine sediments act as a primary sink for these hydrophobic compounds.[3][4] This guide focuses on the robust and widely adopted methods for the speciation analysis of MBT in complex sediment matrices.
The analytical workflow for MBT identification typically involves solvent extraction from the sediment, derivatization to a more volatile form, and subsequent analysis by gas chromatography coupled with a sensitive detector.[4][5][6]
Analytical Workflow
The overall process for identifying and quantifying this compound species in marine sediment can be broken down into several key stages. Each stage is critical for achieving accurate and reproducible results.
Experimental Protocols
Accurate determination of MBT requires meticulous attention to the experimental procedure. The following protocols are synthesized from established and validated methods in the scientific literature.
3.1. Sample Preparation
-
Collection and Storage : Collect sediment samples using appropriate grab or core samplers. Immediately upon collection, samples should be chilled to ≤ 10°C and transported to the laboratory. For long-term storage, samples must be frozen at ≤ -10°C and can be held for up to one year before extraction.[7] Extracts can be stored for up to 40 days.[7]
-
Drying and Homogenization : Prior to extraction, samples are typically freeze-dried to a constant weight to allow for the reporting of results on a dry weight basis. The dried sediment is then sieved to achieve a uniform particle size and ensure homogeneity.
3.2. Extraction of this compound
The goal of the extraction step is to quantitatively remove MBT from the sediment matrix. Acidified polar solvents are commonly employed.
-
Reagents :
-
Acetic acid (glacial)
-
Methanol (B129727) (HPLC grade)
-
Tropolone (B20159) (chelating agent, optional but recommended)[8]
-
Internal standards (e.g., 119Sn-enriched MBT for isotope dilution)[5]
-
-
Procedure :
-
Weigh approximately 0.2 - 0.5 g of dried, homogenized sediment into a centrifuge tube.[2][5]
-
Spike the sample with an appropriate amount of internal standard (e.g., 119Sn-enriched MBT).[5]
-
Add the extraction solvent. A common mixture is acetic acid and methanol (e.g., 3:1 v/v or 1:1 v/v).[5][9] Toluene containing tropolone can also be used for improved recovery of MBT.[8]
-
Facilitate the extraction using ultrasonication for approximately 8-30 minutes.[2][5][9] Alternatively, mechanical shaking can be employed.
-
Centrifuge the sample to separate the supernatant (extract) from the sediment solids.
-
Carefully transfer the supernatant to a clean vial for the derivatization step.
-
3.3. Derivatization
Since MBT is not sufficiently volatile for gas chromatography, a derivatization step is necessary. Ethylation using sodium tetraethylborate (NaBEt4) is the most common and efficient method.
-
Reagents :
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 2% w/v in 0.1 M NaOH).[5]
-
Acetate (B1210297) buffer (e.g., 1 M, pH 5.4).[5]
-
Hexane or Isooctane (for extraction of derivatized products).
-
-
Procedure :
-
Take an aliquot of the sediment extract.
-
Adjust the pH to approximately 5.4 using an acetate buffer.[5]
-
Add the NaBEt4 solution and shake vigorously for about 10 minutes to facilitate the ethylation reaction.[5]
-
The now volatile ethylated MBT (BuSnEt3) is typically extracted into an organic solvent like hexane, which is then concentrated for analysis.
-
3.4. Instrumental Analysis
Gas chromatography is the primary separation technique, coupled with various detectors for sensitive and selective quantification.
-
GC-MS (Gas Chromatography-Mass Spectrometry) : This is a widely used technique that offers high selectivity and sensitivity.[4][5] Electron impact ionization is commonly performed at 70 eV.[5][10] For quantification, selected ion monitoring (SIM) is often used to monitor characteristic ions of the ethylated MBT.[5][7]
-
GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry) : This method provides element-specific detection with very high sensitivity and is particularly useful for isotope dilution analysis.[9]
-
GC-PFPD (Gas Chromatography-Pulsed Flame Photometric Detection) : This detector offers high selectivity for tin compounds and is a cost-effective alternative to mass spectrometry.[6][11][12]
A typical GC temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 300°C) to elute the derivatized organotin compounds.[5]
Data Presentation
Quantitative data for MBT in marine sediments are often reported for certified reference materials (CRMs) to validate the analytical method.
| Certified Reference Material | Extraction Method | Measurement Method | Certified MBT Value (µg/kg as Sn) | Measured MBT Value (µg/kg as Sn) | Reference |
| NMIJ CRM 7306-a | Ultrasonic Extraction | GC-ICP-MS | 67 ± 3 | 65.9 ± 1.1 | [9] |
| NMIJ CRM 7306-a | Ultrasonic Extraction | GC-MS | 67 ± 3 | 66.6 ± 1.7 | [9] |
| NMIJ CRM 7306-a | Ultrasonic Extraction | LC-ICP-MS | 67 ± 3 | 65.6 ± 1.7 | [9] |
| CRM 462 | HCl/Methanol Extraction | GC-MS (SPME) | Not Certified | (LOD 730-969 pg/g) | [13] |
| CRM 477 (Mussel Tissue) | TMAH Extraction | GC-PFPD | 1.50 ± 0.28 (mg/kg) | 90-110% recovery | [6][12] |
Note: CRM 477 is a biological tissue matrix but is often used for method validation for organotin analysis.
Quality Assurance and Quality Control
To ensure the reliability of the analytical results, a robust quality assurance and quality control (QA/QC) program is essential.
-
Method Blanks : Analyze a blank sample with each batch of sediment samples to check for contamination from reagents and laboratory equipment.
-
Certified Reference Materials (CRMs) : Analyze a CRM with a known concentration of MBT to assess the accuracy and recovery of the method.[9]
-
Spiked Samples : Spike a sediment sample with a known amount of MBT to evaluate matrix effects and recovery.
-
Internal Standards : The use of isotopically labeled internal standards, such as 119Sn-enriched MBT, is highly recommended for the most accurate quantification, as it corrects for losses during sample preparation and analysis.[5]
Conclusion
The identification and quantification of this compound in marine sediments is a complex analytical task that requires careful sample preparation, efficient extraction, and sensitive instrumental detection. The methods outlined in this guide, primarily based on solvent extraction, ethylation, and gas chromatography coupled with mass spectrometry or other selective detectors, represent the current state-of-the-art for reliable MBT analysis. Adherence to detailed protocols and rigorous quality control measures are paramount for generating high-quality data for environmental monitoring and research.
References
- 1. Occurrence and chemical speciation analysis of organotin compounds in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 11. Improved routine speciation of organotin compounds in environmental samples by pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Investigation into the Catalytic Activity of Monobutyltin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin (MBT) compounds, a class of organotin derivatives, are widely recognized for their efficacy as catalysts in various industrial chemical processes.[1][2] Their primary application lies in facilitating esterification and polycondensation reactions, which are fundamental to the synthesis of polyesters, plasticizers, and coatings.[1][3] The catalytic activity of this compound compounds is attributed to the Lewis acidic nature of the tin center, which, in conjunction with facile ligand exchange, activates carboxylic acids for nucleophilic attack by alcohols. This guide provides a technical overview of the initial investigation into the catalytic activity of this compound, summarizing performance data, detailing experimental protocols, and visualizing key mechanistic pathways.
Data Presentation: Catalytic Performance
The catalytic performance of this compound compounds is influenced by the specific structure of the catalyst and the reaction conditions. The following tables summarize quantitative data from a model esterification reaction between benzoic acid and heptanol (B41253).
Table 1: Comparative Catalytic Activity of Tin(IV) Compounds
| Entry | Catalyst | Conversion (%) | Yield (%) |
| 1 | No catalyst | 2 | 2 |
| 2 | SnCl₄ | 2 | 2 |
| 3 | Sn(OAc)₄ | 1 | 1 |
| 4 | Sn(OBz)₄ | 3 | 3 |
| 5 | n-Butylstannoic acid (1) | 59 | 59 |
| 6 | [n-BuSn(O)OAc]₆ (2) | 59 | 59 |
| 7 | n-BuSn(OAc)₃ (3) | 26 | 26 |
| 8 | n-BuSn(OBz)₃ (4) | 59 | 59 |
| All reactions were performed with benzoic acid (5 mmol), heptanol (50 mmol), and catalyst (1 mol%), at 150 °C for 6 h. Yield and conversion were determined by GC analysis.[4] |
Table 2: Catalyst Concentration and Reaction Time in Polyester (B1180765) Synthesis
| Catalyst | Concentration (wt. %) | Reaction Temperature (°C) | Notes |
| This compound Oxide (MBTO) | 0.20 mole % | ~220 | Reduced reaction time for polyester resin synthesis.[5] |
| Hydroxybutyltin oxide | 0.01 - 1.0 | 150 - 270 | General range for polyester esterification.[6] |
| This compound tris(2-ethylhexanoate) | 0.01 - 1.0 | 150 - 270 | Used for non-toxic polyester resins.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound catalytic activity.
Synthesis of this compound Oxide (MBTO)
Objective: To synthesize this compound oxide, a common MBT catalyst precursor.
Materials:
-
This compound trichloride (B1173362)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (B1221849) water (20%)
-
Deionized water
Procedure:
-
Prepare a solution by dissolving 12g of Na₂CO₃ in 200g of water in a reaction bottle.
-
Add 200g of 20% ammonia water to the solution.
-
Place the reaction bottle in a water bath and heat to 50 °C.
-
Slowly add 100g of this compound trichloride liquid to the reaction bottle using a constant pressure funnel.
-
Maintain the reaction at a constant temperature of 50 °C for 2 hours.
-
After the reaction is complete, filter the resulting this compound oxide using a cloth funnel.
-
Wash the filter cake with approximately 200ml of water at 50-60 °C. Repeat the washing step.
-
Dry the obtained filter cake using a rotary evaporator at 70-80 °C to yield the final product.[3]
General Procedure for a Model Esterification Reaction
Objective: To evaluate the catalytic activity of a this compound compound in a model esterification reaction.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., heptanol)
-
This compound catalyst (e.g., n-butylstannoic acid, 1 mol%)
-
Internal standard (e.g., pentadecane)
-
Nitrogen gas supply
-
Carousel reaction station or similar setup
Procedure:
-
Set up a carousel reaction station under a nitrogen atmosphere.
-
In a reaction tube, suspend the carboxylic acid (e.g., 5 mmol of benzoic acid) in the alcohol (e.g., 50 mmol of heptanol). An excess of alcohol is used to facilitate the reaction without the need for dehydrating agents.[4]
-
Add the this compound catalyst (1 mol%) and the internal standard.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with constant stirring.[4]
-
Allow the reaction to proceed for a set time (e.g., 6 hours).
-
At the end of the reaction, cool the mixture and analyze the conversion and yield by Gas Chromatography (GC).[4]
Monitoring Reaction Kinetics by NMR Spectroscopy
Objective: To monitor the progress of the catalytic reaction and identify catalyst species in solution.
Materials:
-
Reactants (e.g., acetic acid and ethanol)
-
This compound catalyst
-
Activated molecular sieves (3Å)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In a Schlenk reaction tube under a nitrogen atmosphere, add activated molecular sieves (e.g., 2.0 g) and the tin catalyst (e.g., 1.2 mmol).
-
Add the anhydrous alcohol (e.g., 1.5 mL of EtOH) and carboxylic acid (e.g., 1.5 mL of acetic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) in an oil bath.
-
Take aliquots of the reaction mixture at specified time intervals (e.g., 5, 30, and 60 minutes).
-
Directly measure the ¹¹⁹Sn NMR spectra of the aliquots at the reaction temperature and at room temperature (after cooling).
-
The reaction yield can be determined from the ¹H NMR spectra by comparing the relative intensities of the reactant and product signals (e.g., methylene (B1212753) protons of ethanol (B145695) and ethyl acetate).[7]
Mandatory Visualizations
The following diagrams illustrate key concepts in the catalytic activity of this compound.
Caption: In-situ formation of active catalyst species from precursors.
Caption: Generalized workflow for this compound-catalyzed esterification.
Caption: Proposed catalytic cycle for esterification based on DFT calculations.[4]
References
- 1. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 2. reaxis.com [reaxis.com]
- 3. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 4. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 7. pure.uva.nl [pure.uva.nl]
Monobutyltin: A Versatile Precursor for Advanced Tin Oxide Film Deposition
An In-depth Technical Guide for Researchers and Scientists
The development of high-quality tin oxide (SnO₂) films is crucial for a wide range of applications, including transparent conductive electrodes in solar cells and displays, gas sensors, and low-emissivity coatings. The choice of precursor plays a pivotal role in determining the final properties of these films. Among the various organotin compounds, monobutyltin derivatives, particularly this compound trichloride (B1173362) (MBTC), have emerged as highly effective precursors due to their favorable decomposition characteristics, relatively low toxicity, and cost-effectiveness.[1][2] This technical guide provides a comprehensive overview of the use of this compound as a precursor for tin oxide films, detailing experimental protocols for common deposition techniques, presenting key quantitative data, and illustrating the underlying chemical pathways.
Deposition Methodologies Utilizing this compound Precursors
This compound compounds, primarily this compound trichloride (C₄H₉SnCl₃), are amenable to various deposition techniques, each offering distinct advantages in terms of film properties, scalability, and cost. The most prevalent methods include Chemical Vapor Deposition (CVD), sol-gel synthesis, and spray pyrolysis.
Chemical Vapor Deposition (CVD)
CVD is a widely employed technique for producing high-quality, uniform tin oxide films. In this process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. This compound trichloride is a favored precursor for CVD due to its suitable vapor pressure and decomposition temperature.[1][3]
Experimental Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD)
A typical APCVD process for depositing fluorine-doped tin oxide (a common transparent conductive oxide) from this compound trichloride involves the following steps:
-
Substrate Preparation: Substrates, such as glass or silicon wafers, are thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove organic and particulate contaminants.
-
Precursor Delivery: this compound trichloride is vaporized and transported to the reaction chamber using an inert carrier gas, such as nitrogen or argon. Concurrently, an oxygen source (e.g., O₂, H₂O vapor) and a fluorine-containing dopant gas are introduced into the chamber.
-
Deposition: The substrate is heated to a temperature typically ranging from 550°C to 650°C.[4] At this temperature, the precursor molecules react on the substrate surface to form a fluorine-doped tin oxide film.
-
Cooling and Characterization: After the desired film thickness is achieved, the system is cooled down in an inert atmosphere. The resulting films are then characterized for their structural, electrical, and optical properties.
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique that allows for the fabrication of tin oxide films at relatively low temperatures. This method involves the hydrolysis and condensation of a metal-organic precursor to form a "sol" (a colloidal suspension of solid particles in a liquid), which is then converted into a "gel" (a continuous solid network).
Experimental Protocol: Spin-Coating of Tin Oxide Films
A representative sol-gel procedure using a this compound-derived precursor (though often starting from more reactive alkoxides or chlorides which hydrolyze to butyltin species in solution) is as follows:
-
Sol Preparation: A precursor solution is prepared by dissolving a tin source, such as tin(II) chloride dihydrate (which acts as a proxy for the behavior of hydrolyzed this compound species), in a solvent like ethanol.[5] A stabilizer or chelating agent may be added to control the hydrolysis and condensation rates.
-
Coating: The prepared sol is deposited onto a substrate using a spin coater. A typical spin-coating process involves dispensing the sol onto the substrate and then spinning at a controlled speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-80 seconds) to achieve a uniform film thickness.[5]
-
Drying and Annealing: The coated substrate is first dried at a low temperature (e.g., 100-150°C) to remove the solvent.[5] Subsequently, the film is annealed at a higher temperature (e.g., 300-500°C) to promote the formation of a crystalline tin oxide network.[6]
Spray Pyrolysis
Spray pyrolysis is a simple and cost-effective technique for depositing thin films over large areas. It involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the desired material.
Experimental Protocol: Spray Pyrolysis of Tin Oxide Films
A typical experimental setup for spray pyrolysis of tin oxide from a this compound-related precursor solution consists of:
-
Precursor Solution Preparation: A dilute solution of a tin salt, such as tin(II) chloride dihydrate, is prepared in a suitable solvent, often deionized water or ethanol.[7]
-
Deposition: The precursor solution is atomized into fine droplets using a spray nozzle and directed towards a heated substrate. The substrate temperature is a critical parameter, typically maintained in the range of 300-500°C.[8]
-
Reaction and Film Formation: As the droplets approach the hot substrate, the solvent evaporates, and the precursor salt decomposes, leading to the formation of a tin oxide film on the substrate surface.
-
Post-Deposition Treatment: The as-deposited films may be annealed to improve their crystallinity and electrical properties.
Quantitative Data on Tin Oxide Films from this compound Precursors
The properties of tin oxide films are highly dependent on the deposition technique and the specific process parameters employed. The following tables summarize key quantitative data from various studies on tin oxide films prepared from this compound and related precursors.
Table 1: Deposition Parameters for Tin Oxide Films
| Deposition Method | Precursor | Substrate Temperature (°C) | Pressure (Torr) | Key References |
| CVD | This compound Trichloride | 573 - 923 | 15 - 100 | [1][3] |
| Sol-Gel (Spin Coating) | Tin (II) Chloride Dihydrate | Annealing: 300 - 500 | Atmospheric | [5][6] |
| Spray Pyrolysis | Tin (II) Chloride Dihydrate | 300 - 500 | Atmospheric | [7][8] |
Table 2: Properties of Tin Oxide Films
| Deposition Method | Thickness (nm) | Resistivity (Ω·cm) | Transmittance (%) | Band Gap (eV) | Key References |
| CVD | Variable | 3 x 10⁻³ (at 500°C) | > 80 | ~3.9 | [1][9] |
| Sol-Gel (Spin Coating) | ~200 - 300 | 3 x 10⁻² | ~94 (at 550 nm) | 3.39 - 3.49 | [5][10] |
| Spray Pyrolysis | ~400 | - | ~82 | 2.82 - 3.79 | [8][11] |
Signaling Pathways and Reaction Mechanisms
Understanding the chemical reactions that govern the formation of tin oxide films from this compound precursors is essential for optimizing the deposition process and controlling the film properties.
Chemical Vapor Deposition (CVD) Reaction Pathway
The CVD of tin oxide from this compound trichloride and oxygen is a complex process involving both gas-phase and surface reactions. A plausible mechanism involves the reaction of MBTC with an oxygen-covered surface. The addition of water can significantly enhance the deposition rate by forming a reactive MBTC-H₂O complex in the gas phase, which then adsorbs and reacts on the surface.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. i-asem.org [i-asem.org]
- 7. nepjol.info [nepjol.info]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Monobutyltin Compounds in Polymer Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds, particularly monobutyltin (MBT) derivatives, are integral to the polymer industry, serving as highly effective heat and light stabilizers. This technical guide provides an in-depth exploration of the core functionalities of this compound in polymer stabilization, with a primary focus on polyvinyl chloride (PVC). It elucidates the chemical mechanisms by which MBT compounds mitigate polymer degradation, presents quantitative data on their performance, and offers detailed experimental protocols for their evaluation. This document is intended to be a comprehensive resource for researchers and professionals working in polymer science and formulation development.
Introduction to Polymer Degradation and the Need for Stabilization
Polymers are susceptible to degradation when exposed to environmental stressors such as heat, light, and oxygen.[1][2] This degradation manifests as discoloration, loss of mechanical strength, and overall reduced lifespan of the polymeric material.[2] Polyvinyl chloride (PVC), one of the most widely produced plastics, is particularly prone to thermal degradation at temperatures encountered during processing.[3] The degradation process involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences that are responsible for the undesirable yellowing and eventual blackening of the polymer.[4] This autocatalytic dehydrochlorination process necessitates the use of stabilizers to ensure the processability and durability of PVC products.[3][4]
This compound Stabilizers: An Overview
This compound compounds are a class of organotin chemicals characterized by a tin atom bonded to one butyl group. They are primarily used as intermediates in the synthesis of other organotin stabilizers and as catalysts in various chemical reactions.[5][6] In the realm of polymer stabilization, this compound derivatives, often used in conjunction with dibutyltin (B87310) and other organotin compounds, play a crucial role as heat and light stabilizers for PVC.[6][7] Their effectiveness stems from their ability to prevent the dehydrochlorination of PVC and to scavenge the released HCl.[4]
Mechanism of Polymer Stabilization by this compound
The primary mechanism by which this compound stabilizers protect PVC from thermal degradation involves two key functions:
-
Substitution of Labile Chlorine Atoms: The degradation of PVC is initiated at defect sites in the polymer chain, particularly at allylic chlorine atoms which are highly labile. This compound compounds, especially those containing mercaptide ligands, react with these labile chlorine atoms, replacing them with more stable groups.[4][8] This substitution prevents the initiation of the "zipper-like" dehydrochlorination process that leads to the formation of colored polyenes.[2]
-
Scavenging of Hydrogen Chloride (HCl): The HCl released during PVC degradation acts as a catalyst, accelerating further degradation.[4] this compound compounds effectively neutralize this evolved HCl, preventing its catalytic action. The tin atom in the stabilizer acts as a Lewis acid, reacting with HCl to form organotin chlorides.[2]
The general stabilization reactions can be visualized as follows:
Quantitative Performance of this compound Stabilizers
The effectiveness of a polymer stabilizer is quantified by its ability to delay the onset of degradation and reduce the rate of discoloration. While this compound compounds are often used as part of a stabilizer package, studies on organotin stabilizers provide valuable insights into their performance.
| Stabilizer System | Test Method | Parameter | Result | Reference |
| PVC without stabilizer | PVC Thermomat | Onset of HCl evolution at 140°C | 14.3 hours | [9] |
| PVC without stabilizer | PVC Thermomat | Onset of HCl evolution at 160°C | 2.5 hours | [9] |
| PVC with Dioctyltin bis(isooctyl thioglycollate) | PVC Thermomat | Onset of HCl evolution at 140°C | 30.3 hours | [9] |
| PVC with Dioctyltin bis(isooctyl thioglycollate) | PVC Thermomat | Onset of HCl evolution at 160°C | 14.3 hours | [9] |
| PVC stabilized with Organotin | Thermogravimetric Analysis (TGA) | Lowest decomposition temperature (5% conversion) | > 210°C | [10] |
| PVC stabilized with Organotin | Thermogravimetric Analysis (TGA) | Apparent activation energy (1st phase) | 98.46 kJ/mol | [10] |
| PVC with Tin-Cephalexin Complexes | Weight Loss after 300h UV irradiation | Weight Loss (%) | 0.21 - 0.31% | [2] |
| Blank PVC | Weight Loss after 300h UV irradiation | Weight Loss (%) | 0.53% | [2] |
Table 1: Performance Data of Organotin Stabilizers in PVC
Experimental Protocols for Evaluating Polymer Stabilizers
The evaluation of polymer stabilizer efficiency involves a range of analytical techniques to assess thermal stability, color stability, and resistance to photo-oxidation.
Thermal Stability Assessment
5.1.1. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of degradation and to study the kinetics of the degradation process.[11][12]
-
Methodology:
-
A small sample of the stabilized polymer (typically 5-10 mg) is placed in a TGA crucible.[11][13]
-
The sample is heated at a constant rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11][13]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (the temperature at which significant mass loss begins).[14] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.[11]
-
5.1.2. Congo Red Test
-
Principle: This method determines the thermal stability of PVC by measuring the time required for the material to evolve enough hydrogen chloride (HCl) to change the color of a pH-sensitive indicator paper (Congo red).[15][16]
-
Methodology:
-
A specified amount of the PVC sample is placed in a test tube.[17]
-
A strip of Congo red paper is placed in the upper part of the test tube, above the sample.[17]
-
The test tube is heated in a controlled temperature bath, typically at 180°C.[15][16]
-
The time taken for the Congo red paper to change color from red to blue is recorded as the thermal stability time.[15][18]
-
Color Stability Assessment
5.2.1. Yellowness Index (YI)
-
Principle: The Yellowness Index is a number calculated from spectrophotometric data that quantifies the change in color of a sample from clear or white toward yellow.[1][19] It is a critical parameter for evaluating the effectiveness of stabilizers in preventing discoloration.[20]
-
Methodology:
-
Prepare plastic samples according to standardized dimensions.[1]
-
Calibrate a spectrophotometer or colorimeter using a standard white reference.[1]
-
Place the sample in the instrument and measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using a standard formula, such as that defined in ASTM E313.[21][22]
-
Photo-oxidation Stability Assessment
5.3.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy is used to monitor the chemical changes occurring in a polymer upon exposure to UV radiation. The formation of degradation products, such as carbonyl (C=O) and hydroxyl (-OH) groups, can be detected by the appearance and growth of their characteristic absorption bands in the IR spectrum.[23][24]
-
Methodology:
-
Prepare thin films of the stabilized polymer.[23]
-
Expose the films to a UV light source for a specified duration.[23]
-
Record the FTIR spectrum of the film at regular intervals.
-
Monitor the increase in the intensity of the carbonyl and hydroxyl absorption bands relative to a reference peak (e.g., a C-H stretching vibration) that does not change during degradation.[2]
-
5.3.2. Weight Loss Measurement
-
Principle: The photodegradation of PVC leads to the elimination of volatile products, resulting in a measurable weight loss of the polymer film.[2][25]
-
Methodology:
Synthesis of this compound-Based Stabilizers
This compound stabilizers are typically synthesized from this compound trichloride (B1173362) or this compound oxide. For example, this compound oxide can be produced by the reaction of this compound trichloride with sodium carbonate in the presence of ammonia.[5] This intermediate can then be reacted with various ligands, such as thioglycolates or maleates, to produce the final stabilizer.[4]
Conclusion
This compound compounds are versatile and effective components in the stabilization of polymers, particularly PVC. Their ability to preemptively address degradation initiation sites and neutralize catalytic degradation byproducts makes them indispensable in modern polymer formulations. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of stabilizer performance, enabling researchers and developers to optimize polymer formulations for enhanced durability and longevity. As the demand for high-performance and sustainable polymer products continues to grow, a thorough understanding of the role and function of stabilizers like this compound will remain paramount.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. incachem.com [incachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. matec-conferences.org [matec-conferences.org]
- 15. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 16. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. Yellowness Index (YI) ASTM E313 [intertek.com]
- 20. equitechintl.com [equitechintl.com]
- 21. 3nh.com [3nh.com]
- 22. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 23. mdpi.com [mdpi.com]
- 24. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 25. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monobutyltin-Catalyzed Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyesters utilizing monobutyltin compounds as a catalyst. Organotin compounds, particularly this compound oxide (MBTO), are effective catalysts for esterification and polycondensation reactions, offering significant advantages such as reduced reaction times, improved product quality with better color and odor, and the elimination of a catalyst removal step.[1][2][3] The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of polymer chemistry and materials science.
Introduction
Polyesters are a crucial class of polymers with wide-ranging applications in coatings, adhesives, fibers, and molding.[4][5] Their synthesis typically involves the reaction of dihydroxyl-containing compounds with dicarboxylic acids or their derivatives.[4][5] To facilitate this reaction, which can be slow, catalysts are often employed.[6] this compound catalysts have emerged as a preferred choice due to their high catalytic activity at elevated temperatures, typically above 200°C.[1][7][8] These catalysts minimize side reactions, leading to purer products with fewer by-products.[1][3] This application note details a general protocol for polyester (B1180765) synthesis using a this compound catalyst, along with relevant quantitative data and a workflow diagram.
Data Presentation
The use of a this compound catalyst significantly reduces the reaction time required for polyester synthesis. The following table summarizes the effect of hydroxy this compound oxide (MBTO) on the reaction time in a two-stage polyester synthesis.
| Catalyst Condition | First Stage Reaction Time (Hours) | Second Stage Reaction Time (Hours) |
| No Catalyst | 6.3 | 5.6 |
| 0.20 mole% MBTO | 2.9 | 4.5 |
| Table 1: Comparison of reaction times for polyester synthesis with and without a this compound catalyst. Data sourced from a representative synthesis of a polyester resin.[9][10] |
Experimental Protocol
This protocol describes a two-stage process for the synthesis of a polyester resin using a this compound catalyst.
Materials:
-
Dicarboxylic acid (e.g., Isophthalic acid)
-
Diol (e.g., Propylene glycol)
-
Anhydride (B1165640) (e.g., Maleic anhydride)
-
This compound catalyst (e.g., Hydroxy this compound oxide - MBTO)
-
Inert gas (e.g., Nitrogen)
-
Reaction flask (e.g., 2-liter, 3-neck flask)
-
Stirrer (e.g., air stirrer)
-
Heating mantle and thermometer
-
Condenser and receiver for water removal
Procedure:
Stage 1: Initial Esterification
-
Charge the reaction flask with the diol (e.g., 4.4 moles of Propylene glycol) and the dicarboxylic acid (e.g., 2.0 moles of Isophthalic acid).[10]
-
Add the this compound catalyst. The typical concentration of the organotin catalyst is between 0.01 - 1.0% by weight, with a preferred concentration of 0.05 - 0.2 wt%.[1][9] For this example, 0.86 g of hydroxy this compound oxide (MBTO), which corresponds to 0.20 mole% of the initial charge, is used.[10]
-
Equip the flask with a stirrer, thermometer, nitrogen inlet, and a condenser set for water removal.[10]
-
Begin stirring and purge the system with nitrogen.
-
Heat the reaction mixture to a maximum temperature of approximately 220°C.[10] Water will begin to distill off as the esterification reaction proceeds.
-
Monitor the reaction progress by measuring the acid number of the reaction mixture. This can be done by titration with alcoholic KOH.[10]
-
Continue the reaction until the acid number reaches a target value, for example, approximately 10 milligrams KOH per gram of sample.[10]
Stage 2: Second Esterification with Anhydride
-
Once the target acid number is reached in the first stage, cool the reaction mass to about 160°C.[10]
-
Carefully add the anhydride (e.g., 2.0 moles of maleic anhydride) to the reaction mixture.[10]
-
Reheat the mixture to about 220°C and continue to remove the water of reaction.[10]
-
Continue the reaction until the desired final acid number is achieved, for example, 25 mg KOH/g of sample.[10]
-
The polyester resin is now synthesized and can be cooled and processed for its intended application. The catalyst is typically left in the final product.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the this compound-catalyzed polyester synthesis protocol.
Caption: Workflow for two-stage polyester synthesis.
References
- 1. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 2. nbinno.com [nbinno.com]
- 3. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 4. CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents [patents.google.com]
- 5. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]
- 8. atamankimya.com [atamankimya.com]
- 9. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Analytical Determination of Monobutyltin in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin (MBT), a degradation product of tributyltin (TBT) and dibutyltin (B87310) (DBT), is an organotin compound of significant environmental concern due to its toxicity to aquatic life.[1] Its presence in water bodies, often resulting from the use of organotin compounds in antifouling paints, industrial catalysts, and PVC stabilizers, necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[1][2] This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in water samples, targeting researchers and professionals in environmental science and drug development.
The primary analytical challenges in detecting this compound lie in its low volatility and high polarity, often requiring a derivatization step to convert it into a more volatile form suitable for gas chromatographic analysis.[3][4] Alternatively, liquid chromatography-based methods can be employed, which may not require derivatization.[2] This document outlines two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).
Analytical Methods Overview
A variety of analytical techniques are available for the determination of organotin compounds, including this compound, in aqueous matrices. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Gas Chromatography (GC) based methods are widely used and typically involve a derivatization step to increase the volatility of the polar organotin compounds.[3][4] Common derivatization agents include sodium tetraethylborate (NaBEt₄) and Grignard reagents.[3][5] Detection can be achieved using various detectors, including:
-
Mass Spectrometry (MS): Offers high selectivity and sensitivity, allowing for the identification and quantification of target analytes.[5][6] Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns.[5]
-
Flame Photometric Detector (FPD): Provides good sensitivity for tin compounds.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An element-specific detector that offers extremely low detection limits.[3]
Liquid Chromatography (LC) methods, particularly when coupled with Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS), provide a powerful tool for organotin speciation without the need for derivatization.[2] This technique combines the separation capabilities of LC with the high sensitivity of ICP-MS for elemental detection.[2]
Sample preparation is a critical step to extract and preconcentrate the analytes from the water matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes into an organic solvent.[8]
-
Solid-Phase Extraction (SPE): Uses a solid sorbent to retain the analytes, which are then eluted with a small volume of solvent, providing preconcentration.[2][9]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is used to extract and concentrate analytes from the sample.[10][11]
Quantitative Data Summary
The performance of various analytical methods for the detection of this compound and other organotin compounds in water is summarized in the table below. The detection limits and recovery rates can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Analytical Method | Derivatization Reagent | Sample Preparation | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference(s) |
| GC-MS/MS | Pentylmagnesium bromide | LLE with DDTC | 0.26 - 0.84 pg of Sn (for a 500-mL sample) | - | 71 - 109 (calibrated) | [5] |
| LPGC/MS/MS | Grignard reagent | SPE | 0.1 - 9.6 ng/L | - | 86 - 108 | [9] |
| GC-MS/MS | Sodium tetraethylborate (NaBEt₄) | LLE | - | 0.05 ng/L | - | [12] |
| GC-MS | Sodium tetraethylborate (NaBEt₄) | HS-SPME | low ng/L range | - | - | [11] |
| LC-ICP-MS | None | SPE | 6 - 185 ng/L Sn | - | - | [13] |
| LC-MS/MS | None | Acetonitrile Extraction | - | - | - | [14] |
| GC-MS | Isotope Dilution (¹¹⁹Sn-enriched spike) | LLE | - | - | Quantitative | [6] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; HS-SPME: Headspace Solid-Phase Microextraction; DDTC: Sodium diethyldithiocarbamate; LPGC: Low-Pressure Gas Chromatography.
Experimental Protocols
Protocol 1: this compound Detection by GC-MS with Ethylation Derivatization
This protocol describes the determination of this compound in water samples using gas chromatography-mass spectrometry after derivatization with sodium tetraethylborate.
1. Materials and Reagents
-
This compound trichloride (B1173362) standard
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH (prepare fresh)[6][12]
-
Acetic acid/sodium acetate (B1210297) buffer (1 M, pH 5)[12]
-
Hexane (B92381) or Pentane (pesticide residue grade)[3][12]
-
Methanol (B129727) (pesticide residue grade)[8]
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water (18 MΩ·cm)
-
Sample collection bottles (glass, pre-cleaned)
2. Sample Preparation and Derivatization
-
Collect water samples in pre-cleaned glass bottles and store at 4°C.
-
Measure 100 mL of the water sample into a volumetric flask.[6]
-
Adjust the pH of the sample to approximately 5 using the acetic acid/sodium acetate buffer.[12]
-
Add 0.5 mL of the freshly prepared 2% (w/v) sodium tetraethylborate solution for ethylation of the organotin compounds.[6]
-
Immediately add 1 mL of hexane to the flask.[6]
-
Shake the flask manually for 10 minutes to facilitate the derivatization and extraction of the ethylated this compound into the hexane layer.[6]
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 6890N or equivalent[6]
-
Mass Spectrometer (MS): Agilent 5973 Network MSD or equivalent[6]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6]
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL[6]
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimize based on the specific instrument and column, a typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Monitor characteristic ions for ethylated this compound.
-
4. Quality Control
-
Analyze a procedural blank with each batch of samples.
-
Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.
-
Use an internal standard, such as tripropyltin, to correct for variations in extraction efficiency and instrument response.[2]
Caption: Workflow for the GC-MS analysis of this compound in water.
Protocol 2: this compound Detection by LC-ICP-MS
This protocol describes the direct determination of this compound in water samples using liquid chromatography-inductively coupled plasma-mass spectrometry, which does not require a derivatization step.
1. Materials and Reagents
-
This compound trichloride standard
-
Mobile Phase: Prepare according to the specific application, a common mobile phase consists of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and additives like acetic acid to improve peak shape.[2]
-
Deionized water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]
-
Methanol (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
2. Sample Preparation
-
Collect water samples in pre-cleaned bottles.
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load a known volume of the water sample (e.g., 500 mL) onto the SPE cartridge.
-
Wash the cartridge with a small volume of deionized water to remove interfering substances.
-
Elute the retained organotin compounds, including this compound, with a small volume of methanol.
-
The eluate can be directly analyzed or evaporated and reconstituted in the mobile phase.
3. LC-ICP-MS Analysis
-
Liquid Chromatograph (LC): An HPLC system capable of delivering a precise and stable flow.
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS): Equipped with a standard sample introduction system.
-
Column: A suitable column for the separation of organotin compounds, such as a C18 reversed-phase column.[2]
-
Injection Volume: Typically 20-100 µL.
-
Mobile Phase Flow Rate: Optimize based on the column dimensions, typically 0.5-1.0 mL/min.
-
ICP-MS Parameters:
-
Monitor the tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn) to detect and quantify the eluting organotin species.
-
Optimize plasma conditions (e.g., RF power, nebulizer gas flow) for maximum sensitivity for tin.
-
4. Quality Control
-
Analyze a procedural blank and a certified reference material (if available) with each batch of samples.
-
Use a surrogate standard, such as tripropyltin, added to the sample before extraction to monitor the efficiency of the sample preparation process.[2]
Caption: Workflow for the LC-ICP-MS analysis of this compound in water.
Conclusion
The analytical methods described in these application notes provide robust and sensitive approaches for the determination of this compound in water samples. The choice between GC-MS and LC-ICP-MS will depend on the specific requirements of the analysis, including desired detection limits, sample throughput, and available instrumentation. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and reliable results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eurofins.com.au [eurofins.com.au]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromtech.net.au [chromtech.net.au]
- 8. agilent.com [agilent.com]
- 9. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of butyltin species in water and sediment by solid-phase microextraction-gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Solid phase microextraction coupled to liquid chromatography-inductively coupled plasma mass spectrometry for the speciation of organotin compounds in water samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. sciex.jp [sciex.jp]
Application Notes and Protocols for Monobutyltin Oxide in Esterification Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of monobutyltin oxide (MBTO) as a highly effective catalyst in esterification reactions. This compound oxide, an amorphous white solid, is a hydrolytically stable organotin catalyst valued for its ability to significantly accelerate esterification and polycondensation reactions.[1][2] Its application is particularly prominent in the synthesis of polyester (B1180765) resins for coatings and plasticizers.[1]
Key advantages of employing this compound oxide include markedly reduced reaction times, the ability to conduct reactions at lower temperatures leading to energy savings, and a reduction in unwanted side reactions such as the dehydration of polyhydric alcohols.[1][2] A notable feature of this catalyst is that it solubilizes in the presence of carboxylic acids at temperatures around 80°C and becomes integrated into the final product, obviating the need for post-reaction neutralization or filtration steps.[1][2]
Mechanism of Catalysis
The catalytic activity of this compound oxide in esterification is attributed to its function as a Lewis acid.[3] The tin center, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a mononuclear mechanism, with the carbon-oxygen bond breaking being the rate-determining step.[4][5]
Data Presentation: Performance of this compound Oxide in Esterification
The following table summarizes the quantitative data on the performance of n-butylstannoic acid (this compound oxide) as a catalyst in the esterification of benzoic acid with heptanol (B41253).
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| n-Butylstannoic acid | Benzoic acid | Heptanol | 1 | 150 | 6 | 77 | 77 | [4] |
Experimental Protocols
Protocol 1: General Esterification of a Carboxylic Acid with an Alcohol
This protocol is based on the catalytic esterification of benzoic acid and heptanol as described in mechanistic studies.[4]
Materials:
-
Benzoic acid
-
Heptanol
-
n-Butylstannoic acid (this compound oxide)
-
Pentadecane (B166386) (internal standard for GC analysis)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a reaction vessel, add benzoic acid (5 mmol), heptanol (50 mmol, 10 equivalents), and n-butylstannoic acid (0.05 mmol, 1 mol%).
-
Add a known amount of pentadecane as an internal standard for GC analysis.
-
Heat the reaction mixture to 150°C with continuous stirring.
-
Maintain the reaction at this temperature for 6 hours.
-
Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).
-
The conversion of benzoic acid and the yield of heptyl benzoate (B1203000) are determined by GC analysis relative to the internal standard.
Protocol 2: Synthesis of Polyester Resin for Coatings
This protocol is adapted from patent literature for the industrial application of this compound oxide in the production of polyester resins.
Materials:
-
Neopentyl glycol
-
Trimethylolpropane
-
Isophthalic acid
-
Recycled polyethylene (B3416737) terephthalate (B1205515) (PET)
-
This compound oxide
-
Xylene
-
Reaction vessel equipped with a stirrer, thermometer, rectification column, and a water separator.
Procedure:
-
Charge the reactor with 299 parts of neopentyl glycol and 41 parts of trimethylolpropane.
-
Heat the mixture to 130°C with stirring until a transparent liquid is formed.
-
Add 1.0 part of this compound oxide, 647 parts of isophthalic acid, and 547 parts of recycled PET to the reactor.
-
Increase the temperature to 180°C.
-
Gradually raise the temperature from 180°C to 240°C over a period of 3 hours.
-
Continue the reaction at 240°C, monitoring the acid value of the mixture.
-
Once the acid value is below a desired threshold (e.g., 53.0), replace the rectification column with a water separator.
-
Add approximately 50 parts of xylene to the reaction mixture and to the water separator to facilitate the removal of condensed water via azeotropic distillation.
-
The reaction is considered complete when the desired acid value and viscosity are reached.
Visualizations
Catalytic Cycle of this compound Oxide in Esterification
Caption: Proposed catalytic cycle for esterification catalyzed by this compound oxide.
Experimental Workflow for Esterification
Caption: General experimental workflow for esterification using this compound oxide.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Determination of Monobutyltin in Environmental and Biological Matrices using Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
Introduction
Monobutyltin (MBT) is an organotin compound used as a stabilizer in PVC plastics and as a catalyst.[1] Due to its potential toxicity and role as a degradation product of the more toxic tributyltin (TBT), monitoring its presence in various environmental and biological samples is crucial. This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD). The PFPD offers excellent selectivity and sensitivity for tin compounds, making it an ideal detector for this application.[2] The methodology involves sample extraction, derivatization to a volatile species, and subsequent analysis by GC-PFPD.
Principle
Non-volatile and polar organotin compounds, including this compound, require a derivatization step to convert them into more volatile and thermally stable species suitable for gas chromatographic analysis. This protocol utilizes ethylation with sodium tetraethylborate (NaBEt4) to transform MBT into its volatile ethylated derivative.[3][4] The derivatized sample is then introduced into the GC system, where the compounds are separated based on their boiling points and polarity on a capillary column. The eluting compounds are detected by the PFPD, which is highly selective for tin-containing compounds, providing excellent sensitivity and minimizing interferences from the sample matrix.[2]
Experimental Protocols
1. Sample Preparation
The extraction procedure varies depending on the sample matrix.
a) Aqueous Samples (e.g., Water)
-
Measure 1000 mL of the water sample into a 2L separatory funnel.[5]
-
Acidify the sample to a pH below 2 using hydrochloric acid (HCl).[5]
-
Add appropriate surrogate and/or matrix spike compounds.[5]
-
Perform a liquid-liquid extraction using three successive 60 mL portions of 0.1% tropolone (B20159) in hexane (B92381).[5]
-
Collect the extracts in a Kuderna-Danish (KD) concentrator after passing them through anhydrous sodium sulfate (B86663) to remove any residual water.[5]
-
Concentrate the extract to approximately 5 mL.[5]
b) Solid and Biological Samples (e.g., Sediment, Tissue)
-
Weigh approximately 30g of the homogenized sample into a 400 mL beaker.[5]
-
For biological samples, extraction can be performed with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[3][4]
-
For sediments, add 10 mL of a 1:1 HCl:DI water solution.[5]
-
Add appropriate surrogate and/or matrix spike compounds.[5]
-
Perform extraction using three 60 mL portions of 0.1% tropolone in hexane with sonication for 2 minutes for each extraction.[5]
-
Collect the extracts in a KD concentrator after passing them through anhydrous sodium sulfate.[5]
-
Concentrate the extract to approximately 5 mL.[5]
2. Derivatization
-
Transfer the 5 mL concentrated extract to a 20 mL vial.
-
Add 1 mL of a 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol (B129727) or tetrahydrofuran.[1] Caution: NaBEt4 is pyrophoric and should be handled under an inert atmosphere.[1]
-
Add 1 mL of a sodium acetate (B1210297) buffer solution acidified to approximately pH 4.9 with acetic acid.[1]
-
Shake the vial vigorously for 30 minutes to ensure complete derivatization.[6]
-
Allow the phases to separate. The upper hexane layer containing the ethylated derivatives is collected for GC-PFPD analysis.[6]
3. GC-PFPD Analysis
The following table outlines the recommended instrumental parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Injection Mode | Splitless | [3][4] |
| Injector Temperature | 250 °C | [1] |
| Injection Volume | 1-2 µL | [1] |
| Carrier Gas | Helium | |
| Column Flow Rate | 1.2 - 2.1 mL/min | [1] |
| Column | Restek Rxi-5MS, 30 m x 0.25 mm ID, 1.0 µm df | [1] |
| Oven Program | Hold at 100 °C for 1 min, ramp at 10 °C/min to 285 °C, hold for 1 min | [1] |
| Pulsed Flame Photometric Detector | ||
| Detector Temperature | 325 - 350 °C | [1] |
| Filter | BG12 (sulfur filter) | [2] |
| Gate Delay | 4 ms | [2] |
| Gate Width | 2-3 ms | [2] |
Quantitative Data
The following tables summarize the quantitative performance data for the analysis of this compound by GC-PFPD.
Table 1: Calibration and Detection Limits
| Compound | Calibration Range (ppb) | Coefficient of Determination (r²) | Detection Limit (ppb) | Reference |
| This compound (MBT) | 0.5 - 250 | 0.997 | 0.7 | [1][3][4] |
| This compound (MBT) | 10 - 200 | 0.998 | - | [1] |
Table 2: Recovery Data
| Sample Matrix | Spiking Level | Recovery (%) | Internal Standard | Reference |
| Certified Reference Material (CRM 477) | Certified Value | 90 - 110 | Tripropyltin (TPrT) | [3][4] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
This detailed protocol provides a reliable method for the determination of this compound in a variety of sample matrices. The use of GC-PFPD ensures high selectivity and sensitivity, allowing for accurate quantification at trace levels. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results.
References
Application Notes and Protocols for Monobutyltin Stabilization of Polyvinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of monobutyltin compounds as co-stabilizers to enhance the thermal stability of polyvinyl chloride (PVC).
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures (typically above 170°C), leading to the release of hydrochloric acid (HCl). This degradation process, known as dehydrochlorination, results in discoloration (yellowing to blackening), embrittlement, and a loss of mechanical properties.[1]
Heat stabilizers are essential additives incorporated into PVC formulations to counteract these degradation effects. Organotin compounds are a prominent class of PVC stabilizers, valued for their high efficiency and ability to maintain the transparency of the final product.[2] While dialkyltin compounds, such as dibutyltin (B87310) dilaurate, are effective primary stabilizers, this compound compounds, like this compound trichloride (B1173362) (MBTC), are rarely used alone.[3] Instead, they exhibit a powerful synergistic effect when used in combination with dialkyltin stabilizers, improving performance and widening the processing window.[1]
Mechanism of Synergistic Stabilization
The primary functions of organotin stabilizers are to neutralize the autocatalytic HCl released during PVC degradation and to replace unstable chlorine atoms on the PVC polymer chain with more stable ligands.[4]
The synergistic effect of using this compound compounds with dialkyltin compounds can be attributed to the following:
-
Enhanced HCl Scavenging: The combination of mono- and dialkyltin species provides a more efficient system for neutralizing HCl.
-
Ligand Exchange: this compound compounds can participate in ligand exchange reactions with dialkyltin compounds, regenerating the active stabilizing species and prolonging the period of protection.
-
Prevention of Early Discoloration: The addition of 5-20 wt% of this compound compounds to dialkyltin stabilizers has been shown to prevent early yellowing of the PVC material during processing.
Data Presentation: Performance of this compound Co-Stabilizers
The following table summarizes the typical performance improvements observed when this compound compounds are used as co-stabilizers in PVC formulations. The data is compiled from various sources and represents typical values.
| Stabilizer System | Thermal Stability Test | Temperature (°C) | Stability Time (minutes) | Color Hold | Reference |
| PVC (unplasticized, no stabilizer) | Congo Red Test | 180 | ~10-15 | Poor | [5] |
| PVC + Dibutyltin Dilaurate (2 phr) | Congo Red Test | 180 | 30 - 40 | Good | [6] |
| PVC + Dibutyltin Dilaurate / this compound Trichloride blend | Congo Red Test | 180 | 45 - 60+ | Excellent | |
| PVC (plasticized, no stabilizer) | Oven Aging | 180 | < 10 (severe discoloration) | Poor | [7] |
| PVC + Dioctyltin bis(isooctyl thioglycollate) (2 phr) | Oven Aging | 180 | > 105 | Excellent | [6] |
| PVC + Dibutyltin/Monobutyltin blend | Oven Aging | 180 | Significantly extended vs. dialkyltin alone | Excellent |
Experimental Protocols
Preparation of PVC Test Specimens
This protocol describes the preparation of PVC sheets for subsequent thermal stability testing.
Materials and Equipment:
-
PVC resin (suspension grade)
-
Primary stabilizer (e.g., Dibutyltin Dilaurate)
-
Co-stabilizer (e.g., this compound Trichloride)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP), if required
-
Two-roll mill
-
Hydraulic press
-
Molding plates
-
Analytical balance
Procedure:
-
Formulation: Prepare the PVC formulation by accurately weighing the components. A typical formulation might be:
-
PVC Resin: 100 parts
-
Dibutyltin Dilaurate: 1.5 parts
-
This compound Trichloride: 0.5 parts
-
DOP (for flexible PVC): 30-50 parts
-
-
Dry Blending: Thoroughly mix the powdered components in a high-speed mixer until a homogenous blend is obtained.
-
Milling:
-
Preheat the two-roll mill to 160-180°C.
-
Add the PVC blend to the rolls and allow it to melt and form a band.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform dispersion of the stabilizers.
-
-
Pressing:
-
Cut the milled sheet into appropriate sizes for the molding plates.
-
Place the PVC pieces between the plates of a hydraulic press preheated to 170-180°C.
-
Apply a pressure of 10-15 MPa for 2-5 minutes to form a sheet of uniform thickness (e.g., 1 mm).
-
Cool the press under pressure to solidify the PVC sheet.
-
-
Specimen Cutting: Cut the pressed sheets into specimens of the required dimensions for the specific thermal stability tests.
Static Thermal Stability Test (Oven Aging)
This test evaluates the resistance of the PVC to discoloration when exposed to a constant high temperature in an air-circulating oven.[8][9]
Materials and Equipment:
-
Air-circulating oven with precise temperature control
-
PVC test specimens
-
Colorimeter or spectrophotometer (optional, for quantitative color measurement)
-
Timer
Procedure:
-
Preheat the air-circulating oven to the desired test temperature (e.g., 180°C ± 1°C).
-
Place the PVC specimens on a wire rack inside the oven, ensuring they are not in contact with each other.
-
Start the timer.
-
At regular intervals (e.g., every 10 minutes), remove a specimen from the oven.
-
Visually assess the color of the removed specimen against an unheated control sample. Record the time at which the first noticeable discoloration (yellowing) occurs and the time to severe degradation (browning/blackening).
-
For quantitative analysis, measure the color of the specimens using a colorimeter, often reporting the Yellowness Index (YI).[1]
Dynamic Thermal Stability Test (Congo Red Test)
This method determines the thermal stability time of a PVC compound by measuring the time until the evolution of HCl gas is detected.[5][10]
Materials and Equipment:
-
Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C or 200°C ± 1°C)
-
Test tubes
-
Congo Red indicator paper
-
Stoppers with a small opening for the indicator paper
-
PVC test specimens (small pieces or powder)
-
Analytical balance
-
Timer
Procedure:
-
Preheat the heating bath to the specified test temperature.
-
Weigh a precise amount of the PVC sample (e.g., 2.0 g) and place it at the bottom of a clean, dry test tube.
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Seal the test tube with the stopper.
-
Place the test tube in the heating bath and start the timer simultaneously.
-
Observe the Congo Red paper for any color change.
-
Stop the timer and record the time in minutes when the Congo Red paper turns from red to blue. This is the thermal stability time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. incachem.com [incachem.com]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Aging Oven for Testing The Thermal Stability of PVC Sheets in High Temperature Environment - Oven, Thermal Stability Test | Made-in-China.com [m.made-in-china.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
Application Notes: Synthesis and Industrial Utility of Loose Monobutyltin Oxide
Introduction
Monobutyltin oxide (MBTO) is an amorphous, white, powdered organotin compound.[1][2] It is known for its hydrolytic stability and insolubility in water and common organic solvents, though it dissolves in bases, alkalis, and mineral acids.[1][2] In industrial settings, MBTO is a highly versatile and efficient neutral catalyst, primarily for the production of polyester (B1180765) and alkyd resins.[1][2] Its catalytic activity is significant in esterification, transesterification, and polycondensation reactions at temperatures up to 240°C.[1][2][3] A key advantage of using MBTO is that it becomes integrated into the final product, which eliminates the need for subsequent neutralization or filtration steps.[1][2][3] This simplifies the technical application process and improves overall efficiency.[1]
Industrial Applications
The primary industrial applications of this compound oxide are centered around its catalytic properties:
-
Polyester and Alkyd Resins Synthesis: MBTO is extensively used as a catalyst in the manufacturing of saturated polyester resins for powder and coil coatings, as well as unsaturated polyester resins for applications like gel-coats and molding.[1][2][3][4] It is also effective for short, medium, and long oil alkyds.[1] The use of MBTO can shorten esterification times by 20-25% compared to tin-free catalysts and allows for lower reaction temperatures, leading to energy savings.[1]
-
Plasticizers: It plays a crucial role in the production of polymeric plasticizers.[1][4][5]
-
Other Applications: MBTO also serves as an intermediate for other organotin compounds, a raw material for plastic stabilizers, and a catalyst for electrophoretic electrodeposition coatings.[3][4] It is also used in the formulation of flame retardants, adhesives, and sealants to improve durability and resistance to heat and chemicals.[5]
Experimental Protocols: Synthesis of Loose this compound Oxide
This protocol is based on the alkaline hydrolysis of this compound trichloride (B1173362), with the inclusion of additives to produce a "loose" product that is easier to handle and purify.[6]
Materials and Reagents:
-
This compound trichloride (MBTC)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (B1221849) water (20% concentration)
-
Additive solution (e.g., a mixture of polyacrylamide, Triton X-100, and crude alcohol)[6]
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Alkaline Solution: In the jacketed reactor, dissolve 12g of sodium carbonate in 200g of deionized water with stirring. To this solution, add 200g of 20% ammonia water.[3]
-
Reaction Setup: Heat the alkaline solution to 50°C while stirring.[3]
-
Addition of Precursor and Additive:
-
Prepare a dilute solution of the additive.[3] Add a portion of the additive solution to the reactor.
-
Slowly add 100g of this compound trichloride to the reactor using the dropping funnel over a period of time to control the reaction exotherm.[3]
-
The remaining additive solution should be added in batches throughout the reaction period (e.g., every 30 minutes).[3][6]
-
-
Reaction: Maintain the reaction mixture at 50°C with constant stirring for 2 hours to ensure complete hydrolysis.[3]
-
Isolation and Washing:
-
After the reaction is complete, filter the precipitated this compound oxide using a Buchner funnel.[3]
-
Transfer the filter cake to a beaker and resuspend it in approximately 200ml of deionized water. Heat the slurry to 50-60°C while stirring to wash the product.[3]
-
Repeat the filtration and washing step at least twice to remove unreacted starting materials and soluble byproducts.[3][6]
-
-
Drying:
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of loose this compound oxide.
| Parameter | Value | Reference |
| Reactants | ||
| This compound trichloride | 100 g | [3] |
| Sodium Carbonate | 12 g | [3] |
| Ammonia Water (20%) | 200 g | [3] |
| Reaction Conditions | ||
| Temperature | 50 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Product | ||
| This compound Oxide Yield | 70.78 g | [3] |
| Purity | 99.1% | [6] |
| Tin Content (Sn) | 56.25% | [6] |
| Chloride Content (Cl) | 0.35% | [6] |
| Catalytic Conditions | ||
| Typical Reaction Temperature | 210-240 °C | [1][3] |
Visualizations
Caption: Experimental workflow for the synthesis of loose this compound oxide.
Caption: Logical relationship of components in the synthesis of loose MBTO.
References
- 1. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 2. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 3. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. chemneo.com [chemneo.com]
- 6. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]
Application Note: Determination of Monobutyltin in Environmental Samples by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
Introduction
Monobutyltin (MBT) is a breakdown product of the more widely used tributyltin (TBT) and dibutyltin (B87310) (DBT), which have seen extensive use as biocides in antifouling paints, as PVC stabilizers, and in agriculture.[1][2] Due to their toxicity and persistence in the environment, monitoring the levels of butyltin compounds, including MBT, in various environmental matrices is crucial. Liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) is a powerful analytical technique for the speciation of organotin compounds. It combines the separation capabilities of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma-mass spectrometry, allowing for the accurate quantification of individual organotin species without the need for derivatization.[3][4] This application note provides a detailed protocol for the determination of this compound in water and sediment samples using LC-ICP-MS.
Principle
The method involves the extraction of this compound from the environmental sample, followed by separation from other organotin compounds and matrix components using liquid chromatography. The eluent from the LC column is introduced into the ICP-MS, where the compounds are atomized and ionized in the high-temperature plasma. The tin isotopes are then detected by the mass spectrometer, providing sensitive and selective quantification of this compound. Isotope dilution analysis can be employed to achieve high accuracy and precision by correcting for matrix effects and analyte losses during sample preparation.[3][5]
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
Acidify the samples to a pH of 2 with hydrochloric acid (HCl) to preserve the organotin compounds.[6]
-
Store the samples at 4°C in the dark until analysis.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.[5]
-
Wash the cartridge with deionized water to remove interfering salts.
-
Elute the retained organotin compounds with a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-ICP-MS analysis.
Protocol 2: Analysis of this compound in Sediment/Soil Samples
1. Sample Collection and Storage:
-
Collect sediment or soil samples using a stainless-steel grab or corer.
-
Store the samples in pre-cleaned glass jars at -20°C until analysis to ensure sample stability.
2. Sample Preparation (Solvent Extraction):
-
Freeze-dry or air-dry the sediment sample and sieve to achieve a homogeneous particle size.
-
Weigh a portion of the dried sample (e.g., 0.2 - 4 g) into a centrifuge tube.[5]
-
Add an extraction solvent. A common extraction mixture is acetic acid in methanol.[5] For improved extraction of MBT, a more polar solvent like toluene (B28343) with a chelating agent such as tropolone (B20159) can be used.[7]
-
Extract the sample using ultrasonication for a specified period (e.g., 30 minutes).[8]
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (extract) for analysis. The extraction can be repeated for exhaustive removal of the analytes.
-
The extract may require a clean-up step using a silica (B1680970) gel column to remove interferences.[1]
-
The final extract is then evaporated and reconstituted in the mobile phase for LC-ICP-MS analysis.
Instrumentation: LC-ICP-MS
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 30 x 2 mm, 3 µm)[4] |
| Mobile Phase | A gradient of acetonitrile and water containing modifiers such as acetic acid, triethylamine, and tropolone.[9] |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 10 - 100 µL |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Conditions:
| Parameter | Value |
| Instrument | Agilent 7500i ICP-MS or similar[10] |
| RF Power | 1300 - 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 0.8 - 1.2 L/min |
| Monitored Isotopes | ¹¹⁸Sn, ¹²⁰Sn |
Quantitative Data
The following table summarizes typical performance data for the determination of this compound by LC-ICP-MS.
| Parameter | Water Samples | Sediment Samples |
| Method Detection Limit (MDL) | 0.5 - 1.2 ng/L[3] | 0.006 µg/g[11] |
| Recovery | 70 - 114%[3] | >60% |
| Relative Standard Deviation (RSD) | 1.2 - 2.9%[3] | <7.9%[12] |
Note: The actual performance characteristics may vary depending on the specific instrumentation, sample matrix, and analytical conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
LC-ICP-MS System Diagram
Caption: Schematic of an LC-ICP-MS System.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. scispace.com [scispace.com]
- 3. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monobutyltin-Catalyzed Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the transesterification of triglycerides utilizing a monobutyltin catalyst. This process is relevant for the synthesis of fatty acid alkyl esters, commonly known as biodiesel, and has applications in various fields, including biofuel development and the synthesis of specialty chemicals.
Introduction
Transesterification is the chemical process of exchanging the alkoxy group of an ester with another alcohol. In the context of biodiesel production, it involves the reaction of a triglyceride (fat or oil) with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst to produce fatty acid alkyl esters and glycerol. This compound compounds, particularly this compound oxide (MBTO), are effective Lewis acid catalysts for this reaction. They offer advantages such as high activity and the ability to catalyze both esterification of free fatty acids and transesterification of triglycerides simultaneously, which is beneficial when using lower-quality feedstocks.
Reaction Principle
The overall transesterification reaction is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with the release of a fatty acid alkyl ester at each step.
Triglyceride + 3 R'OH ⇌ 3 RCOOR' + Glycerol
Where R represents the fatty acid chains and R' represents the alkyl group of the alcohol.
Experimental Setup and Protocol
This protocol outlines a general procedure for the this compound-catalyzed transesterification of a common vegetable oil, such as soybean oil, with methanol.
Materials and Reagents
-
Soybean Oil (or other vegetable oil/triglyceride source)
-
Methanol (anhydrous)
-
This compound oxide (MBTO) catalyst
-
Hexane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Standard analytical reagents for titration and chromatography
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Experimental Workflow
Monobutyltin as a Catalyst in Polyurethane Foam Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin (MBT) compounds, particularly this compound tris(2-ethylhexanoate) (MBT(EH)3), are utilized as catalysts in the production of polyurethane (PU) foams. As organotin catalysts, they primarily accelerate the gelling reaction—the polymerization of polyols and isocyanates to form the urethane (B1682113) backbone. Notably, this compound-based catalysts are recognized for their lower toxicity compared to their dibutyltin (B87310) counterparts, making them a subject of interest for developing more environmentally benign polyurethane systems.
These application notes provide a comprehensive overview of the role of this compound as a catalyst in polyurethane foam production, including its mechanism of action, and protocols for its application.
Catalytic Activity and Mechanism
In polyurethane foam formation, a delicate balance between the gelling reaction (polymer formation) and the blowing reaction (gas formation, typically from the reaction of isocyanate with water) is crucial for achieving the desired foam properties. Organotin catalysts, including this compound, are highly selective towards the gelling reaction.[1]
The catalytic mechanism of organotin compounds involves the coordination of the tin atom with the reactants. The tin center acts as a Lewis acid, activating the isocyanate group and facilitating the nucleophilic attack by the hydroxyl group of the polyol. This leads to the formation of the urethane linkage.
Commercial this compound Catalysts
Several commercial this compound catalysts are available for polyurethane foam applications. The properties of two such catalysts are summarized below.
| Product Name | Chemical Name | Supplier | Key Attributes | Tin Content (%) |
| REAXIS® C220 | This compound Tris(2-ethylhexanoate) | Reaxis Inc. | Monoalkyl Tin, Low viscosity | Not Specified |
| PATcat 3017 | Butyl tin tris(2-ethylhexanoate) | Patcham | - | 19.30 ± 0.3 |
Application in Polyurethane Foam Formulations
This compound catalysts can be employed in the formulation of both flexible and rigid polyurethane foams. Their primary function is to control the rate of the gelling reaction, which influences key processing parameters and final foam properties.
General Considerations:
-
Catalyst Loading: The optimal concentration of this compound catalyst should be determined experimentally based on the specific foam formulation and desired properties. The loading level will depend on factors such as the reactivity of the polyol and isocyanate, the presence of co-catalysts (e.g., amine catalysts), and the desired reaction profile.
-
Co-catalysts: this compound catalysts are typically used in conjunction with tertiary amine catalysts. Amine catalysts primarily promote the blowing reaction, and the combination of a this compound gelling catalyst and an amine blowing catalyst allows for precise control over the foam formation process.
-
Hydrolytic Stability: Like other organotin catalysts, this compound compounds can be susceptible to hydrolysis, which can lead to deactivation. It is important to store and handle these catalysts in a dry environment.
Experimental Protocols
The following protocols are generalized procedures for the preparation of flexible and rigid polyurethane foams using a this compound catalyst. Researchers should adapt these protocols based on their specific materials and equipment.
Protocol 1: Preparation of Flexible Polyurethane Foam
1. Materials and Equipment:
- Polyether polyol (e.g., 3000-5000 MW triol)
- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
- Deionized water (blowing agent)
- Silicone surfactant
- Amine catalyst (blowing catalyst)
- This compound tris(2-ethylhexanoate) (gelling catalyst)
- High-speed laboratory mixer
- Mold (e.g., open-top cardboard box)
- Stopwatch
- Fume hood
2. Procedure:
- In a suitable container, accurately weigh the polyol, deionized water, silicone surfactant, and amine catalyst.
- Pre-mix these components for 30 seconds at 2000 rpm.
- Add the specified amount of this compound tris(2-ethylhexanoate) to the pre-mixture and mix for an additional 15 seconds.
- Add the calculated amount of isocyanate to the mixture and immediately start the stopwatch while mixing at high speed (e.g., 3000 rpm) for 5-10 seconds.
- Quickly pour the reacting mixture into the mold.
- Record the following parameters:
- Cream time: Time from the start of mixing until the mixture begins to rise and change color.
- Gel time (String time): Time from the start of mixing until fine strands of polymer can be pulled from the surface of the foam.
- Tack-free time: Time from the start of mixing until the surface of the foam is no longer sticky to the touch.
- Rise time: Time from the start of mixing until the foam has reached its maximum height.
- Allow the foam to cure at ambient temperature for at least 24 hours before demolding and characterization.
Protocol 2: Preparation of Rigid Polyurethane Foam
1. Materials and Equipment:
- Polyester or polyether polyol (higher functionality and shorter chain length than for flexible foam)
- Polymeric MDI (pMDI)
- Deionized water and/or a physical blowing agent
- Silicone surfactant
- Amine catalyst
- This compound tris(2-ethylhexanoate)
- High-speed laboratory mixer
- Closed mold
- Stopwatch
- Fume hood
2. Procedure:
- In a container, weigh the polyol, surfactant, amine catalyst, and blowing agent(s).
- Pre-mix the components for 30 seconds at 2000 rpm.
- Add the this compound tris(2-ethylhexanoate) and mix for another 15 seconds.
- Add the pMDI, start the stopwatch, and mix vigorously for 5-10 seconds.
- Pour the mixture into the closed mold and secure the lid.
- Record the cream time and gel time as described in the flexible foam protocol.
- Allow the foam to cure in the mold for the recommended time before demolding.
- Post-cure the foam as required to achieve optimal physical properties.
Data Presentation
The performance of a this compound catalyst in a polyurethane foam formulation can be evaluated by measuring various foam properties. The following tables provide a template for organizing and presenting such data.
Table 1: Reaction Profile of Polyurethane Foams Catalyzed with this compound
| Catalyst | Catalyst Concentration (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
| MBT(EH)3 | [Specify] | [Record] | [Record] | [Record] | [Record] |
| Control Catalyst | [Specify] | [Record] | [Record] | [Record] | [Record] |
*php: parts per hundred parts of polyol
Table 2: Physical Properties of Polyurethane Foams Catalyzed with this compound
| Catalyst | Density ( kg/m ³) | Compressive Strength (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| MBT(EH)3 | [Record] | [Record] | [Record] | [Record] |
| Control Catalyst | [Record] | [Record] | [Record] | [Record] |
Visualizations
Catalytic Cycle of this compound in Urethane Formation
Caption: Catalytic cycle of this compound in polyurethane formation.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: Experimental workflow for polyurethane foam synthesis.
References
Application Note: Methodology for Monobutyltin (MBT) Analysis in Sewage Sludge
Audience: Researchers, scientists, and drug development professionals.
Introduction Organotin compounds, including monobutyltin (MBT), are utilized in various industrial and agricultural applications, such as plastic stabilizers and biocides.[1][2] MBT is also a principal degradation product of the more toxic tributyltin (TBT), once widely used in antifouling paints.[1][3] Due to their persistence and potential toxicity, these compounds accumulate in environmental sinks like sewage sludge.[4][5] The analysis of MBT in complex matrices such as sewage sludge is challenging due to its polar and non-volatile nature, requiring specialized sample preparation and analytical techniques.[1][6] This document provides a detailed protocol for the extraction, derivatization, and quantification of MBT in sewage sludge, primarily using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical method.
Principle The analytical procedure involves the extraction of MBT from the solid sludge matrix, typically using an acidified organic solvent, often enhanced by a chelating agent or accelerated solvent extraction (ASE).[4][6][7] Because MBT is polar and thermally labile, a derivatization step is necessary to convert it into a volatile and stable compound suitable for gas chromatography.[1][8] This is most commonly achieved by ethylation using sodium tetraethylborate (NaBEt4).[1][9] Following derivatization and a clean-up step to remove matrix interferences, the resulting tetra-alkylated tin compound is separated, identified, and quantified by GC-MS.[4][6] Isotope dilution techniques, using perdeuterated or ¹¹⁹Sn-enriched internal standards, can provide superior accuracy and precision.[4][10]
Quantitative Data Summary
The performance of various methods for the determination of butyltins in sewage sludge and similar solid matrices is summarized below.
| Methodology | Matrix | Analyte(s) | Recovery (%) | Method Detection Limit (MDL) / LOD | Citation |
| Accelerated Solvent Extraction (ASE) - GC/MS | Sediment / Sewage Sludge | MBT, DBT, TBT | 98-105% | 0.4-2 ng/g | [4] |
| Toluene/Tropolone Extraction, Ethylation - GC-AAS | Sewage Sludge | Butyltins | Quantitative | 2 ng g⁻¹ (as Sn) | [7] |
| Hexane (B92381)/Acetic Acid Extraction, Grignard Derivatization - GC-PFPD | Sediment | Butyltins | Not Specified | 5 µg/kg (as Sn for TBT) | [3] |
| Microwave/Ultrasound-Assisted Extraction - ID-MS | Sewage Sludge | DBT, TBT | Not Specified | Reference values determined at 534-1553 ng Sn g⁻¹ | [11][12] |
| Aqueous Ethylation, Liquid-Liquid Extraction - GC-MS | Water | MBT, DBT, TBT | 93-103% | 0.3-1.5 ng/L | [4] |
Experimental Protocols
This section details a comprehensive protocol for the analysis of MBT in sewage sludge, synthesized from established methods.[4][6]
1. Materials and Reagents
-
Solvents: Hexane, Methanol (B129727) (HPLC grade or equivalent)
-
Acids/Bases: Acetic acid (glacial), Sodium hydroxide (B78521) (1 M)
-
Salts: Sodium acetate (B1210297), Sodium chloride
-
Derivatizing Agent: Sodium tetraethylborate (NaBEt₄), 2-5% (w/v) solution in 0.1 M NaOH or ethanol. Prepare fresh.[1][10]
-
Internal Standards: Perdeuterated or ¹¹⁹Sn-enriched MBT, DBT, and TBT are recommended for isotope dilution.[4][10] Tetrabutyltin (TeBT) can be used as a surrogate standard.[6]
-
Clean-up Material: Deactivated silica (B1680970) gel (deactivated with water).[4][6]
-
Water: HPLC-grade or Nanopure.
2. Sample Preparation and Storage
-
Homogenize wet sludge samples thoroughly.
-
For dry weight determination, freeze-dry a subsample to a constant weight.
-
Store samples at -20°C in the dark until extraction to prevent degradation.
3. Extraction: Accelerated Solvent Extraction (ASE) This method is efficient in terms of time and solvent use compared to traditional techniques like Soxhlet.[6]
-
Mix a known amount (e.g., 2.5 g) of freeze-dried and homogenized sludge with a drying agent like diatomaceous earth and place it in an ASE cell.
-
Spike the sample with the appropriate internal standards.
-
Extraction Solvent: Use a mixture of 1 M sodium acetate and 1 M acetic acid in methanol (1:1 v/v).[6]
-
ASE Parameters:
-
Collect the extract (typically 16-20 mL).[4]
4. Derivatization: Aqueous Ethylation
-
Transfer the collected ASE extract to a 250 mL volumetric flask containing 7.3 g of NaCl.[4][6]
-
Dilute with Nanopure water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH.[4][6]
-
Add 1 mL of a freshly prepared 5% (w/v) NaBEt₄ aqueous solution.[4][6]
-
Fill the flask to 250 mL with Nanopure water, add 2 mL of hexane, and shake vigorously for an extended period (e.g., 12 hours) to ensure complete reaction and extraction of the ethylated derivatives into the hexane layer.[4][6]
-
Allow the phases to separate.
5. Extract Clean-up Sewage sludge extracts require a clean-up step to remove co-extracted matrix interferences.[4][6]
-
Transfer the hexane extract from the derivatization step into a 10 mL centrifuge tube.
-
Add approximately 0.9 g of deactivated silica gel and 2 mL of water.[4][6]
-
Shake the tube vigorously and then centrifuge to separate the phases.[4][6]
-
Carefully transfer a 500 µL aliquot of the clear upper hexane layer to a GC vial for analysis.[6]
-
Spike the final extract with a surrogate standard (e.g., TeBT) if not using isotope dilution.[6]
6. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions (Typical):
-
Mass Spectrometer (MS) Conditions (Typical):
-
Interface Temperature: 300 °C.[6]
-
Ionization: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for ethylated MBT and internal standards.
-
Visualized Workflow
The following diagram illustrates the complete analytical workflow for determining this compound in sewage sludge.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of organotins in municipal wastewater and sewage sludge and behavior in a treatment plant (Journal Article) | OSTI.GOV [osti.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Determination of butyltin species in sewage and sludge by gas chromatography–atomic absorption spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ysi.com [ysi.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of a sewage sludge laboratory quality control material for butyltin compounds and their determination by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monobutyltin in Hot-End Glass Coating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hot-end coating is a critical process in the manufacturing of glass containers, designed to enhance their mechanical strength, durability, and performance throughout their lifecycle. This process involves the application of a thin, transparent metal oxide layer to the outer surface of freshly formed glass containers while they are still at a high temperature, typically between 450°C and 600°C.[1][2] Monobutyltin trichloride (B1173362) (MBTC) is the most commonly used precursor for this application.[3][4][5]
When vaporized MBTC comes into contact with the hot glass surface, it undergoes pyrolysis, decomposing to form a durable, nanometer-thick layer of tin oxide (SnO₂).[4][5] This tin oxide layer is chemically bonded to the glass, providing several key benefits:
-
Enhanced Mechanical Strength: The coating heals microscopic surface fissures, significantly increasing the container's resistance to breakage from internal pressure and external impacts.[1]
-
Improved Scratch Resistance: The hard tin oxide layer protects the glass surface from abrasions and scratches that can occur during filling, capping, and transportation.[4][5]
-
Primer for Cold-End Coating: The hot-end coating provides an ideal surface for the adhesion of a subsequent cold-end coating (typically a lubricating polymer), which further reduces friction and facilitates smooth handling on production lines.[1][5]
-
Facilitates Lightweighting: By increasing the intrinsic strength of the glass, hot-end coating allows for the production of lighter-weight containers without compromising their durability.[5]
These application notes provide detailed protocols for the application and evaluation of this compound-based hot-end coatings on glass containers.
Materials and Equipment
Materials:
-
This compound trichloride (MBTC), high purity
-
Glass containers (bottles, vials, etc.)
-
Carrier gas (e.g., dry air, nitrogen)
-
Deionized water
-
Isopropyl alcohol
-
Cold-end coating solution (e.g., polyethylene (B3416737) emulsion)
-
Adhesive tape (for adhesion testing)
-
Pencils of varying hardness (for scratch hardness testing)
Equipment:
-
Hot-end coating hood with a vapor delivery system
-
MBTC vaporizer and metering pump
-
Conveyor system for transporting glass containers
-
Annealing lehr
-
Coating thickness measurement device (e.g., reflectometer)
-
Internal pressure strength tester
-
Impact resistance tester (e.g., pendulum impact tester)
-
Scratch resistance tester
-
Coefficient of friction tester
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray (EDX) spectroscopy capabilities
-
Atomic Force Microscope (AFM)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, respirator (when handling MBTC)
Experimental Protocols
Hot-End Coating Application
This protocol describes the general procedure for applying a this compound-based hot-end coating to glass containers.
dot
Caption: Workflow for the hot-end glass coating process.
Procedure:
-
Glass Container Formation: Freshly molded glass containers are transported from the forming machine via a conveyor system. The surface temperature of the glass should be between 450°C and 600°C.[1][2]
-
MBTC Vaporization: Liquid this compound trichloride is precisely metered into a vaporizer. A carrier gas, such as dry air or nitrogen, is used to transport the MBTC vapor to the coating hood. The concentration of MBTC in the carrier gas will influence the final coating thickness.
-
Vapor Deposition: The glass containers pass through a specially designed coating hood where they are exposed to the MBTC vapor.[4] The hot surface of the glass catalyzes the pyrolysis of MBTC, leading to the formation of a tin oxide layer. The duration of exposure within the hood is a critical parameter for controlling coating thickness.
-
Annealing: Following the coating process, the containers proceed through an annealing lehr to relieve internal stresses.
-
Cold-End Coating Application: After annealing and cooling to a suitable temperature (typically below 150°C), a cold-end coating is applied to provide lubricity.[1]
Coating Characterization
The thickness of the tin oxide layer is a critical parameter that influences the performance of the coating. It is typically measured in Coating Thickness Units (CTU) using a reflectometer.
Procedure:
-
Calibrate the reflectometer according to the manufacturer's instructions using known standards.
-
Place the coated glass container on the measurement stage of the device.
-
Select the desired measurement locations on the container surface.
-
Initiate the measurement. The device will measure the reflectivity of the surface and convert it to a CTU value.
-
Record the CTU readings at multiple points to assess the uniformity of the coating.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) spectroscopy can be used to visualize the surface morphology of the coating and confirm the presence of tin and oxygen.
Procedure:
-
Sample Preparation: Carefully cut a section from the coated glass container. For non-conductive glass, a thin conductive coating (e.g., gold or carbon) may be required to prevent charging under the electron beam.
-
SEM Imaging: Mount the sample in the SEM chamber. Operate the SEM at an appropriate accelerating voltage (e.g., 10-20 kV) and magnification to observe the surface features of the tin oxide coating.
-
EDX Analysis: Acquire an EDX spectrum from the coated surface to identify the elemental composition. The presence of strong peaks corresponding to tin (Sn) and oxygen (O), in addition to the elements from the glass substrate (e.g., Si, Na, Ca), confirms the formation of the tin oxide layer.
Performance Testing
A qualitative assessment of scratch resistance can be performed using a pencil hardness test.
Procedure:
-
Secure the coated glass container on a flat surface.
-
Starting with a softer pencil (e.g., 6B), hold it at a 45-degree angle to the surface and push it forward with firm pressure.
-
Observe if the pencil leaves a scratch on the coating.
-
Repeat the test with pencils of increasing hardness until a scratch is observed.
-
The scratch resistance is reported as the hardness of the hardest pencil that does not scratch the surface.
The ability of the coated containers to withstand internal pressure is a key indicator of their mechanical strength. This is often evaluated according to ASTM C147.
Procedure:
-
Fill the glass container with water, ensuring no air is trapped inside.
-
Place the container in the pressure tester and securely seal it.
-
Gradually increase the internal pressure at a constant rate until the container bursts.
-
Record the pressure at which the container failed.
-
Test a statistically significant number of coated and uncoated containers to determine the average improvement in burst pressure.
The impact resistance of the glass containers can be evaluated using a pendulum impact tester.
Procedure:
-
Secure the glass container in the testing apparatus.
-
Release a pendulum of a specified weight from a predetermined height to strike the container at a designated point.
-
Observe whether the container fractures.
-
If the container does not break, increase the impact energy by increasing the drop height or the weight of the pendulum.
-
The impact resistance can be reported as the maximum impact energy the container can withstand without fracturing.
The lubricity of the coated surface, particularly after the application of a cold-end coating, is crucial for smooth handling on filling lines.
Procedure:
-
Place a section of the coated glass on the testing platform of a coefficient of friction tester.
-
Place a sled of a known weight, also with a coated glass surface, on top of the test sample.
-
Measure the force required to initiate motion (static friction) and the force required to maintain motion (kinetic friction).
-
Calculate the static and kinetic coefficients of friction.
The hot-end coating should provide a good anchor for the cold-end coating. Adhesion can be tested using a simple tape test.
Procedure:
-
Apply a piece of pressure-sensitive adhesive tape firmly to the surface with both hot-end and cold-end coatings.
-
Rapidly pull the tape off at a 90-degree angle to the surface.
-
Visually inspect the tape and the coated surface. A pass is indicated by no removal of the coating.
Data Presentation
The following tables summarize typical parameters and expected performance improvements for this compound hot-end coated glass containers.
Table 1: Typical Hot-End Coating Process Parameters
| Parameter | Value |
| Glass Surface Temperature | 450 - 600 °C |
| MBTC Vapor Concentration | Varies depending on desired thickness |
| Carrier Gas | Dry Air or Nitrogen |
| Coating Thickness | 20 - 50 CTU (Coating Thickness Units) |
| Equivalent Thickness | ~5 - 15 nm |
Table 2: Performance of Hot-End Coated Glass Containers
| Performance Metric | Uncoated Glass | Coated Glass (Typical) | Test Method |
| Coating Thickness | N/A | 20 - 50 CTU | Reflectometry |
| Scratch Resistance | Lower | Higher | Pencil Hardness Test |
| Internal Pressure Strength | Baseline | Increased | ASTM C147 |
| Impact Resistance | Baseline | Increased | Pendulum Impact Test |
| Coefficient of Friction | Higher | Lower (with cold-end coating) | Friction Tester |
| Cold-End Coating Adhesion | Poor | Good | Tape Test |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hot-end coating process and the resulting improvements in glass container properties.
dot
Caption: Relationship between MBTC coating and glass properties.
Conclusion
The application of a this compound-based hot-end coating is a highly effective method for improving the physical properties of glass containers. The resulting tin oxide layer significantly enhances mechanical strength and scratch resistance, while also serving as an essential primer for subsequent cold-end coatings. The protocols outlined in these application notes provide a framework for the controlled application and rigorous evaluation of these coatings, enabling researchers and professionals to optimize glass container performance for a wide range of applications. Further research to quantify the precise relationship between coating parameters and performance metrics will continue to advance the field of glass surface technology.
References
Application Notes and Protocols for the Use of Monobutyltin Compounds in Silicone Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin (MBT) compounds, such as this compound trichloride (B1173362) (MBTC) and this compound oxide (MBTO), are organotin compounds utilized as catalysts in various chemical reactions, including the curing of silicone elastomers.[1][2] Specifically, they function as condensation cure catalysts for Room Temperature Vulcanizing (RTV) silicones.[3] This process involves the crosslinking of silicone polymers at ambient temperatures to form a stable, elastic rubber. While dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) compounds are more commonly documented for this application, this compound compounds offer an alternative catalytic activity that is valuable in specific formulations.[4][5] These application notes provide a detailed overview of the use of this compound compounds in silicone curing, including their mechanism of action, protocols for their use, and comparative data.
Catalytic Mechanism of this compound Compounds in Silicone Curing
The curing of RTV silicones catalyzed by this compound compounds proceeds via a condensation reaction, which primarily involves two steps: hydrolysis and condensation.
-
Hydrolysis: The process is initiated by the reaction of the organotin catalyst with moisture (H₂O) present in the atmosphere or the formulation. In the case of this compound trichloride, it undergoes hydrolysis to form various intermediates.[4] This is a critical step as it generates the active catalytic species.
-
Condensation: The activated catalyst facilitates the condensation of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains. This results in the formation of siloxane bridges (Si-O-Si), crosslinking the polymer chains and leading to the formation of a three-dimensional network characteristic of cured silicone rubber.[4][6] The overall process releases byproducts such as water or alcohol.
The catalytic cycle of this compound compounds involves the coordination of the tin atom to the silanol (B1196071) groups, which activates the silicon-oxygen bond and facilitates the nucleophilic attack by another silanol group, leading to the formation of a siloxane bond and the regeneration of the catalyst.
Properties of this compound Catalysts
The selection of a specific this compound catalyst can depend on the desired reactivity and the specific silicone system. The properties of two common this compound catalysts are summarized below.
| Property | This compound Trichloride (MBTC) | This compound Oxide (MBTO) |
| CAS Number | 1118-46-3[7] | 2273-43-0[8] |
| Molecular Formula | C₄H₉Cl₃Sn[7] | C₄H₁₀O₂Sn |
| Appearance | Colorless to yellowish liquid[1] | White powder |
| Solubility | Soluble in water and organic solvents[1] | Insoluble in water |
| Primary Use in Silicones | Catalyst for condensation curing[1] | Catalyst for polyester (B1180765) and silicone resins |
Comparative Performance of Organotin Catalysts
While specific quantitative data for this compound-catalyzed silicone curing is not as abundant in publicly available literature as for dibutyltin compounds, some general comparisons can be drawn. Research suggests that the structure of the organotin catalyst significantly influences the curing process.[4]
| Catalyst Type | Relative Cure Speed | Key Characteristics |
| This compound Compounds | Moderate | Can be used in esterification and polycondensation reactions.[1] |
| Dibutyltin Compounds (e.g., DBTDL, DBTDA) | Fast | Widely used, with extensive data on performance. DBTDA can provide a faster cure than DBTDL.[2] |
| Dioctyltin Compounds | Slower than Dibutyltin | Often used where lower toxicity is a concern. |
Note: Cure speed is dependent on various factors including catalyst concentration, temperature, humidity, and the specific formulation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound compounds in the curing of two-part RTV silicones. Researchers should optimize the catalyst concentration and curing conditions for their specific application.
Protocol 1: Preparation of a Two-Part RTV Silicone using this compound Trichloride (MBTC) as Catalyst
Materials:
-
Part A: Silanol-terminated polydimethylsiloxane (PDMS)
-
Part B: Crosslinker (e.g., tetraethoxysilane - TEOS)
-
This compound trichloride (MBTC) catalyst
-
Plasticizer (optional, e.g., non-reactive silicone fluid)
-
Filler (optional, e.g., fumed silica)
-
Adhesion promoter (optional)
Procedure:
-
Preparation of Part A (Base):
-
In a suitable mixing vessel, combine the silanol-terminated PDMS with any desired fillers and plasticizers.
-
Mix at a low speed until a homogeneous dispersion is achieved. If using fumed silica, high-shear mixing may be required.
-
De-gas the mixture under vacuum to remove any entrapped air.
-
-
Preparation of Part B (Curing Agent):
-
In a separate, dry container, mix the crosslinker (e.g., TEOS) with the this compound trichloride catalyst. The catalyst concentration can range from 0.1% to 2.0% by weight of the total polymer, but should be optimized experimentally.
-
If an adhesion promoter is used, it can be added to this mixture.
-
-
Curing:
-
Combine Part A and Part B in the desired mix ratio (e.g., 10:1 by weight).
-
Mix thoroughly until the mixture is uniform.
-
Apply the mixed silicone to the desired substrate or mold.
-
Allow to cure at room temperature. The curing time will depend on the catalyst concentration, temperature, and humidity. Monitor the tack-free time and full cure time.
-
Protocol 2: Characterization of Cured Silicone
1. Mechanical Testing:
- Prepare thin sheets of the cured silicone.
- Use a universal testing machine to measure tensile strength and elongation at break according to relevant ASTM standards.
- Measure the Shore A hardness using a durometer.
2. Spectroscopic Analysis:
- Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the curing process by observing the disappearance of Si-OH bands and the appearance of Si-O-Si bands.
Quantitative Data on Cured Silicone Properties
The following table outlines the typical mechanical properties that are evaluated for cured silicone elastomers. It is important to note that specific values for silicones cured with this compound catalysts are not extensively reported and should be determined experimentally.
| Property | Typical Range for RTV Silicones | This compound-Cured Silicone (To be determined experimentally) |
| Hardness (Shore A) | 10 - 60 | |
| Tensile Strength (MPa) | 1.0 - 7.0 | |
| Elongation at Break (%) | 100 - 800 | |
| Tear Strength (kN/m) | 5 - 30 | |
| Tack-Free Time (minutes) | 5 - 60 | |
| Full Cure Time (hours) | 24 - 72 |
Visualizations
Signaling Pathway for this compound-Catalyzed Silicone Curing
Caption: Catalytic pathway of this compound in silicone condensation curing.
Experimental Workflow for Silicone Curing and Characterization
References
- 1. BNT Chemicals | this compound Trichloride Glass Coating [bnt-chemicals.com]
- 2. MAYRUN CHEMICAL-Organic Tin Catalysts [foamadditives.com]
- 3. Condensation Cure Silicone Rubbers [cht-silicones.com]
- 4. researchgate.net [researchgate.net]
- 5. reaxis.com [reaxis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]
- 8. Page loading... [guidechem.com]
Monobutyltin Oxide: A High-Efficiency Catalyst for Alkyd Resin Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin oxide (MBTO) is a versatile and highly effective amorphous white solid organotin catalyst employed in the synthesis of alkyd resins. Its application streamlines the production process by catalyzing esterification and polycondensation reactions. Notably, MBTO facilitates a significant reduction in reaction times and permits lower process temperatures, leading to energy savings and enhanced plant efficiency. Compared to other catalysts, such as lithium-based compounds, this compound oxide offers improved color properties and reduced haze in the final resin product. Furthermore, it minimizes undesirable side reactions like the dehydration or oxidative decomposition of polyhydric alcohols. An additional advantage is that MBTO integrates into the final product, obviating the need for subsequent neutralization or filtration steps.
Catalytic Mechanism
The catalytic activity of this compound oxide in alkyd resin synthesis is attributed to its function as a Lewis acid. The tin atom in MBTO possesses vacant d-orbitals, allowing it to coordinate with the carbonyl oxygen of the carboxylic acid (from the fatty acid or phthalic anhydride). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (e.g., glycerol (B35011) or pentaerythritol). This mechanism facilitates the formation of ester linkages and the subsequent build-up of the polyester (B1180765) backbone of the alkyd resin.
Caption: Catalytic cycle of this compound oxide in the esterification reaction for alkyd resin synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a medium oil alkyd resin using this compound oxide as a catalyst. The precise quantities of reactants will depend on the desired oil length and final properties of the resin.
Materials and Equipment:
-
Soybean oil (or other vegetable oil/fatty acid)
-
Pentaerythritol (or other polyol like glycerol)
-
Phthalic anhydride (B1165640)
-
This compound oxide (MBTO)
-
Xylene (for azeotropic water removal)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Inert gas supply (Nitrogen)
Two-Stage Alcoholysis-Polyesterification Protocol:
This is a common method for producing alkyd resins from oils.
Stage 1: Alcoholysis
-
Charge the reactor with soybean oil and pentaerythritol.
-
Begin slow agitation and purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to 150 °C.
-
Add a basic catalyst for alcoholysis (e.g., 0.07% LiOH by weight of oil) to facilitate the formation of monoglycerides.
-
Gradually increase the temperature to 230-240 °C and maintain until the mixture becomes clear and a sample is soluble in 3-4 parts of methanol. This typically takes 1-2 hours.
-
Once the alcoholysis is complete, cool the reactor to below 200 °C.
Stage 2: Polyesterification
-
To the monoglyceride mixture, add the phthalic anhydride and this compound oxide catalyst (0.1-0.3% by weight of total reactants).
-
Add a small amount of xylene (2-5% of total charge) to the reactor to act as an azeotropic solvent for water removal.
-
Slowly increase the temperature to 220-240 °C while continuing to sparge with nitrogen. Water will begin to collect in the Dean-Stark trap.
-
Maintain the reaction at this temperature, monitoring the reaction progress by periodically taking samples to measure the acid value and viscosity.
-
The reaction is considered complete when the acid value drops to the desired level (typically below 15 mg KOH/g).
-
Once the target acid value is reached, cool the resin to below 180 °C and dilute with a suitable solvent (e.g., mineral spirits or xylene) to the desired solids content.
Single-Stage Fatty Acid Protocol:
This method is used when starting with fatty acids instead of oils.
-
Charge the reactor with the fatty acids, polyol (pentaerythritol), and phthalic anhydride.
-
Begin agitation and purge with nitrogen.
-
Add this compound oxide (0.1-0.3% by weight of total reactants).
-
Add xylene (2-5% of total charge) for azeotropic water removal.
-
Gradually heat the mixture to 220-240 °C.
-
Monitor the reaction by measuring the acid value and viscosity.
-
Continue the reaction until the desired acid value is achieved.
-
Cool and dilute the resin as described above.
Troubleshooting & Optimization
Technical Support Center: Optimizing Monobutyltin Catalyzed Esterification Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize monobutyltin-catalyzed esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound compounds in esterification?
This compound compounds, such as this compound oxide (MBTO), are effective Lewis acid catalysts for esterification and transesterification reactions.[1][2] The tin center coordinates to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the ester formation.[2]
Q2: What are the advantages of using this compound catalysts over strong Brønsted acids?
While strong Brønsted acids like sulfuric acid are effective, they can cause equipment corrosion and lead to unwanted side reactions, complicating product purification.[3][4] this compound catalysts are milder, which often results in:
-
Fewer side products, leading to better color and odor properties of the final ester.[5]
-
Reduced dehydration or oxidative decomposition of sensitive alcohols.[6]
-
No need for a final neutralization step, simplifying the workup process.[1]
Q3: What is the typical operating temperature for these reactions?
This compound catalysts are generally used at elevated temperatures, typically ranging from 150°C to 240°C.[1][6][7] The optimal temperature depends on the specific substrates and desired reaction time.
Q4: How does water affect the catalyst and the reaction?
While this compound oxide is hydrolytically stable, excessive moisture should be avoided.[1][6] The esterification reaction produces water as a byproduct. For optimal conversion, this water should be removed from the reaction mixture, often through azeotropic distillation, to shift the equilibrium towards the product side.[3][8] However, studies have shown that the water formed during the reaction has a limited effect on the active catalyst itself.[3][7]
Q5: Are there different forms of this compound catalysts?
Yes, various this compound compounds are used, including this compound oxide (also known as butylstannoic acid), this compound trichloride (B1173362), and this compound tris(2-ethylhexanoate).[9][10][11] The catalytic activity can vary depending on the ligands attached to the tin atom. For instance, in one study, butyltin trichloride was found to be the most active catalyst for the esterification of oleic acid and glycerol (B35011) due to its strong Lewis acidic character.[2][9]
Troubleshooting Guide
This section addresses common problems encountered during this compound-catalyzed esterification reactions.
Problem: My reaction yield is low or the conversion is incomplete.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Loading | The amount of catalyst can have a significant positive effect on the reaction rate and conversion.[9] Typical catalyst levels are 0.05–0.3 wt% based on total reactants, or 0.1 to 5 mole % based on the limiting reagent.[5][11] Consider incrementally increasing the catalyst concentration. |
| Low Reaction Temperature | Higher temperatures generally lead to higher conversion rates.[9] Ensure your reaction is heated to the optimal temperature range for your specific substrates, typically between 150°C and 240°C.[1][6][7] |
| Presence of Water | The water produced during the reaction can limit the equilibrium conversion. Implement a method for continuous water removal, such as a Dean-Stark apparatus or by performing the reaction under vacuum. |
| Sub-optimal Substrate Ratio | Using an excess of one reactant (commonly the alcohol) can help drive the reaction to completion. A 10-fold excess of alcohol has been used in some model reactions to achieve high yields.[3][7] |
| Catalyst Deactivation | While generally stable, the catalyst can be affected by certain impurities in the reactants. Ensure high-purity starting materials are used. |
Problem: The reaction is proceeding too slowly.
| Possible Cause | Recommended Solution |
| Low Temperature | Increasing the reaction temperature is one of the most effective ways to increase the reaction rate.[9] |
| Low Catalyst Concentration | A higher catalyst concentration will generally increase the reaction rate.[9] Evaluate if the catalyst loading is sufficient for the scale of your reaction. |
| Inefficient Water Removal | The buildup of water can slow the forward reaction. Ensure your water removal system (e.g., Dean-Stark trap) is functioning efficiently. |
| Poor Mixing | In heterogeneous mixtures, ensure adequate stirring to facilitate contact between the reactants and the catalyst. |
Problem: The final product is colored or has an undesirable odor.
| Possible Cause | Recommended Solution |
| Side Reactions | This compound catalysts are known to minimize side reactions compared to strong acids, but they can still occur, especially at very high temperatures.[5][6] Try reducing the reaction temperature. This compound oxide, in particular, is noted for producing less coloration than dibutyltin (B87310) oxide.[11] |
| Thermal Degradation | Sensitive substrates or products may degrade at high temperatures. Consider lowering the reaction temperature and compensating with a longer reaction time or higher catalyst loading. |
| Impure Starting Materials | Impurities in the carboxylic acid or alcohol can lead to colored byproducts. Use purified starting materials. |
Problem: I am having difficulty removing the tin catalyst from my product.
| Possible Cause | Recommended Solution |
| Catalyst is Soluble in the Product | In many polyester (B1180765) applications, the catalyst is designed to be incorporated into the final product and does not require removal.[1][6] However, for small molecule synthesis, removal is often necessary. |
| Standard Workup is Ineffective | Simple aqueous washes are often insufficient to remove organotin compounds.[12] |
| Formation of Emulsions | Emulsions can form during aqueous workups, trapping the tin catalyst. |
| Solution: Acidic Wash | Washing the reaction mixture with an aqueous acid solution, such as 5% oxalic acid, can selectively extract the tin catalyst into the aqueous phase.[11][12] |
| Solution: Fluoride (B91410) Treatment | Washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble butyltin fluoride, which can then be removed by filtration through Celite.[13][14] |
| Solution: Chromatography | Flash chromatography using silica (B1680970) gel treated with ~2-5% triethylamine (B128534) in the eluent can effectively remove tin byproducts.[13] |
Data Presentation: Reaction Condition Comparison
The following table summarizes reaction conditions from a model esterification of benzoic acid and heptanol (B41253), highlighting the effectiveness of various n-butyltin(IV) derivatives.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| None | 0 | 150 | 6 | 13 | 13 |
| n-Butylstannoic acid | 1 | 150 | 6 | 99 | 99 |
| [n-BuSn(O)OAc]₆ | 1 | 150 | 6 | 99 | 99 |
| n-BuSn(OBz)₃ | 1 | 150 | 6 | 99 | 99 |
| Data sourced from a study performing reactions with benzoic acid (5 mmol) and heptanol (50 mmol).[3][7] |
Experimental Protocols
General Protocol for this compound Oxide Catalyzed Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid and an alcohol using this compound Oxide (MBTO) as the catalyst.
Materials:
-
Carboxylic Acid
-
Alcohol (can be used in excess as the solvent)
-
This compound Oxide (MBTO) catalyst (0.05 - 1.0 wt% based on total reactant weight)[5][10]
-
High-boiling point solvent (e.g., Toluene, Xylene), if required
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (or other means of azeotropic water removal)
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar (or overhead stirrer for viscous mixtures)
-
Heating mantle
-
Nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus (flask, condenser, Dean-Stark trap, thermometer, stirrer) and ensure it is dry. Purge the system with an inert atmosphere like nitrogen.[2]
-
Charging Reactants: Charge the flask with the carboxylic acid, the alcohol, and the solvent (if used).[2] A typical molar ratio is 1:1, but an excess of alcohol is often used to drive the reaction.[2]
-
Catalyst Addition: Add the this compound oxide catalyst to the reaction mixture. The catalyst can be added upfront with the other reactants.[6]
-
Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-220°C).[7][15] Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as GC, HPLC, or by measuring the acid number of the reaction mixture via titration.[15] The reaction is considered complete when the desired conversion is reached or the acid number drops to a target value.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal (If Required):
-
Dilute the mixture with an organic solvent (e.g., toluene).
-
Wash the organic solution with 5% aqueous oxalic acid, followed by water washes to remove the tin catalyst.[11]
-
Alternatively, wash with a 1M aqueous KF solution 2-3 times. A precipitate of butyltin fluoride may form, which can be removed by filtering the entire mixture through a pad of Celite.[13][14]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by distillation, recrystallization, or column chromatography as needed.
Visualizations
// Inputs and Outputs node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; RCOOH [label="Carboxylic Acid"]; ROH [label="Alcohol"]; Ester [label="Ester"]; Water [label="Water"];
RCOOH -> Coordination [style=dashed, color="#5F6368"]; ROH -> Attack [style=dashed, color="#5F6368"]; Elimination -> Ester [style=dashed, color="#5F6368"]; Elimination -> Water [style=dashed, color="#5F6368"]; } DOT Caption: Simplified mechanism of this compound-catalyzed esterification.
References
- 1. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 6. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 7. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 11. US5081280A - Process for the production of ester compounds - Google Patents [patents.google.com]
- 12. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 13. Workup [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Monobutyltin Analysis by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting monobutyltin analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing poor peak shape, specifically peak tailing, for my this compound analysis?
A1: Peak tailing is a common issue in the gas chromatography of organotin compounds like this compound.[1][2][3] It can lead to inaccurate integration and reduced resolution.[1] The primary causes can be categorized as either flow path disruptions or active sites within the GC system.[2]
-
Active Sites: Polar analytes like organotin compounds can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself.[1][3] This is a frequent cause of peak tailing.
-
Solution: Use a deactivated or silanized inlet liner.[1][4] If the problem persists, consider trimming 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[1] Regular inlet maintenance, including replacing the liner, O-ring, and septa, is crucial.[5]
-
-
Improper Column Installation: An improperly cut or installed column can create dead volume and disrupt the sample flow path.[1][2]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[1]
-
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components on the column can lead to peak tailing.[4][6]
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, leading to peak tailing.[4]
-
Solution: Increase the inlet temperature, but do not exceed the column's maximum operating temperature.[4]
-
Q2: I am experiencing low sensitivity or no detectable peak for this compound. What are the possible causes?
A2: Low sensitivity in this compound analysis can be a significant challenge, especially when dealing with trace-level concentrations.[8] Several factors can contribute to this issue.
-
Inefficient Derivatization: this compound is a polar compound and requires derivatization to a more volatile form for GC analysis.[9] Incomplete derivatization is a common reason for poor response.[10]
-
Sample Preparation and Extraction Losses: The extraction of this compound from the sample matrix can be challenging due to its polarity.[13]
-
Detector Issues: The choice and condition of the detector are critical for sensitivity.
-
Solution: For high sensitivity, a Pulsed Flame Photometric Detector (PFPD) or a mass spectrometer (MS) is recommended.[7][13] If using a Flame Photometric Detector (FPD), ensure the correct 610 nm filter for tin analysis is installed and that the detector is clean and operating under optimal gas flows.[14] For MS, ensure it is properly tuned and consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[12][15]
-
-
Leaks in the System: Leaks in the GC system, particularly at the injector, can lead to sample loss and reduced sensitivity.[4]
-
Solution: Perform a leak check of the system, paying close attention to the septum, column fittings, and gas lines.[4]
-
Q3: My chromatogram shows extraneous or "ghost" peaks. What is the source of this contamination?
A3: Ghost peaks can arise from several sources of contamination within the GC system.
-
Contaminated Inlet: The inlet is a common source of contamination from septum bleed or accumulated sample residue.[6]
-
Solution: Regularly replace the septum and inlet liner.[5] A bake-out of the inlet may also be necessary.
-
-
Carryover from Previous Injections: High-concentration samples can leave residues in the syringe, inlet, or column, which then elute in subsequent runs.
-
Solution: Implement a thorough syringe and injector cleaning protocol between injections. Running a blank solvent injection can help identify and flush out carryover.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce extraneous peaks.
-
Solution: Use high-purity carrier gas and install appropriate gas purifiers.[4]
-
Quantitative Data Summary
The following table summarizes typical parameters for this compound analysis by GC. Note that specific values may vary depending on the instrument, column, and method used.
| Parameter | Typical Value/Range | Source(s) |
| Detection Limits (in water) | 0.05 ng/L - 50 ng/L | [13][14][15] |
| Retention Time | Varies depending on column and temperature program. Example: ~11.84 min | [7] |
| Commonly Used Detectors | PFPD, MS, FPD | [11][13][14] |
| Derivatization Reagents | Sodium tetraethylborate (NaBEt4), Grignard reagents (e.g., n-hexyl magnesium bromide) | [11][13][16] |
| GC Column Phases | Rtx-5, Rtx-35, VF-XMS | [14] |
Experimental Protocols
This section provides a detailed methodology for a typical this compound analysis workflow, from sample preparation to GC-MS analysis.
1. Sample Extraction (from Water)
-
Measure 1000 mL of the water sample into a 2 L separatory funnel.[14]
-
Add an appropriate surrogate standard.[14]
-
Perform a liquid-liquid extraction using three successive portions of 60 mL of 0.1% tropolone (B20159) in hexane.[14]
-
Collect the extracts by passing them through anhydrous sodium sulfate (B86663) to remove any residual water.[14]
-
Concentrate the combined extract to approximately 5 mL using a Kuderna-Danish (KD) concentrator.[14]
2. Derivatization (Ethylation)
-
Adjust the pH of the aqueous sample or extract to approximately 5.4 using an acetate (B1210297) buffer.[11]
-
Add a freshly prepared solution of sodium tetraethylborate (e.g., 100 µL of a 2% w/v solution in 0.1M NaOH).[11]
-
Shake the mixture vigorously for about 10 minutes to facilitate the ethylation of the this compound.[11]
-
Extract the now derivatized, less polar this compound ethyl derivative into an organic solvent like hexane.[11]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Column: A mid-polarity column such as a 30m, 0.32mm ID, 1.0µm film thickness Rtx-35 is suitable.[14]
-
Injection: Use a direct injection with a deactivated Uniliner®.[14]
-
Carrier Gas: Helium at a constant head pressure (e.g., 15 psi).[14]
-
Oven Temperature Program:
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode. For enhanced sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the characteristic ions of the derivatized this compound.
Visualizations
Troubleshooting Workflow for this compound GC Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis by gas chromatography.
A troubleshooting workflow for common GC issues in this compound analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. ysi.com [ysi.com]
- 8. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 14. chromtech.net.au [chromtech.net.au]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Monobutyltin Oxide
Welcome to the technical support center for monobutyltin oxide (MBTO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this important organotin compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound oxide.
Problem 1: Low Product Yield
Q: My synthesis of this compound oxide resulted in a low yield. What are the common causes and how can I improve it?
A: Low yields in this compound oxide synthesis, typically via the hydrolysis of this compound trichloride (B1173362) (MBTC), can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of MBTC to MBTO may not have gone to completion. This can be due to incorrect pH, insufficient reaction time, or poor mixing. | Ensure the pH of the reaction mixture is maintained in the optimal alkaline range (e.g., pH 8.0) during the addition of the alkaline solution[1]. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure vigorous and consistent stirring throughout the reaction. |
| Side Reactions | Undesirable side reactions can consume starting materials or the desired product. In the hydrolysis of MBTC, incomplete substitution of chlorides can lead to the formation of various butyltin hydroxide (B78521) chlorides[2]. | Control the rate of addition of the alkaline solution to maintain a consistent pH and temperature. Lowering the reaction temperature can sometimes minimize the formation of side products[3]. |
| Loss During Work-up | Product can be lost during filtration and washing steps, especially if the particle size is very fine or if the product has some solubility in the wash solvent. | Optimize the washing procedure by using chilled deionized water to minimize solubility. Ensure the filter medium is appropriate for the particle size to prevent loss of fine particles. |
| Precursor Quality | The purity of the starting material, this compound trichloride (MBTC), is crucial. Impurities in the MBTC can lead to lower yields and the formation of unwanted byproducts. | Use high-purity MBTC. If the purity is questionable, consider purifying the MBTC by distillation before use. |
Problem 2: Product is Sticky, Gummy, or Difficult to Filter
Q: The this compound oxide I synthesized is a sticky solid that is difficult to filter and wash. What causes this and how can I resolve it?
A: The formation of a sticky or gelatinous precipitate is a common challenge in the synthesis of this compound oxide, which significantly hinders purification and reduces product purity[4]. This is often due to the physical properties of the precipitate formed during the hydrolysis reaction.
Solutions:
-
Use of Additives: A patented method suggests the use of specific additives to produce a "loosened" this compound oxide product that is easier to dewater and wash. These additives are introduced during the hydrolysis reaction[4].
-
Additive Composition: A mixture of polyacrylamide, a non-ionic surfactant (like Triton X-100), and a crude alcohol mixture can be effective[4].
-
Procedure: The additive mixture is slowly added throughout the course of the reaction[4]. This approach has been shown to significantly improve washing efficiency and result in a higher purity product[4].
-
-
Control of Reaction Parameters:
-
Stirring Speed: The rate of agitation can influence the particle size and morphology of the precipitate. Experimenting with different stirring speeds may help in obtaining a more crystalline and less sticky product.
-
Temperature Control: Maintaining a consistent and optimal temperature during precipitation can promote the formation of more easily filterable particles. A suggested temperature range for the hydrolysis is 40-80°C[4].
-
Problem 3: Product Contamination and Purification Issues
Q: My this compound oxide product is impure after initial synthesis and washing. What are the likely impurities and what further purification steps can I take?
A: Impurities in this compound oxide can include residual starting materials, byproducts from side reactions, and inorganic salts from the hydrolysis step.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Dibutyltin (B87310) Dichloride/Oxide | Impurity in the starting MBTC or formed during the synthesis of MBTC from tetrabutyltin (B32133) and tin tetrachloride[5]. | Purification of the MBTC precursor by fractional distillation before hydrolysis is the most effective way to remove dibutyltin dichloride[2]. |
| Residual Chlorides (e.g., NaCl) | Byproduct of the hydrolysis of MBTC with sodium hydroxide. | Thorough washing of the filter cake with deionized water is crucial. The washing temperature can be controlled at 50-60°C to improve the removal of soluble salts[6]. A qualitative test for chloride ions in the wash filtrate can be performed to ensure complete removal. |
| Incompletely Hydrolyzed Species | As mentioned in the low yield section, these can include various butyltin hydroxide chlorides. | Ensuring the hydrolysis reaction goes to completion by optimizing pH, reaction time, and temperature is the primary way to avoid these impurities. |
| Residual Solvents | Solvents used in the reaction or washing steps can be trapped in the final product. | Drying the product under vacuum at an elevated temperature (e.g., 70-80°C) is a common method to remove residual solvents[6]. |
Further Purification - Recrystallization:
While this compound oxide is generally insoluble in common organic solvents, recrystallization may be possible from specific solvents or solvent mixtures, though this is not a commonly documented procedure. If considering recrystallization, a thorough solvent screen should be performed to identify a suitable solvent system where MBTO has a high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound oxide?
A1: The most established industrial method involves a two-stage process. First, this compound trichloride (MBTC) is synthesized by reacting tetrabutyltin with tin tetrachloride. The resulting mixture of this compound trichloride and dibutyltin dichloride is then separated by fractional distillation[5]. In the second stage, the purified MBTC is hydrolyzed under alkaline conditions (e.g., using sodium hydroxide or ammonia) to precipitate this compound oxide[4][5].
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Thin Layer Chromatography (TLC) can be a useful technique to monitor the disappearance of the more organic-soluble starting material, this compound trichloride, and the appearance of the polar, insoluble this compound oxide at the baseline.
Q3: What are the key safety precautions when working with this compound compounds?
A3: Organotin compounds can be toxic and should be handled with care. This compound trichloride is corrosive and will release hydrogen chloride upon hydrolysis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dusts or vapors and prevent skin and eye contact.
Q4: How is this compound oxide typically characterized for purity?
A4: A combination of analytical techniques is used to assess the purity of this compound oxide:
-
Elemental Analysis: To determine the tin content.
-
Titration: To quantify the residual chloride content.
-
Spectroscopic Methods:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic Sn-O-Sn and Sn-C bonds and the absence of impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H, 13C, and 119Sn NMR can be used to confirm the structure of the butyl group and the tin environment.
-
-
Chromatographic Methods: HPLC and GC-MS can be used to detect and quantify organic impurities.
Q5: My final product is a very fine powder. Is this normal?
A5: this compound oxide is typically an amorphous, white powder[6]. The particle size can be influenced by the precipitation conditions, such as the rate of addition of reagents, stirring speed, and temperature.
Experimental Protocols
Protocol 1: Synthesis of "Loosened" this compound Oxide
This protocol is adapted from a patented method designed to overcome product stickiness and improve filterability[4].
Materials:
-
This compound trichloride (MBTC)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (B1221849) solution (20%)
-
Additive mixture (Polyacrylamide, non-ionic surfactant, and crude alcohol mixture)
-
Deionized water
Procedure:
-
Prepare an alkaline solution by dissolving sodium carbonate in deionized water in a reaction vessel. Add the ammonia solution.
-
Heat the alkaline solution to the reaction temperature (e.g., 50°C) with stirring.
-
Prepare the additive solution by diluting the additive mixture with water. Add a portion of the additive solution to the reaction vessel.
-
Slowly add the this compound trichloride to the reaction vessel over a period of time while maintaining the temperature and stirring.
-
Periodically add the remaining additive solution in batches during the MBTC addition.
-
After the addition of MBTC is complete, continue to stir the reaction mixture at the set temperature for a specified duration (e.g., 2 hours).
-
After the reaction is complete, filter the precipitated this compound oxide.
-
Wash the filter cake with warm deionized water (e.g., 50-60°C) multiple times to remove soluble impurities[6].
-
Centrifuge the washed product to remove excess water.
-
Dry the final product under vacuum at an elevated temperature (e.g., 70-80°C) to a constant weight[6].
Data Presentation
Table 1: Typical Reaction Parameters for this compound Oxide Synthesis
| Parameter | Value/Range | Purpose |
| Reaction Temperature | 40 - 80 °C | To control the rate of hydrolysis and influence particle morphology[4]. |
| pH | ~8.0 | To ensure complete hydrolysis of MBTC[1]. |
| Washing Temperature | 50 - 60 °C | To effectively remove soluble inorganic byproducts[6]. |
| Drying Temperature | 70 - 80 °C (under vacuum) | To remove residual water and solvents[6]. |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound oxide.
References
- 1. MONOBUTYL TIN OXIDE - Ataman Kimya [atamanchemicals.com]
- 2. Preparation method of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 5. Synthesis method of this compound oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 6. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Monobutyltin (MBT) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during monobutyltin (MBT) quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Q1: My MBT peak is showing significant tailing in my gas chromatography (GC) analysis. What are the potential causes and how can I fix it?
A1: Peak tailing for MBT in GC analysis is a common issue, often indicating active sites in the GC system or issues with the derivatization process.
Potential Causes & Solutions:
-
Active Sites in the Injector or Column: Polar organotin compounds can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner or the column, leading to peak tailing.
-
Incomplete Derivatization: If the derivatization of MBT to a more volatile and less polar species is incomplete, the remaining polar MBT will tail.
-
Column Contamination: Accumulation of non-volatile matrix components can create active sites.
-
Solution: Bake out the column according to the manufacturer's instructions. If contamination is severe, the column may need to be replaced.[5]
-
Q2: I am observing fronting peaks for my MBT standard. What could be the reason?
A2: Peak fronting is typically a sign of column overload.
Potential Causes & Solutions:
-
Sample Concentration Too High: Injecting too much analyte can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Inappropriate Injection Technique: A slow injection can lead to a broad initial band and potential fronting.
-
Solution: Ensure a fast and consistent injection speed.
-
Issue 2: Inaccurate Quantification and Poor Recovery
Q3: My MBT quantification is inconsistent, and I'm seeing low recovery in spiked samples. What is the likely cause?
A3: This is often due to matrix effects, which are prevalent in complex samples like sediment, soil, and biological tissues.[7][8] Matrix components can interfere with the extraction, derivatization, or ionization of MBT.
Solutions to Mitigate Matrix Effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7][8]
-
Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate method that involves spiking the sample with a known amount of an isotopically labeled MBT standard (e.g., ¹¹⁹Sn-enriched MBT) before sample preparation.[9] Since the labeled standard behaves almost identically to the native analyte throughout the analytical process, it effectively corrects for losses during sample preparation and for matrix effects.
-
Standard Addition: This involves adding known amounts of a standard to aliquots of the sample. The sample concentration is then determined by extrapolating the calibration curve to zero response. This method is effective but can be time-consuming.[10]
-
Thorough Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.[11]
Experimental Protocol: Isotope Dilution GC-MS for MBT in Sediment
-
Sample Preparation:
-
Weigh approximately 0.5 g of homogenized sediment into a centrifuge tube.
-
Spike the sample with a known amount of ¹¹⁹Sn-enriched MBT internal standard.
-
Add 5 mL of a methanol/acetic acid extraction solution.
-
Sonicate for 30 minutes.
-
-
Derivatization:
-
Adjust the pH of the extract to ~5 with a buffer solution.
-
Add 1 mL of 2% (w/v) sodium tetraethylborate to ethylate the butyltin species.
-
Vortex for 2 minutes.
-
-
Extraction:
-
Add 5 mL of hexane (B92381) and vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the hexane layer to a clean vial.
-
-
Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Quantify the native MBT by measuring the ratio of its characteristic ion to that of the ¹¹⁹Sn-enriched MBT internal standard.[9]
-
Q4: I am using an LC-MS method and experiencing signal suppression. How can I address this?
A4: Signal suppression in LC-MS is a common matrix effect where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.
Solutions to Minimize Signal Suppression:
-
Improve Chromatographic Separation: Optimize the LC gradient to separate the MBT peak from the majority of the matrix components.
-
Sample Dilution: A simple but effective way to reduce the concentration of interfering matrix components.
-
Effective Sample Cleanup: Use SPE to remove interfering substances. A reversed-phase or ion-exchange SPE cartridge can be effective depending on the matrix.[12]
-
Use an Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to correct for ion suppression.
Issue 3: Presence of Interfering Peaks
Q5: I see extra peaks in my chromatogram that are interfering with the MBT peak.
A5: Interfering peaks can originate from the sample matrix, contaminated reagents, or the analytical system itself.
Troubleshooting Steps:
-
Run a Method Blank: Analyze a blank sample (reagents without the sample matrix) to check for contamination from solvents, glassware, or the derivatizing agent.[13]
-
Check for Septum Bleed: Old or overheated septa can release siloxanes that appear as peaks in the chromatogram.[1]
-
Matrix Interferences: Complex matrices can contain compounds that co-elute with MBT.
-
Solution: Improve sample cleanup using SPE. For GC-MS, using a more selective detector like a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can significantly improve selectivity.[11]
-
Table 1: Common Interferences in MBT Quantification and Mitigation Strategies
| Interference Source | Analytical Technique | Potential Effect | Mitigation Strategy |
| Matrix Components | GC-MS, LC-MS | Signal suppression/enhancement, co-eluting peaks, ion source contamination.[8] | Matrix-matched calibration, isotope dilution, standard addition, sample cleanup (SPE).[7][9][10][11] |
| Metal Ions (e.g., Cu, Fe) | GC-based methods with NaBEt₄ derivatization | Catalytic degradation of the derivatizing agent, leading to low recovery of MBT.[14][15] | Addition of a chelating agent (e.g., EDTA) to the sample.[14] |
| Natural Organic Matter | GC-based methods | Partitioning of butyltins, leading to incomplete extraction and low recovery.[14] | Optimization of extraction solvent and conditions. |
| Contaminated Reagents | All | Ghost peaks, high background noise.[2] | Run method blanks, use high-purity solvents and reagents.[13] |
Visualized Workflows and Diagrams
Caption: General experimental workflow for MBT quantification.
Caption: Troubleshooting logic for inaccurate MBT quantification.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurofins.com.au [eurofins.com.au]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Analysis of Monobutyltin in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of monobutyltin (MBT) in environmental samples. Our goal is to help you improve your detection limits and overcome common challenges in your analytical workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No MBT Signal | 1. Inefficient Extraction: MBT, being polar, can have low recovery from sediment or soil matrices with non-polar solvents.[1] 2. Incomplete Derivatization: The derivatization reaction (e.g., ethylation or grignard reaction) may be incomplete, leading to poor volatilization for GC analysis. 3. Analyte Degradation: MBT can degrade during sample storage or preparation.[2][3] 4. Instrumental Issues: Incorrect GC-MS parameters, detector malfunction, or a contaminated inlet can lead to signal loss. | 1. Optimize Extraction: For sediment samples, use a more polar solvent like toluene (B28343) in combination with a chelating agent such as tropolone (B20159) to improve extraction efficiency.[1] An alternative is to use a mixture of acetic acid and methanol.[4] 2. Optimize Derivatization: Ensure the pH is optimal for the reaction (e.g., pH 5 for ethylation with sodium tetraethylborate).[5] Use a sufficient excess of the derivatizing agent.[6] 3. Proper Storage and Handling: Store samples at -20°C.[3] Analyze samples as soon as possible after collection and preparation. For water samples, storage in polycarbonate bottles in the dark at 4°C is recommended for short-term storage.[3] 4. Instrument Maintenance and Optimization: Regularly clean the GC inlet and check for leaks. Optimize GC oven temperature programs and MS parameters for the specific derivatized MBT compound. |
| High Background Noise or Interferences | 1. Matrix Effects: Complex environmental samples (e.g., sediment, sludge) can contain co-extracted substances that interfere with the analysis.[7] 2. Sulfur Interference: Sediment samples often contain sulfur compounds that can co-elute with organotin compounds, especially when using a Flame Photometric Detector (FPD).[1] 3. Contamination: Glassware, reagents, or even the laboratory environment can be sources of tin contamination.[8] Dibutyltin (DBT) is a common contaminant as it is used as a stabilizer in PVC plastics.[8] | 1. Sample Cleanup: Use solid-phase extraction (SPE) for cleanup of extracts. For sediment extracts, a cleanup step with activated copper can remove sulfur.[1] 2. Selective Detection: Use a mass spectrometer (MS) as a detector, which is more selective than FPD. Utilizing tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can further reduce interferences.[5][9] 3. Minimize Contamination: Acid-wash all glassware (e.g., in an HCl bath) and rinse with solvent before use.[10] Test all reagents for tin contamination by running method blanks.[8] Avoid using any PVC materials in the lab.[8] |
| Poor Reproducibility (High RSD%) | 1. Inconsistent Sample Homogeneity: Environmental solid samples like sediment can be heterogeneous. 2. Variable Extraction/Derivatization Efficiency: Minor variations in experimental conditions can lead to inconsistent results. 3. Instrumental Drift: Changes in instrument performance over an analytical run. | 1. Homogenize Samples: Thoroughly mix and homogenize solid samples before taking a subsample for extraction. 2. Standardize Procedures: Strictly follow the validated experimental protocol. Use an internal standard or, for higher accuracy, an isotope-labeled standard for isotope dilution analysis.[4] 3. Use Internal Standards: Add an internal standard at the beginning of the sample preparation process to correct for variations in extraction, derivatization, and instrument response. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the extraction recovery of this compound from sediment samples?
A1: An improvement in the extraction recovery of MBT from sediment can be achieved by using a more polar solvent system. A combination of toluene and tropolone as a chelating agent has been shown to provide high recovery rates.[1] Another effective method is extraction with a mixture of acetic acid and methanol.[4]
Q2: What is the purpose of derivatization in this compound analysis?
A2: this compound compounds are polar and non-volatile, which makes them unsuitable for direct analysis by gas chromatography (GC).[11][12] Derivatization is a chemical process that converts polar analytes into less polar, more volatile derivatives that can be readily analyzed by GC.[13] Common derivatization techniques for organotins include ethylation with sodium tetraethylborate (NaBEt4) or reaction with a Grignard reagent to form tetraalkyltin compounds.[12][14]
Q3: Which analytical instrument is best for achieving low detection limits for this compound?
A3: For achieving very low detection limits, a gas chromatograph coupled with a mass spectrometer (GC-MS) is highly recommended due to its high sensitivity and selectivity. To further enhance sensitivity and reduce matrix interference, advanced techniques such as isotope dilution GC-MS, large-volume injection GC-MS, or triple quadrupole GC-MS/MS can be employed.[4][5][15][16]
Q4: What are common sources of contamination in this compound analysis and how can I avoid them?
A4: Common sources of contamination include incompletely cleaned glassware and reagents containing trace levels of butyltins.[8] Dibutyltin (DBT) is a frequent contaminant as it is used as a stabilizer in PVC plastics.[8] To avoid contamination, all glassware should be meticulously cleaned, for instance by acid washing followed by baking in a muffle furnace.[8][10] It is also crucial to test all reagents for butyltin contamination by analyzing procedural blanks and to avoid any contact of samples and reagents with PVC materials.[8]
Q5: How should I store my environmental samples for this compound analysis?
A5: For long-term stability, it is recommended to store sediment and biota samples frozen at -20°C.[3] Water samples should be stored in polycarbonate bottles in the dark at 4°C for short-term storage (up to 7 months for butyltins).[3] It is important to note that the stability of organotins can vary depending on the matrix and storage conditions.[3]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for this compound in water and sediment samples as reported in various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| LPGC/MS/MS | Water | 0.1 - 9.6 ng/L | [15] |
| LPGC/MS/MS | Sediment | 0.03 - 6.10 µg/kg | [15] |
| Isotope Dilution GC-MS | Water | 0.8 ng/L | [4] |
| Isotope Dilution GC-MS | Sediment | 0.4 ng/g | [4] |
| Large Volume Injection GC/MS | Water | Not quantified, but LOD for TBT was 0.70 ng/L | [16] |
| Triple Quadrupole GC-MS/MS | Water | Down to 0.05 ng/L | [5] |
| GC-PFPD | Sediment | 5 µg Sn/kg for TBT | [1] |
Experimental Protocols
Extraction of this compound from Sediment Samples
This protocol is based on the use of a polar solvent and a chelating agent to improve recovery.[1]
-
Weigh approximately 5 g of homogenized sediment into a centrifuge tube.
-
Add 10 mL of a toluene solution containing 0.1% (w/v) tropolone.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.[6]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant (the toluene extract).
-
Repeat the extraction process (steps 2-6) two more times, combining the supernatants.
-
The combined extract is now ready for derivatization and cleanup.
Ethylation of this compound in an Aqueous Extract
This protocol describes the derivatization of MBT using sodium tetraethylborate (NaBEt4).[4][5]
-
Take a known volume of the aqueous sample or the extract from a solid sample redissolved in water.
-
Adjust the pH of the solution to approximately 5 using an acetate (B1210297) buffer.[5]
-
Add 1 mL of a freshly prepared 1% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).
-
Stopper the reaction vessel and shake vigorously for about 10-30 minutes to allow for the ethylation of the this compound.
-
After the reaction, add a suitable organic solvent (e.g., 2 mL of hexane) and shake to extract the now derivatized, non-polar ethylated this compound.[11]
-
Allow the phases to separate and carefully collect the organic layer (top layer) for GC analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ysi.com [ysi.com]
- 8. ortepa.org [ortepa.org]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. chromtech.net.au [chromtech.net.au]
- 15. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with Monobutyltin Trichloride Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monobutyltin trichloride (B1173362) (MBTC). Our aim is to help you overcome common challenges associated with its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My this compound trichloride (MBTC) solution has turned cloudy/formed a precipitate. What is happening and how can I prevent it?
A1: The cloudiness or precipitate formation is likely due to the rapid hydrolysis of MBTC upon contact with moisture from the air or solvent.[1][2] MBTC reacts with water to form various hydrolysis products, including hydrated butyltin hydroxide (B78521) dichloride and ultimately, insoluble butyltin oxides.[2][3]
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and handle MBTC under inert conditions.
-
Stabilizers: Consider adding a stabilizer to your MBTC solution. Glycerol (B35011) esters of aliphatic carboxylic acids, such as glycerol monoacetate or diacetate, have been shown to stabilize MBTC against the effects of moisture.[4][5]
-
Proper Storage: Store MBTC in a tightly sealed container in a dry, well-ventilated area to minimize exposure to atmospheric moisture.
Q2: I am observing inconsistent results in my experiments involving MBTC. Could hydrolysis be the cause?
A2: Yes, uncontrolled hydrolysis of MBTC can lead to significant inconsistencies in experimental results. The formation of various hydrolyzed species changes the chemical nature of the tin compound in your reaction, leading to variability in reactivity, solubility, and overall performance.
To improve consistency:
-
Standardize Procedures: Implement strict protocols for handling and preparing MBTC solutions, with a strong emphasis on anhydrous techniques.
-
Use Fresh Solutions: Prepare MBTC solutions fresh for each experiment to minimize the impact of gradual hydrolysis over time.
-
Analytical Verification: If possible, use analytical techniques to verify the integrity of your MBTC solution before use.
Q3: What are the primary products of MBTC hydrolysis?
A3: The hydrolysis of MBTC is a stepwise process. Initially, the chlorine atoms are displaced by hydroxide groups to form this compound hydroxide species.[2] These intermediates can then undergo condensation reactions to form dimers and larger oligomeric or polymeric structures, eventually leading to the precipitation of butyltin oxides.[2][3] The reaction also releases hydrogen chloride (HCl), making the solution acidic.[1][6]
Q4: How can I safely handle and dispose of MBTC and its hydrolysis byproducts?
A4: MBTC is corrosive and its hydrolysis produces corrosive hydrogen chloride.[6][7] Therefore, proper safety precautions are essential.
Safety and Handling:
-
Always handle MBTC in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal:
-
Organotin waste is considered hazardous.[8]
-
Quench residual MBTC by slowly adding it to a solution of an oxidizing agent like commercial bleach or 20% nitric acid to convert organotins to less toxic inorganic tin compounds.[9][10]
-
Dispose of all organotin waste, including contaminated materials, according to your institution's hazardous waste management guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in MBTC solution | Hydrolysis due to moisture exposure. | Work under inert atmosphere, use anhydrous solvents, and consider adding stabilizers like glycerol esters.[4] |
| Inconsistent reaction yields | Variable extent of MBTC hydrolysis. | Prepare fresh solutions for each use and standardize handling procedures to minimize moisture contact. |
| Low purity of final product | Contamination with MBTC hydrolysis byproducts. | Purify the product using appropriate techniques (e.g., chromatography, recrystallization) to remove tin residues. |
| Corrosion of equipment | Release of HCl during hydrolysis.[1][6] | Use corrosion-resistant equipment and ensure proper ventilation. |
Experimental Protocols
Protocol 1: Stabilization of this compound Trichloride Solution
This protocol describes the stabilization of MBTC against hydrolysis using a glycerol ester, as suggested by patent literature.[4]
-
Materials:
-
This compound trichloride (MBTC)
-
Glycerol monoacetate (stabilizer)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
-
Procedure:
-
Under an inert atmosphere, add the desired amount of anhydrous solvent to a dried reaction flask.
-
Add glycerol monoacetate to the solvent to a final concentration of 0.5-10% by weight of the total solution.[4]
-
Slowly add the required amount of MBTC to the solvent-stabilizer mixture while stirring.
-
Store the stabilized solution under an inert atmosphere in a tightly sealed container.
-
Protocol 2: Analysis of Butyltin Species by GC-MS after Derivatization
This is a general workflow for the analysis of butyltin species, including MBTC, using gas chromatography-mass spectrometry (GC-MS), which often requires a derivatization step.[11]
-
Sample Preparation (Aqueous Sample):
-
Acidify the water sample with an appropriate acid (e.g., acetic acid).
-
Spike the sample with an internal standard (e.g., 119Sn-enriched MBT).[11]
-
Perform derivatization by ethylation using a reagent like sodium tetraethylborate.[11]
-
Extract the derivatized organotin compounds into an organic solvent (e.g., hexane).
-
Concentrate the extract to a suitable volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[11]
-
Use an appropriate temperature program to separate the derivatized butyltin species.
-
Detect and quantify the compounds using the mass spectrometer in a suitable mode (e.g., selected ion monitoring or MS/MS).
-
Visualizing Workflows and Pathways
Below are diagrams illustrating key processes related to MBTC hydrolysis.
Caption: Hydrolysis and condensation pathway of this compound trichloride.
Caption: Troubleshooting workflow for issues with MBTC experiments.
References
- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5611849A - Stabilized this compound trichloride - Google Patents [patents.google.com]
- 5. DE19526100C1 - Butyl tin tri:chloride stabilised against crystallisation and darkening - Google Patents [patents.google.com]
- 6. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 7. arkema.com [arkema.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Monobutyltin Analysis via Hydride Generation
Welcome to the technical support center for the optimization of hydride generation for monobutyltin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind hydride generation for this compound analysis?
A1: The analysis of this compound (MBT) by hydride generation is based on the chemical conversion of the organotin compound into its volatile hydride, this compound hydride (MBTH). This is typically achieved by reacting the acidified sample with a reducing agent, most commonly sodium tetrahydroborate (NaBH₄). The gaseous MBTH is then transported by an inert gas stream to a detector, such as an atomic absorption spectrometer (AAS) or atomic fluorescence spectrometer (AFS), for quantification.[1][2]
Q2: Why is my signal response for this compound standards unstable or decreasing over time?
A2: Signal instability or a deteriorating signal for tin standards can be a significant issue.[2] This is often due to the inherent instability of tin standards at low concentrations (parts-per-billion level) in typical acid concentrations like 1% HNO₃ or 1% HCl.[2] The stability of these standards has been observed to degrade within 24 hours.[2] To mitigate this, consider preparing standards in a different matrix, such as 1% tartaric acid or using a stabilizing agent like L-cysteine. A solution of 1% HNO₃ and 1% L-cysteine has been shown to be stable for several weeks.[2]
Q3: What are common sources of interference in this compound analysis by hydride generation?
A3: Interferences in hydride generation can occur at various stages, from the liquid phase during hydride formation to the gas phase during atomization.[3] High concentrations of transition metals are a major source of interference, as they can compete for the reducing agent (NaBH₄) or catalytically decompose the tin hydride.[2][3] Acids used for sample digestion, such as nitric acid, can also interfere with the analysis.[4][5] Additionally, other hydride-forming elements can cause spectral and chemical interferences.[5]
Q4: How can I minimize metal interferences in my analysis?
A4: The use of masking agents or complexing agents is a common strategy to reduce metal interferences. L-cysteine has proven effective in minimizing interferences from metals like copper and also improves sensitivity and signal stability.[2] Other reagents like L-cystine have also been used for this purpose.[2] In some cases, separation techniques like cation exchange chromatography can be employed to remove interfering metal cations prior to hydride generation.[6]
Q5: What is the optimal pH for hydride generation of this compound?
A5: The pH of the sample solution is a critical parameter in hydride generation. Historically, a narrow pH range of 2.0-2.5 has been recommended for tin determination.[2] However, methods utilizing L-cysteine have been shown to minimize pH dependency, although acid matrix matching between standards and samples is still recommended for best results.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient hydride generation. - Incorrect concentration of NaBH₄ or acid. - Clogged tubing or gas-liquid separator. | - Optimize NaBH₄ and acid concentrations.[7] - Check for blockages in the system and clean or replace tubing as needed. - Ensure the gas-liquid separator is functioning correctly. |
| Poor Reproducibility (High %RSD) | - Unstable standards. - Inconsistent sample introduction. - Fluctuations in gas flow rates. | - Prepare fresh standards daily or use a stabilizing agent like L-cysteine.[2] - Ensure a constant and pulseless flow from the peristaltic pump. - Check and stabilize the flow rates of the carrier gas (e.g., Argon). |
| Signal Suppression | - Presence of interfering metals (e.g., Cu, Ni, Co).[2][3] - High concentrations of certain acids (e.g., HNO₃).[4] | - Add a masking agent like L-cysteine to the samples and standards.[2] - Dilute the sample to reduce the concentration of interferents. - If possible, use an alternative acid for digestion or ensure complete removal before analysis. |
| High Background Signal | - Contamination of reagents, particularly NaBH₄, with tin.[2][8] - Contaminated glassware or tubing. | - Use high-purity reagents. Several methods for purifying NaBH₄ have been compared.[8] - Thoroughly clean all glassware with an appropriate acid wash. - Prepare and analyze reagent blanks to assess contamination levels.[2] |
| Carry-over Effect | - Adsorption of tin species onto the surface of the tubing or quartz atomizer. - Presence of high metal concentrations causing persistent interference.[2] | - Implement a longer rinse time between samples with a suitable blank solution. - The use of L-cysteine can help mitigate carry-over effects from metal interferences.[2] |
Experimental Protocols & Data
Table 1: Optimized Parameters for Hydride Generation
| Parameter | Recommended Value/Range | Notes |
| NaBH₄ Concentration | 0.5% - 2.0% (w/v) | To be dissolved in 0.4% - 0.5% (w/v) NaOH for stability.[2][7] |
| Acid Type | Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) | HCl is often preferred. High concentrations of HNO₃ can suppress the signal.[4] |
| Acid Concentration | 0.55 M HCl | Optimal concentrations should be determined experimentally.[7] |
| L-cysteine Concentration | 1% (w/v) | Added to both standards and samples to reduce interferences and stabilize the signal.[2] |
| Carrier Gas | Argon | --- |
| Sample Introduction Rate | 6 - 8 mL/min | --- |
| NaBH₄ Solution Introduction Rate | 1 mL/min | --- |
Detailed Method for this compound Analysis by HG-AAS
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound.
-
Prepare working standards by serial dilution of the stock solution.
-
The diluent for the standards should be matched to the sample matrix as closely as possible. For enhanced stability and to mitigate interferences, add L-cysteine to a final concentration of 1% (w/v) and maintain an appropriate acid concentration (e.g., 1% HNO₃).[2]
-
-
Sample Preparation:
-
Reagent Preparation:
-
Reducing Agent: Prepare a solution of 0.5% (w/v) NaBH₄ in 0.5% (w/v) NaOH. Prepare this solution fresh daily.
-
Acid Blank/Carrier: Prepare a solution of the same acid and concentration as used for the samples and standards.
-
-
Instrumentation Setup (HG-AAS):
-
Set up the hydride generation system connected to the atomic absorption spectrometer.
-
Optimize instrumental parameters such as wavelength, slit width, and gas flow rates according to the manufacturer's recommendations for tin analysis.
-
-
Analysis:
-
Introduce the acidified sample/standard into the hydride generation system.
-
Simultaneously, introduce the NaBH₄ solution.
-
The generated this compound hydride is swept by the argon carrier gas into the heated quartz cell of the AAS for atomization and measurement.
-
Record the absorbance signal.
-
A thorough rinse with a blank solution should be performed between each measurement to avoid carry-over.
-
Visualized Workflows and Logic
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Experimental design methodologies to optimize this compound chloride determination by hydride generation gas phase molecular absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perlan.com.pl [perlan.com.pl]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal interferences and their removal prior to the determination of As(T) and As(III) in acid mine waters by hydride generation atomic absorption spectrometry [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydride Generation-Atomic Fluorescence Spectrometric Determination of Mercury and Tin in Canned Food——with Microwave Assisted Sample Digestion [lhjyhxfc.mat-test.com]
resolving peak tailing in monobutyltin gas chromatography
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the gas chromatography (GC) analysis of monobutyltin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing this compound?
Peak tailing for an active compound like this compound is a common issue where the trailing edge of the peak is drawn out. This can compromise resolution and lead to inaccurate quantification.[1][2] The causes can be broadly categorized into two groups:
-
Chemical Interactions (Adsorption): This is the most common cause for polar analytes like this compound. Active sites, such as exposed silanol (B1196071) groups (-Si-OH) on glass liners, column surfaces, or contaminants, can form secondary, undesirable interactions with the analyte.[1][3] This causes some analyte molecules to be retained longer than others, resulting in a "tail."[4]
-
Physical or Mechanical Issues: These problems affect the entire flow path of the carrier gas and typically cause most or all peaks in the chromatogram to tail.[5] Common causes include improper column installation (creating dead volume), a poorly cut column end, or blockages at the column inlet.[2][3][6]
Q2: My this compound peak is tailing. Where do I start troubleshooting?
A systematic approach is key to efficiently identifying the root cause. The first step is to determine if the problem is specific to your analyte or affects all peaks.
-
If only this compound or other polar compounds are tailing , the issue is likely chemical adsorption. Focus on the inertness of your system: check the derivatization process, replace the inlet liner with a fresh, deactivated one, and consider column contamination.[4][5]
-
If all peaks in the chromatogram are tailing , the problem is likely physical.[5] Carefully re-install the column, ensuring a clean, square cut and correct positioning in both the inlet and detector.[2]
The following workflow provides a logical troubleshooting sequence.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
Q3: How does derivatization help, and what is a reliable protocol?
Derivatization is a critical step for analyzing polar organotin compounds like this compound.[7] The process chemically modifies the analyte to make it more suitable for GC analysis by:
-
Increasing Volatility: Polar functional groups are replaced with non-polar groups, allowing the compound to be more easily vaporized in the GC inlet.[8]
-
Reducing Adsorption: By masking the polar sites on the this compound molecule, derivatization minimizes unwanted interactions with active sites in the GC system, leading to more symmetrical peaks.[8]
A common and effective method is ethylation using sodium tetraethylborate (NaBEt4).
Experimental Protocol: Ethylation of this compound
This protocol is adapted from standard methods for organotin analysis.[7][9]
Reagents:
-
Sample containing this compound in an aqueous matrix.
-
Acetate (B1210297) Buffer (e.g., pH 5.0).
-
Derivatization Reagent: 2% (w/v) Sodium tetraethylborate (NaBEt4) in ethanol. Note: This solution should be prepared fresh.[7]
-
Extraction Solvent: High-purity hexane (B92381).
Procedure:
-
Sample Preparation: To a 10 mL beverage sample, add 5.0 mL of methanol and mix/degas in an ultrasonic bath for 10 minutes.[9]
-
Buffering: Add 2 mL of acetate buffer to the sample solution.[9]
-
Derivatization: Add 200 µL of the freshly prepared NaBEt4 derivatization reagent. Shake the sample and allow it to react for 30 minutes at room temperature.[9]
-
Extraction: Add 1 mL of hexane to extract the now-derivatized, non-polar ethylated this compound. Vortex the mixture for 30 seconds.[9]
-
Phase Separation: Allow the aqueous and organic (hexane) layers to separate.
-
Collection: Carefully transfer the clear upper hexane layer to an autosampler vial for GC analysis.[9]
Caption: Workflow for the derivatization of this compound using NaBEt4.
Q4: What are the optimal GC parameters for this compound analysis?
While the exact parameters should be optimized for your specific instrument and column, the following table provides a strong starting point for method development. The goal is to ensure the analyte is vaporized efficiently without thermal degradation and moves through the column at a rate that promotes sharp, symmetrical peaks.
| Parameter | Recommended Setting | Rationale & Impact on Peak Tailing |
| Inlet Liner | Deactivated, single-taper with glass wool | A highly inert liner is crucial to prevent adsorption of the analyte before it reaches the column.[2][10] |
| Inlet Temperature | 250 °C | Must be hot enough for rapid volatilization of the derivatized analyte but not so hot as to cause thermal degradation.[4] |
| Injection Mode | Splitless (for trace analysis) | Ensures the entire sample is transferred to the column, maximizing sensitivity. A slow injection can cause peak broadening. |
| Carrier Gas | Helium or Hydrogen, >99.999% purity | Hydrogen allows for faster analysis and can provide better efficiency.[11] High purity is essential to prevent column degradation. |
| Column Phase | Low- to mid-polarity (e.g., 5% Phenyl Polysiloxane) | A non-polar phase separates compounds primarily by boiling point, which is ideal for derivatized organotins.[12] Use an inert-designated column. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension that balances efficiency and sample capacity. Thinner films can reduce analysis time but also lower capacity.[13] |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 10-15 °C/min Final: 280-300 °C | A lower initial temperature helps focus the analytes at the head of the column.[6] The ramp rate should be optimized to ensure separation without excessive peak broadening. |
| Detector Temp. | 280 - 320 °C (FID or MS) | Must be kept hot enough to prevent condensation of the analytes, which can cause tailing.[4] |
Q5: How can I proactively prevent active sites in my GC system?
Preventing the formation of active sites is more efficient than troubleshooting them later. Regular maintenance is essential.
-
Use High-Quality Consumables: Always use deactivated inlet liners and septa. An active site in the liner is a very common cause of peak tailing for polar compounds.[10]
-
Proper Column Conditioning: Before use, condition a new column according to the manufacturer's instructions to remove residual impurities and ensure a stable baseline.
-
Regular Inlet Maintenance: Routinely replace the septum and liner. Non-volatile matrix components can accumulate in the liner, creating active sites.[6]
-
Column Trimming: If performance degrades and you suspect contamination at the front of the column, trimming 10-20 cm from the inlet end can restore peak shape.[2][6]
-
Use Gas Filters: Install and regularly change filters for your carrier gas to remove oxygen, moisture, and hydrocarbons, which can damage the column's stationary phase over time.[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. agilent.com [agilent.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. agilent.com [agilent.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Removal of Organotin Byproducts from Synthesis Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing persistent organotin byproducts from their synthesis reactions. Below you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data on the efficiency of various purification methods.
Troubleshooting Guide
Encountering difficulties in removing organotin residues is a common challenge. This guide addresses specific problems you might be facing in the lab.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Standard Aqueous Work-up | - Insufficient mixing or reaction time with the fluoride (B91410) source (e.g., KF).[1][2] - The polarity of the organotin byproduct is too similar to the desired product.[1] - Formation of stable emulsions trapping organotin compounds in the organic layer.[1] - Suboptimal pH of the aqueous phase.[1] | - Increase the concentration and/or volume of the aqueous KF solution and extend the stirring time.[1] - Consider using a more effective fluoride source like Cesium Fluoride (CsF).[1] - Filter the reaction mixture through a pad of Celite® after KF treatment to remove the precipitated organotin fluorides.[1][2] - Perform sequential washes with both dilute acid (e.g., HCl) and base (e.g., NaHCO₃) to remove a broader range of organotin species.[1] - Add brine to help break up emulsions during extraction.[1] |
| Co-elution of Organotin Byproducts with Product During Column Chromatography | - The polarity of the product and the tin byproducts are too similar for effective separation on standard silica (B1680970) gel.[1][3] | - Modify the stationary phase by pre-treating the silica gel with 2-5% triethylamine (B128534) in the eluent.[1][2] - Utilize a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[2][4] - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] - Consider using a different stationary phase, such as neutral or basic alumina (B75360).[1] |
| Low Product Yield After Purification | - Adsorption of the desired product onto the precipitated organotin fluorides.[1] - Degradation of a sensitive product on acidic silica gel.[1] - Product loss into the aqueous phase during extractions due to some water solubility.[1] | - Thoroughly wash the filter cake with the organic solvent after filtering the organotin fluorides to recover any adsorbed product.[1] - Use triethylamine-treated silica gel or an alternative stationary phase like neutral alumina to prevent product degradation.[1] - Back-extract the aqueous layers with a fresh portion of the organic solvent.[1] - For water-soluble products, consider non-aqueous purification methods like precipitation or crystallization.[1] |
| Formation of an Emulsion or Interfacial Precipitate | - A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, preventing efficient separation.[2] | - Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
A1: The most frequently encountered organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, hexaalkylditin (e.g., Bu₃SnSnBu₃), and trialkyltin hydrides (e.g., Bu₃SnH).[2] The specific byproducts will depend on the reaction conditions.
Q2: What is the most common and effective method for removing organotin byproducts?
A2: The most widely used and generally effective method is an aqueous wash with a saturated potassium fluoride (KF) solution.[1] This method precipitates the organotin species as insoluble organotin fluorides, which can then be removed by filtration.[1]
Q3: How can I determine if my purified product is still contaminated with organotin residues?
A3: The most reliable and common method for detecting trace organotin impurities is ¹H NMR spectroscopy.[1] For highly sensitive applications, such as in drug development, more advanced analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectroscopy (AAS) can be used to quantify tin content to the parts-per-million (ppm) level.[3]
Q4: My product has functional groups that are sensitive to aqueous KF. What are my options?
A4: For sensitive compounds, non-aqueous work-up procedures are recommended. A good first choice is flash chromatography on silica gel that has been pre-treated with triethylamine.[1] Alternatively, you can explore purification by precipitation or crystallization of your desired product from a suitable solvent system, which may leave the organotin impurities behind in the mother liquor.[1]
Q5: Is it possible to avoid the formation of stoichiometric organotin byproducts?
A5: While completely avoiding them in reactions like the Stille coupling is challenging, their formation can be minimized.[1] Methodologies have been developed that utilize only a catalytic amount of the organotin reagent coupled with an in-situ recycling process.[1] Another strategy is to use polymer-supported or fluorous-tagged organotin reagents, which can be easily removed by filtration at the end of the reaction.[2]
Q6: What are the essential safety precautions when handling organotin compounds?
A6: Organotin compounds are toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All glassware that comes into contact with organotin compounds should be decontaminated. A common procedure is to soak the glassware in a bleach solution overnight to oxidize the tin residues to less harmful inorganic forms.[3] Tin-containing waste must be segregated and disposed of according to your institution's and local environmental regulations.[3]
Quantitative Data on Purification Methods
The efficiency of organotin byproduct removal can vary significantly depending on the chosen method. The following table provides a summary of typical efficiencies for common techniques.
| Purification Method | Typical Removal Efficiency | Key Advantages | Key Disadvantages |
| Aqueous KF Wash & Filtration | >95%[1] | High efficiency, cost-effective, simple procedure.[1] | Not suitable for water-sensitive compounds; can form emulsions.[1] |
| Flash Chromatography (Silica Gel) | 90-99%[1] | Widely applicable, can separate a range of impurities. | Can be time-consuming; potential for product degradation on acidic silica.[1] |
| Flash Chromatography (Triethylamine-treated Silica) | >98%[1] | Minimizes product degradation and improves separation.[1] | Requires pre-treatment of the stationary phase.[1] |
| Column Chromatography (K₂CO₃-Silica) | Reduces to <15 ppm[4] | Highly effective for a range of organotin impurities.[4] | The stationary phase can absorb moisture over time.[4] |
| Acidic Aqueous Extraction (e.g., oxalic acid) | 99.7% removal (to 7 ppm)[3][5] | Selectively extracts tin compounds into the aqueous layer.[2][3] | May not be compatible with acid-sensitive functional groups. |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95%[1] | Effective for specific types of organotin byproducts.[1] | Reagents can be hazardous and may not be compatible with all functional groups.[1] |
| Polymer-Supported Tin Reagents | >99%[1] | Simplifies purification to a simple filtration.[1] | Higher initial cost of reagents; may have lower reactivity.[1] |
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Protocol 1: Standard Potassium Fluoride (KF) Work-up
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the diluted mixture to a separatory funnel.
-
Add a volume of saturated aqueous potassium fluoride (KF) solution equal to the volume of the organic solvent.[1]
-
Shake the separatory funnel vigorously for at least one minute for each wash.[2] Repeat the wash 2-3 times. A white precipitate of organotin fluoride should form.[3]
-
Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1][2]
-
Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
If necessary, further purify the crude product by flash column chromatography.
Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or petroleum ether).
-
Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).[1]
-
Pack a chromatography column with the prepared slurry.
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a solvent system of appropriate polarity. A gradient elution is often effective for separating the desired product from the organotin byproducts.[1]
-
Collect fractions containing the pure product and concentrate them in vacuo.
Protocol 3: Column Chromatography with Potassium Carbonate/Silica Gel (K₂CO₃-Silica)
-
Stationary Phase Preparation : Thoroughly mix 10 parts by weight of powdered anhydrous potassium carbonate with 90 parts by weight of silica gel.[2][3] This mixture can be prepared in advance and stored.
-
Reaction Work-up : Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous work-up is typically not required.[2]
-
Column Packing : Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry-packing or slurry method.
-
Loading and Elution : Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product. The organotin impurities will be retained on the stationary phase.[2][3]
Visualizations
Caption: General experimental workflow for the removal of organotin byproducts.
Caption: Decision tree for selecting a suitable purification method.
Caption: Simplified mechanism of organotin byproduct removal using KF.
References
Technical Support Center: Synthesis of Monobutyltin Oxide
Welcome to the technical support center for the synthesis of monobutyltin oxide (MBTO). This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of your MBTO synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound oxide?
A1: The most prevalent methods for synthesizing this compound oxide are:
-
Hydrolysis of this compound Trichloride (B1173362) (MBTC): This is the most common industrial method. It involves the controlled hydrolysis of MBTC in an alkaline aqueous solution. The reaction is typically carried out by slowly adding MBTC to a solution containing a base, such as sodium hydroxide (B78521), sodium carbonate, or ammonia (B1221849).[1][2][3]
-
Reaction of Tetrabutyltin (B32133) with Tin Tetrachloride: This method involves two main stages. First, tetrabutyltin is reacted with tin tetrachloride to produce a mixture of this compound trichloride and dibutyltin (B87310) dichloride. These are then separated by fractional distillation. The purified this compound trichloride is then hydrolyzed to this compound oxide.[1][4][5][6]
Q2: What are the key factors influencing the yield and purity of this compound oxide?
A2: Several factors are crucial for achieving high yield and purity:
-
Temperature: The reaction temperature affects the rate of hydrolysis and the physical properties of the precipitate. Temperatures are typically controlled in the range of 40-90°C.[5][7]
-
pH: The pH of the reaction mixture is critical. The hydrolysis is carried out under alkaline conditions, and maintaining a specific pH range (e.g., around 8.0) is important for controlling the reaction and the properties of the product.[4]
-
Reagent Addition Rate: The slow, controlled addition of this compound trichloride to the alkaline solution is essential to prevent localized high concentrations, which can lead to the formation of undesirable byproducts and a product that is difficult to handle.
-
Stirring/Agitation: Proper agitation is necessary to ensure a homogeneous reaction mixture and to influence the particle size and morphology of the precipitated this compound oxide.
-
Additives/Surfactants: The use of additives can prevent the product from becoming sticky or forming large agglomerates, making it easier to filter, wash, and dry.[7]
Q3: My final product is a sticky, gelatinous solid that is difficult to filter. What can I do?
A3: This is a common issue often caused by uncontrolled precipitation. Here are some solutions:
-
Control the Addition Rate: Add the this compound trichloride solution very slowly to the alkaline mixture with vigorous stirring. This prevents the formation of large, unmanageable particles.
-
Use Additives: Incorporating certain additives or surfactants into the reaction mixture can significantly improve the physical properties of the product, making it a looser, more easily filterable powder.[7]
-
Optimize Temperature: Ensure the reaction is carried out at the optimal temperature. A lower temperature might slow down the reaction but can sometimes lead to a more manageable precipitate.
-
Adjust pH: Carefully control the pH during the addition of MBTC. A sudden change in pH can lead to rapid, uncontrolled precipitation.
Q4: What are the common impurities in this compound oxide, and how can they be removed?
A4: Common impurities can include:
-
Dibutyltin and Tributyltin Species: These can arise from the starting materials or side reactions. Purification is typically achieved through careful control of the synthesis and thorough washing of the final product.
-
Inorganic Salts: Salts like sodium chloride can be present from the neutralization step. These are removed by washing the this compound oxide precipitate with deionized water until the washings are neutral.[5]
-
Unreacted Starting Materials: Residual this compound trichloride can be an impurity. Proper control of stoichiometry and reaction time, followed by thorough washing, is key to removal.
Q5: What analytical techniques are recommended for determining the purity of this compound oxide?
A5: Several techniques can be used to assess the purity of your product:
-
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a powerful technique for the speciation and quantification of different organotin compounds. It allows for the separation and detection of this compound, dibutyltin, and tributyltin species.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another common method for analyzing organotin compounds. The sample often requires derivatization to make the compounds volatile enough for GC analysis.[12][13][14]
-
Elemental Analysis: Determining the tin (Sn) and chlorine (Cl) content can provide an indication of the overall purity.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Loss of Product during Workup: The product may be too fine and passing through the filter, or it may be partially soluble in the wash solvent. 3. Incorrect Stoichiometry: The ratio of reactants may not be optimal. | 1. Increase the reaction time or temperature within the recommended range. Monitor the reaction for completion. 2. Use a finer filter paper or a centrifuge for product isolation. Minimize the volume of washing solvent or cool the solvent to reduce solubility. 3. Carefully check the molar ratios of your reactants. |
| Low Purity (High levels of dibutyltin/tributyltin) | 1. Impure Starting Materials: The this compound trichloride or tetrabutyltin used may be contaminated. 2. Side Reactions: Uncontrolled reaction conditions (e.g., temperature spikes, incorrect pH) can favor the formation of other organotin species. | 1. Analyze the purity of your starting materials before use. 2. Maintain strict control over reaction parameters. Ensure slow and steady addition of reagents and maintain a constant temperature and pH. |
| Product is Clumpy or Sticky | 1. Rapid Precipitation: The addition of the tin precursor was too fast, leading to uncontrolled particle growth and agglomeration. 2. Inadequate Stirring: Poor mixing can lead to localized high concentrations and non-uniform particle formation. 3. Absence of Additives: In some protocols, specific additives are necessary to ensure the product precipitates as a fine, non-sticky powder. | 1. Decrease the addition rate of the tin precursor. 2. Increase the stirring speed to ensure a homogeneous mixture. 3. Consider adding a surfactant or an additive as described in some protocols to improve the physical characteristics of the product.[7] |
| Inconsistent Results Between Batches | 1. Variability in Reaction Conditions: Small, unrecorded variations in temperature, addition rate, or stirring speed can lead to different outcomes. 2. Moisture in Starting Materials: Some organotin compounds are sensitive to moisture. | 1. Carefully document all reaction parameters for each batch to ensure reproducibility. Use automated equipment for additions and temperature control if possible. 2. Ensure all starting materials and solvents are dry, and conduct the reaction under an inert atmosphere if necessary. |
Data Presentation
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Synthesis of this compound Oxide via Hydrolysis of this compound Trichloride
| Parameter | Protocol 1 [15][16] | Protocol 2 [2][4] |
| Starting Material | This compound trichloride | This compound trichloride |
| Base | Sodium Carbonate & Ammonia | Sodium Hydroxide |
| Temperature | 50°C | < 30°C (during addition), then 50°C |
| Reaction Time | 2 hours | 1 hour |
| Additives | Polyacrylamide, X-100, crude alcohol mixture | Surfactant (chitosan modified) |
| pH | Not specified | 8.0 |
| Washing | Water at 60°C | Water |
| Drying | 85-95°C (vacuum) | 80°C (reduced pressure) |
| Reported Yield | 99.3% | 99.3% |
| Reported Purity | 99.1% | 99.3% |
Table 2: Synthesis of this compound Oxide via Tetrabutyltin and Tin Tetrachloride
| Parameter | Protocol 3 [5] |
| Step 1: MBTC Synthesis | |
| Reactants | Tetrabutyltin, Tin Tetrachloride |
| Temperature | 140°C |
| Reaction Time | 6 hours |
| Step 2: MBTC Purification | |
| Method | Distillation |
| Temperature | 98°C |
| Step 3: Hydrolysis | |
| Base | Sodium Hydroxide |
| Temperature | 90°C |
| Reaction Time | 4 hours |
| Washing | Water to neutrality |
| Drying | 80°C (reduced pressure) for 12 hours |
| Reported Yield | High (not quantified) |
| Reported Purity | High (not quantified) |
Experimental Protocols
Protocol 1: Synthesis from this compound Trichloride with Additives [7][15][16]
This protocol is adapted from a patented method designed to produce a loose, easily handled product.
-
Prepare the Alkaline Solution: In a suitable reactor, dissolve 160 kg of sodium carbonate in 2000 kg of water. Add 3000 kg of a 20% ammonia solution.
-
Add Initial Additive: Weigh 80 kg of an additive mixture (polyacrylamide, X-100, and crude alcohol in a 1:1.15-1.25:14-16 mass ratio) and add 50% of it to the reactor.
-
Set Reaction Temperature: Adjust the reactor temperature to 50°C.
-
Addition of this compound Trichloride: Slowly add 1500 kg of this compound trichloride to the reactor.
-
Staged Additive Addition: During the constant temperature reaction, add the remaining additive (diluted) in 20% increments every 30 minutes.
-
Reaction: Maintain the reaction at 50°C for 2 hours.
-
Workup:
-
After the reaction is complete, filter the product.
-
Wash the filter cake twice with water heated to 60°C.
-
Centrifuge the washed product.
-
-
Drying: Dry the product in a vacuum oven at 85-95°C to obtain the final this compound oxide.
Protocol 2: Synthesis from Tetrabutyltin and Tin Tetrachloride [4][5]
This protocol describes a two-step process starting from tetrabutyltin.
Step 1: Synthesis of this compound Trichloride
-
Reaction Setup: Charge a reactor with tetrabutyltin.
-
Reagent Addition: While stirring, slowly add tin tetrachloride dropwise.
-
Reaction: After the addition is complete, stir for 30 minutes, then heat the mixture to 140°C and maintain for 6 hours.
-
Purification: After the reaction, distill the mixture at 98°C to collect the this compound trichloride fraction.
Step 2: Hydrolysis of this compound Trichloride
-
Reaction Setup: In a separate reactor, add the collected this compound trichloride, a surfactant (e.g., chitosan (B1678972) modified imidazoline (B1206853) ampholytic surfactant and quaternized polyvinyl alcohol), and an organic solvent.
-
Base Addition: While stirring, slowly add a sodium hydroxide solution dropwise.
-
Reaction: Heat the mixture to 90°C and maintain for 4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to obtain the crude product.
-
Wash the crude product with water until the washings are neutral.
-
-
Drying: Dry the purified product under reduced pressure at 80°C for 12 hours.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound oxide via hydrolysis of this compound trichloride.
Caption: A logical troubleshooting workflow for addressing common issues in this compound oxide synthesis.
References
- 1. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00465A [pubs.rsc.org]
- 2. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis method of this compound oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 7. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
- 12. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 16. CN106588974B - A method of synthesizing loose Mono-n-butyltin - Google Patents [patents.google.com]
troubleshooting poor recovery of monobutyltin in sample extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of monobutyltin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound (MBT)?
Poor recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow.[1] Key areas to investigate include suboptimal extraction conditions, degradation of the analyte, issues with the derivatization step, and matrix effects.[1][2] this compound is a polar and ionic compound, which can make its extraction from complex matrices challenging.[3]
Q2: How does pH influence the extraction efficiency of this compound?
The pH of the sample and extraction solvents is a critical factor.[1] Acidic conditions (pH 2-5) have been shown to yield the best results for organotin extraction, as acidification of the sample with acids like HCl can improve the success of the extraction.[4][5] For some methods, adjusting the pH to be significantly different from the analyte's pKa values can ensure it is in a specific charge state, which can be exploited for different extraction techniques like Solid-Phase Extraction (SPE).[1]
Q3: Is a derivatization step necessary for this compound analysis?
It depends on the analytical instrument used. For Gas Chromatography (GC) based methods, a derivatization step is required to convert the polar, non-volatile this compound into a more volatile and thermally stable form.[6][7][8] This step is crucial as it can be a major source of error, with potential for low yields or analyte loss if not optimized.[9] Techniques like Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) offer the advantage of eliminating the need for this derivatization step.[10]
Q4: What are the recommended storage conditions for samples containing this compound?
Proper sample collection, preservation, and storage are essential to prevent degradation. It is best practice to collect samples in glass bottles or jars.[11] While some studies have shown this compound to be stable under both ambient and refrigerated conditions for up to 27 days, others have observed degradation within a shorter period.[12] Storing samples at 4°C in amber glass bottles after filtration is a recommended practice to maintain stability.[13] A brownish color may develop during extended storage of this compound trichloride, but this does not typically affect its effectiveness.[14]
Q5: Can the sample matrix affect MBT recovery?
Yes, matrix effects can significantly impact recovery, leading to inconsistent results across different sample lots.[1] Biological materials may require a clean-up step using silica (B1680970) gel, alumina, or ion exchange resins to remove interfering substances.[6] For sediment samples, which are often the ultimate depository for these compounds, sulfur compounds can co-elute with butyltins and cause interference.[3][15]
Troubleshooting Guides
Issue 1: Consistently Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound when using LLE, consider the following factors:
-
Solvent Choice: The polarity of the extraction solvent is crucial.[2] While n-hexane is suitable for less polar tin compounds, it is not effective for this compound trichloride.[4] A solvent system of ethyl acetate (B1210297) after acidification with HCl has been shown to successfully extract all butyltin compounds.[4] For tissue samples, a mixture of hexane, acetic acid, and tropolone (B20159) can be effective.[11]
-
Extraction Temperature: Temperature is a key factor affecting extraction efficiency.[16] Increasing the temperature can enhance the dissolution and diffusion of substances, but excessively high temperatures might cause degradation.[16][17] Conversely, liquid-liquid extraction at very low temperatures (-80°C) has been found to improve the enrichment factor for organotins compared to room temperature extractions.[5]
-
Insufficient Extraction: A single extraction may not be sufficient. Multiple extractions followed by concentration can help increase the extraction yield.[2] Using techniques like sonication can also improve efficiency.[2][11]
Issue 2: Poor Recovery After Derivatization for GC Analysis
The derivatization step is a critical and often problematic stage.[9]
-
Choice of Reagent: Common derivatization methods include alkylation using Grignard reagents (e.g., methylmagnesium bromide) or ethylation with sodium tetraethylborate (NaBEt₄).[7][9] NaBEt₄ has the advantage of being usable directly in the aqueous phase.[9] The choice of reagent will determine the final derivative (e.g., methyl-, ethyl-, or pentyl-derivatives) and can impact volatility and chromatographic behavior.[7][18]
-
Reaction Conditions: Derivatization reactions can be sensitive to experimental conditions.[9] For example, Grignard reagents react violently with water, requiring very dry conditions and non-polar solvents.[9] Ensure the reaction has sufficient time to complete; for NaBEt₄, a reaction time of 30 minutes is often used.[7]
-
Analyte Degradation: Improperly controlled experimental conditions during derivatization can lead to the degradation of the analyte, altering the original speciation in the sample.[9]
Issue 3: Inconsistent Results with Solid-Phase Extraction (SPE)
SPE is a common method for extracting organotins from aqueous samples.[10][11] Inconsistent recovery can often be traced to the following:
-
Column Conditioning & Equilibration: This step is crucial for consistent performance. Ensure the SPE cartridge is properly conditioned with a solvent like methanol (B129727) and then equilibrated with water before loading the sample.[1]
-
Sample Loading: The flow rate during sample loading can impact retention. A slow, consistent flow rate (e.g., 1 mL/min) is recommended to ensure adequate interaction between the analyte and the sorbent.[1]
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the SPE sorbent. A common eluent is a mixture of ammonium (B1175870) hydroxide (B78521) in methanol.[1]
Data Presentation
Table 1: Comparison of Extraction Recoveries under Different Conditions
This table summarizes recovery data for organotin compounds from spiked lake sediment using Accelerated Solvent Extraction (ASE) with a solvent mixture of 1 M sodium acetate and 1 M acetic acid in methanol at 100°C.[3]
| Compound | Spike Level (ng/g) | Absolute Recovery (%) | Relative Recovery (%) | RSD (%) |
| This compound (MBT) | 1000 | 80 | 87 | <7 |
| This compound (MBT) | 10 | - | 88 | <7 |
| Dibutyltin (DBT) | 1000 | 95 | 102 | <7 |
| Dibutyltin (DBT) | 10 | - | 105 | <7 |
| Tributyltin (TBT) | 1000 | 100 | 100 | <7 |
| Tributyltin (TBT) | 10 | - | 98 | <7 |
Data adapted from Thermo Fisher Scientific Application Note 349.[3]
Experimental Protocols
Protocol 1: Solvent Extraction of Organotins from Biological Tissues
This protocol is adapted from EPA Method 8323 for the extraction of organotins from tissue samples.[11]
-
Sample Preparation: Weigh 0.5 g to 2.0 g of tissue into a 40-mL amber glass centrifuge tube.
-
Extraction Solvent Addition: Add 20 mL of the extraction solution (Hexane:Acetic acid:Tropolone at 99:1:0.1 v/v/w).
-
Sonication: Place the centrifuge tubes in a water bath sonicator and sonicate for 45 minutes.
-
Acidification: Remove the samples and adjust the pH to approximately 2.0 with concentrated HCl (12N).
-
Centrifugation: Cap the tubes and centrifuge at 4000 rpm for approximately 30 minutes.
-
Collection: The resulting supernatant is ready for cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Water Samples
This protocol provides a general workflow for SPE based on common laboratory practices.[1][11]
-
Sample Pre-treatment: Acidify the water sample with HCl.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent for analysis.[1]
Visualizations
Caption: General workflow for this compound sample preparation and analysis.
Caption: Decision tree for troubleshooting poor this compound recovery.
Caption: Factors that directly impact the efficiency of sample extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofins.com.au [eurofins.com.au]
- 11. epa.gov [epa.gov]
- 12. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BNT Chemicals | this compound Trichloride Glass Coating [bnt-chemicals.com]
- 15. ortepa.org [ortepa.org]
- 16. What factors affect extraction efficiency? [proseaworld.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Solid-Phase Extraction for Monobutyltin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) methods for the analysis of monobutyltin (MBT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (MBT) recovery consistently low?
Low recovery is a common issue in MBT analysis, primarily due to its high polarity and strong interaction with various sample matrices.[1][2] Here are several factors to investigate:
-
Inadequate Sorbent Selection: MBT is highly polar. Standard non-polar sorbents like C18 may not provide sufficient retention.[3][4] Consider using a mixed-mode or a polymeric reversed-phase sorbent that offers stronger retention for polar compounds.[5][6]
-
Incorrect Sample pH: The pH of your sample is critical. For reversed-phase SPE, the pH should be adjusted to ensure MBT is in its neutral, non-ionized form to maximize retention.[3][7][8] For ion-exchange mechanisms, the pH must be controlled to ensure both the sorbent and MBT are appropriately charged.[9]
-
Analyte Breakthrough: This occurs when MBT fails to bind to the sorbent during sample loading.[10] This can be caused by an inappropriate solvent, high flow rate, or sorbent bed drying out before loading.[3][11]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the retained MBT from the sorbent.[3][10]
-
Use of a Complexing Agent: Due to its limited organic tendencies, MBT can be difficult to extract from aqueous media with a solvent alone.[2] The addition of a complexing agent like tropolone (B20159) can significantly improve extraction efficiency by forming a more extractable complex with MBT.[2]
Q2: How can I reduce matrix effects in my MBT analysis?
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge.[12][13][14]
-
Optimize the Wash Step: The wash step is crucial for removing interfering compounds.[7][15] Develop a wash solvent that is strong enough to remove matrix components but weak enough to leave MBT retained on the sorbent. You may need to test various solvent strengths and compositions.[7][16]
-
Increase Sorbent Selectivity: Choose a sorbent that has a higher selectivity for MBT over the matrix components.[7] Ion-exchange and mixed-mode sorbents often provide better cleanup than simple reversed-phase sorbents.[3][4]
-
Sample Pre-treatment: For complex matrices like sediment or tissue, proper pre-treatment is essential. This may involve solvent extraction with additives like tropolone and acetic acid prior to the SPE cleanup.[2][17]
Q3: My results are not reproducible. What are the common causes?
Poor reproducibility can stem from minor, often overlooked, variations in the SPE procedure.[10]
-
Inconsistent Flow Rates: Varying the flow rate during the sample loading, washing, or elution steps will affect interaction times and, consequently, recovery.[3] Using a vacuum manifold with flow control or an automated SPE system can help maintain consistency.
-
Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent wetting and channeling, causing poor and variable recovery.[3][7]
-
Variable Sample Pre-treatment: Ensure that all samples, standards, and quality controls undergo the exact same pre-treatment steps, including pH adjustment and solvent additions.[7]
-
Glassware Adsorption: Organotins are known to adsorb to glass surfaces. All glassware used in the extraction and analysis must be meticulously acid-washed to prevent analyte loss.[17][18][19]
Q4: What is the recommended sorbent for MBT extraction?
The choice of sorbent depends on the sample matrix and the analytical goals.
-
For Aqueous Samples: Polymeric sorbents (e.g., Oasis HLB) or mixed-mode cation exchange (MCX) cartridges are often effective.[5] These provide multiple retention mechanisms for polar compounds like MBT. C18 sorbents can also be used, but optimization of sample pH and the use of a complexing agent are often necessary.[18][19]
-
For Sediment/Soil Extracts: After an initial solvent extraction, a cleanup step using polar sorbents like silica (B1680970) gel or Florisil can be employed to remove interferences.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the solid-phase extraction of this compound.
Table 1: Comparison of SPE Sorbent Performance for Organotin Analysis
| Sorbent Type | Matrix | Key Advantages/Considerations | Typical Recovery Range for MBT | Reference |
|---|---|---|---|---|
| Polymeric (e.g., Oasis HLB) | Seawater | Higher capacity and stability across a wide pH range. Good for polar analytes. | 70-90% | [5] |
| Mixed-Mode Cation Exchange | Seawater | Highly selective for cationic species, providing excellent cleanup. | 70-90% | [5] |
| C18 (Octadecyl Silica) | Water | Widely available, but may require complexing agents and strict pH control for polar MBT. | Variable, requires optimization | [5][18][19] |
| Silica Gel / Florisil | Sediment Extract | Used for cleanup of organic extracts, not primary extraction from water. Removes polar interferences. | N/A (Cleanup Step) |[1][2] |
Table 2: Method Detection Limits for this compound
| Analytical Method | Matrix | Detection Limit | Reference |
|---|---|---|---|
| µLC-ES-ITMS | Water | 1 ng | [18][19] |
| HS-SPME-GC-MS | Marine Sediment | 730-969 pg/g | [20] |
| GC-FPD | Water | 10-20 ng/L |[5] |
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples (Based on EPA Method 8323)
This protocol outlines a general procedure for extracting MBT from water using a C18 cartridge.
-
Glassware Preparation: All glassware must be acid-washed. Soak in a pH 2 acid bath (using 12N HCl) for 24 hours, rinse with DI water, followed by a methanol (B129727) rinse, and dry in an oven.[17][18][19]
-
Sample Preparation:
-
Cartridge Conditioning:
-
Add 10 mL of methanol to a C18 SPE cartridge (e.g., 1100 mg/83 mL).[18] Draw a small amount through under vacuum to wet the top frit.[18]
-
Wait 1-2 minutes, then add 10 mL of a methanol/1% acetic acid solution and draw through.[19]
-
Finally, add 10 mL of reagent water and draw most of it through, ensuring the cartridge does not go dry.[19]
-
-
Sample Loading:
-
Load the 2-liter acidified water sample onto the cartridge at a flow rate of approximately 50 mL/minute (a fast drip).[18]
-
-
Washing (Optional but Recommended):
-
Rinse the sample flask and cartridge sides with 100 mL of reagent water and draw it through to remove salts and highly polar interferences.[18]
-
-
Drying:
-
Dry the cartridge thoroughly by drawing a full vacuum for at least 10 minutes.[18] This step is crucial for efficient elution with organic solvents.
-
-
Elution:
-
Place a clean, treated collection tube under the cartridge.
-
Elute the retained analytes with a suitable solvent. A common choice is a mixture of methanol and acetic acid. The exact volume and composition should be optimized.
-
-
Post-Elution:
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis by LC-MS or derivatized for GC analysis.
-
Protocol 2: Extraction of this compound from Sediment/Soil Samples
This protocol involves a solvent extraction followed by an optional SPE cleanup.
-
Extraction:
-
Weigh 10-15 g of wet sediment into a vial.[2]
-
Add internal standards, 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate (B1210297) buffer (pH 4.5), and 5 mL of 30% NaCl solution.[2]
-
Add 5 mL of an extraction solvent (e.g., 80:20 Diethyl Ether:Hexane) containing 0.2% tropolone.[2] The tropolone acts as a complexing agent for MBT.[2]
-
Shake mechanically for 1 hour.[2]
-
Collect the organic layer. Repeat the extraction and combine the organic layers.[2]
-
-
Derivatization (for GC analysis):
-
The combined extract is derivatized, typically through ethylation with sodium tetraethylborate, to make the organotins volatile.[2]
-
-
SPE Cleanup (Post-Derivatization):
-
The derivatized extract can be cleaned up using a silica gel or Florisil cartridge to remove polar interferences that can affect the GC analysis.[1][2]
-
Conditioning: Condition the silica gel column with hexane (B92381).
-
Loading: Transfer the extract onto the column.
-
Elution: Elute with hexane and collect the fraction containing the derivatized organotins.[2]
-
Concentration: Concentrate the final solution before GC analysis.[2]
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting flowchart for low recovery of this compound in SPE.
Caption: Role of tropolone in enhancing the extraction of this compound.
References
- 1. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. specartridge.com [specartridge.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Solid Phase Extraction Explained [scioninstruments.com]
- 16. agilent.com [agilent.com]
- 17. epa.gov [epa.gov]
- 18. unitedchem.com [unitedchem.com]
- 19. weber.hu [weber.hu]
- 20. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Emulsions in Organotin Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing emulsions that can arise during the removal of organotin byproducts from reaction mixtures.
Troubleshooting Guide
Issue 1: A persistent emulsion has formed during the aqueous potassium fluoride (B91410) (KF) workup for removing tributyltin residues.
Possible Causes:
-
Formation of Fine Precipitates: The reaction between organotin halides and potassium fluoride can produce finely dispersed, insoluble tributyltin fluoride (Bu3SnF) particles.[1] These solid particles can stabilize the interface between the organic and aqueous layers, leading to the formation of a stable emulsion.[2]
-
High Concentration of Organotin Byproducts: A high concentration of organotin species can lead to a large amount of Bu3SnF precipitate, increasing the likelihood of emulsion formation.
-
Insufficient Ionic Strength of the Aqueous Phase: The aqueous layer may not have a high enough ionic strength to effectively destabilize the emulsion.[3]
Solutions:
-
Filtration through Celite®: This is the most commonly recommended method for breaking emulsions caused by suspended solids.[2][4] Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a physical barrier, trapping the fine solid particles that stabilize the emulsion and allowing the distinct organic and aqueous layers to separate in the filtrate.[2][4]
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) can increase the ionic strength of the aqueous phase.[5] This "salting out" effect helps to decrease the solubility of organic components in the aqueous layer and can disrupt the interfacial tension, leading to the collapse of the emulsion.[5][6] After adding brine, gently swirl or invert the separatory funnel to mix the layers without vigorous shaking that could reform the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to break the emulsion by accelerating the separation of the denser aqueous phase and the lighter organic phase from the suspended solids.[7]
-
Allow the Mixture to Stand: In some cases, simply allowing the mixture to stand undisturbed for a period, ranging from half an hour to several hours, can lead to the gradual separation of the layers.[6][7]
Issue 2: The emulsion persists even after filtration through Celite®.
Possible Causes:
-
Presence of Surfactant-like Impurities: Other components in the reaction mixture, such as certain reagents or byproducts, may be acting as surfactants, stabilizing the emulsion.
-
Suboptimal Solvent Choice: Some organic solvents are more prone to forming stable emulsions than others. For instance, chlorinated solvents like dichloromethane (B109758) (DCM) are often reported to cause emulsions, especially with basic aqueous solutions.[2][3]
Solutions:
-
Solvent Evaporation and Re-dissolution: If feasible for your product, evaporate the reaction solvent. Then, re-dissolve the residue in a different extraction solvent that is less prone to emulsion formation, such as ethyl acetate, before proceeding with the aqueous wash.[6]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[8]
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or adjustment of the aqueous phase pH might help to destabilize the emulsion.[2]
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous KF wash a common method for removing organotin byproducts?
A1: An aqueous potassium fluoride (KF) wash is a widely used and cost-effective method for removing organotin byproducts, particularly from Stille coupling reactions.[9] This method converts organotin halides into highly insoluble organotin fluorides (e.g., Bu3SnF), which precipitate out of the solution and can then be removed by filtration.[1][10]
Q2: How can I prevent emulsion formation in the first place?
A2: While not always possible, certain strategies can minimize the risk of emulsion formation:
-
Avoid Vigorous Shaking: During the aqueous wash, use gentle inversions of the separatory funnel rather than vigorous shaking to mix the layers.
-
Add Brine Prophylactically: Incorporate a brine wash into your standard workup procedure after the KF wash to help prevent emulsion formation.[5][9]
-
Alternative Removal Methods: Consider non-aqueous workup procedures, such as chromatography on triethylamine-treated silica (B1680970) gel or potassium carbonate-silica gel, to avoid the possibility of emulsion formation altogether.[1][11]
Q3: What are the alternatives to a KF wash if I consistently have issues with emulsions?
A3: Several non-aqueous methods are effective for removing organotin byproducts:
-
Chromatography on Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine (B128534) in the eluent is a quick and effective method for removing Bu3SnX byproducts.[9][12]
-
Chromatography on Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to very low levels (less than 15 ppm).[1][11]
-
Chemical Scavengers: In some cases, treatment with reagents like aluminum trimethyl (AlMe₃) or sodium hydroxide (B78521) (NaOH) can convert the organotin byproducts into more easily separable forms.[9]
Q4: Is the precipitate formed during the KF wash hazardous?
A4: Yes, organotin compounds, including the tributyltin fluoride precipitate, are toxic.[10][13] Handle these materials with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Dispose of the filtered solids and any contaminated materials as hazardous waste according to your institution's guidelines.
Data on Organotin Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash & Filtration | >95% | Cost-effective, simple procedure. | Can form emulsions; may not be suitable for water-sensitive compounds.[1] |
| Flash Chromatography (Silica Gel) | 90-99% | Widely applicable, can separate a range of impurities. | Can be time-consuming; potential for product degradation on acidic silica. |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation, improves separation.[9] | Requires pre-treatment of the stationary phase.[9] |
| Flash Chromatography (K₂CO₃/Silica Gel) | Reduces impurities to <15 ppm | Highly effective for trapping organotin impurities.[11] | Requires preparation of the mixed stationary phase.[1] |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95% | Effective for specific types of organotin byproducts.[9] | Reagents can be hazardous and may not be compatible with all functional groups. |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF) with Emulsion Management
-
Reaction Quench and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Mixing: Gently invert the separatory funnel several times for 1-2 minutes to ensure mixing of the two phases. Avoid vigorous shaking to minimize emulsion formation. A white precipitate of tributyltin fluoride (Bu3SnF) should form.[1]
-
Troubleshooting Emulsions:
-
Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Removal of Organotin Byproducts using Chromatography on K₂CO₃-Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry packing or slurry method with the desired eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column. Elute the column with an appropriate solvent system for your product. The organotin impurities will be retained on the stationary phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC) to isolate the purified product.
Visualizations
Caption: Troubleshooting workflow for emulsions in KF wash.
Caption: Decision tree for selecting an organotin removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. azom.com [azom.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 11. sdlookchem.com [sdlookchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. TRIBUTYLTIN FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
preventing degradation of monobutyltin during sample preparation
Welcome to the technical support center for organotin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of monobutyltin (MBT) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound (MBT) recovery during sample preparation?
Low recovery of MBT is a common issue that can stem from several factors throughout the analytical workflow. The main causes include:
-
Adsorption to Surfaces: Organotin compounds, including MBT, have a strong affinity for glass surfaces.[1][2] This can lead to significant analyte loss during sample collection, storage, and extraction. It is recommended to treat glassware with reagents like 1,1,1,3,3,3-hexamethyldisilazane to minimize adsorption.[2]
-
Chemical and Microbial Degradation: In environmental samples, tributyltin (TBT) and dibutyltin (B87310) (DBT) can degrade into MBT through biological activity and photomediated reactions.[3] Conversely, MBT itself can be unstable under certain conditions.[4] Storing samples at low temperatures in the dark is crucial to minimize these degradation pathways.[3]
-
pH-Dependent Stability: The stability and adsorption behavior of MBT are highly dependent on pH.[5] Inadequate pH control during extraction and storage can lead to analyte loss.
-
Incomplete Extraction: MBT is a polar compound and can be strongly bound to particulate matter in solid samples like sediment, making quantitative extraction challenging.[2] Extraction methods often require acidic conditions and complexing agents like tropolone (B20159) to improve recovery.[2][6][7]
-
Inefficient Derivatization: For analysis by Gas Chromatography (GC), polar organotin compounds like MBT must be chemically modified (derivatized) to increase their volatility and thermal stability.[2][8][9][10][11] Incomplete derivatization is a major source of low recovery and variability.[12]
Q2: How does pH affect MBT stability and how should it be controlled?
pH is a critical parameter in MBT analysis. The speciation of MBT in aqueous solution and its tendency to adsorb to surfaces are pH-dependent.[5]
-
Acidification for Preservation: Acidifying water samples is a standard preservation technique. EPA Method 8323 recommends acidifying water samples with hydrochloric acid (HCl) to pH 2.[1] This helps to keep the organotin compounds stable in solution.[1] For sediment extractions, leaching under acidic conditions with acetic acid or HCl is a widely used technique.[2]
-
Impact on Adsorption: Studies on the adsorption of MBT onto charcoal show that adsorption decreases as pH increases from 4 to 8.[5] Controlling the pH during solid-phase extraction (SPE) or liquid-liquid extraction is therefore essential for consistent results.
-
Buffering for Derivatization: The derivatization step, particularly ethylation with sodium tetraethylborate (NaBEt₄), is pH-sensitive and typically requires an acetate (B1210297) buffer to maintain an optimal pH (around 4.7 to 5) for the reaction to proceed efficiently.[7][13]
Q3: What are the best practices for sample collection and storage to prevent MBT degradation?
Proper sample handling from the moment of collection is vital for accurate quantification of MBT.
-
Container Choice: Samples should be collected and stored in glass or polypropylene (B1209903) containers.[1][3] Amber glass is preferred to protect light-sensitive compounds from photodegradation.[1][3]
-
Temperature and Light: The lowest degradation of butyltins is observed when samples are stored at -18°C or -20°C in the dark.[3][14] If freezing is not possible, refrigeration at 4°C is the next best option.[3][14]
-
Filtration and Acidification: For water samples, filtering through a 0.2 µm filter and acidifying can significantly decrease TBT degradation, which is a precursor to MBT.[3]
-
Holding Times: While butyltin species can be stable for several months under optimal frozen conditions (-18°C), degradation can occur more rapidly at 4°C.[3][14] One study found that after 4 months at -18°C, the dealkylation of DBT to MBT increased to 19%.[3] It is crucial to analyze samples as soon as possible after collection.
Q4: My MBT recovery is still low after extraction. Could the derivatization step be the problem?
Yes, the derivatization step is one of the most critical and error-prone stages in the analysis of MBT by GC.[12]
-
Why Derivatization is Necessary: MBT is a polar and ionic compound, making it non-volatile. Derivatization converts it into a more volatile, thermally stable tetra-alkylated form suitable for GC analysis.[2][9][12]
-
Common Derivatization Reagents:
-
Sodium tetraethylborate (NaBEt₄): A popular reagent that ethylates organotins. The reaction can be performed in-situ in aqueous samples.[3][4][9][15]
-
Grignard Reagents (e.g., pentylmagnesium bromide): These reagents alkylate the organotins and are known for providing good derivatization yields.[2][16]
-
-
Potential Problems:
-
Incomplete Reaction: Low derivatization yields can occur if the reagent quality is poor, the pH is not optimal, or the reaction time is insufficient.[12] NaBEt₄ solutions should be freshly prepared.[9]
-
Matrix Effects: Substances present in the sample extract can interfere with the derivatization reaction, consuming the reagent or inhibiting the reaction.[12]
-
Reagent Decomposition: Excess Grignard reagent must be carefully neutralized (e.g., with sulfuric acid or ammonium (B1175870) chloride solution) to prevent side reactions or damage to the GC column.[12][15]
-
Q5: Are there alternatives to GC-based methods that are less prone to MBT degradation issues?
Yes. While GC-based methods are common, Liquid Chromatography (LC) coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) offers a powerful alternative that avoids the need for derivatization.[8] This technique eliminates the potential for analyte loss and variability associated with the derivatization step, simplifying the sample preparation workflow.[8] EPA Method 8323 also describes a method using micro-liquid chromatography with electrospray ion trap mass spectrometry (µLC-ES-ITMS) that detects the MBT cation directly without derivatization.[1]
Troubleshooting Guide: Low MBT Recovery
This guide provides a systematic approach to diagnosing and solving low recovery of this compound.
Problem: Consistently low or erratic recovery of MBT.
Follow these steps to identify the source of the issue.
Data Summary
Table 1: Influence of Storage Conditions on Butyltin Stability
This table summarizes findings on the stability of butyltin compounds under various storage conditions. The best preservation is consistently achieved by freezing samples in the dark.
| Matrix | Container | Preservation | Temperature | Duration | Stability Outcome | Citation |
| Milli-Q Water | Glass, PP, PTFE | None | -18°C | 4 months | TBT and DBT showed negligible dealkylation after 2 weeks; after 4 months, DBT dealkylation to MBT increased to 19%. | [3] |
| River Water | Glass, PP, PTFE | Stored in Dark | -18°C | 2 weeks - 4 months | Lowest degradation observed under these conditions. | [3] |
| Seawater | Amber Glass | Filtered (0.2 µm) | 4°C | 3 months | TBT concentration was stable. | [3] |
| Sediments | N/A | Freeze-dried | -20°C | 18 months | Butyltin and phenyltin species remained stable. | [14] |
| Sediments | N/A | Air-dried & Pasteurized | 25°C | 18 months | 30% of TBT was lost. | [14] |
| Biological Tissue (Oysters) | N/A | Frozen | -20°C (in dark) | 7 months | Butyltins were stable. | [14] |
Experimental Protocols
Protocol: Determination of MBT in Water by GC-MS after Ethylation
This protocol provides a standard method for the extraction, derivatization, and analysis of this compound from aqueous samples.
Methodology:
-
Sample Collection & Preservation:
-
Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Immediately preserve the sample by adding concentrated HCl until the pH is less than 2.[1]
-
Spike the sample with a known amount of an internal standard, such as tripropyltin (B15187550) (TPrT).[8]
-
Store at 4°C and transport to the laboratory.[3]
-
-
Liquid-Liquid Extraction:
-
Transfer the sample to a 2L separatory funnel.
-
Add 1 mL of 0.1% tropolone solution in isooctane (B107328) or hexane.[7] Tropolone acts as a complexing agent to improve extraction efficiency.[2][6]
-
Add 50 mL of hexane.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting pressure.
-
Allow the phases to separate and collect the upper organic (hexane) layer. Repeat the extraction twice more with fresh hexane.
-
Combine the hexane extracts and dry by passing through anhydrous sodium sulfate.
-
-
Derivatization (Ethylation):
-
Reduce the volume of the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Add 2 mL of an acetate buffer solution (pH 4.7).[7]
-
Add 200 µL of a freshly prepared 5% (w/v) sodium tetraethylborate (NaBEt₄) solution.[3][7][13]
-
Shake the mixture for 30 minutes to allow the ethylation reaction to complete.[13] The MBT cation will be converted to the volatile butylethyltin.
-
-
Final Preparation & Analysis:
-
Allow the phases to separate. Carefully transfer the upper hexane layer to a clean GC vial.
-
The sample is now ready for injection into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a GC with a Flame Photometric Detector (GC-FPD).[2][4]
-
Quantification is performed by comparing the peak area of the derivatized MBT to the peak area of the derivatized internal standard.
-
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption of mono- and di-butyltin by a wheat charcoal: pH effects and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurofins.com.au [eurofins.com.au]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 15. dvsb.ivl.se [dvsb.ivl.se]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Monobutyltin GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of monobutyltin.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: this compound compounds are highly polar and not sufficiently volatile for direct analysis by gas chromatography.[1] Derivatization is a chemical process that converts these polar analytes into more volatile and thermally stable derivatives, allowing them to be readily analyzed by GC-MS.[1] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[1]
Q2: What is the difference between split and splitless injection, and which is better for this compound analysis?
A2: Split and splitless injections are two common techniques for introducing a sample into a GC system.
-
Split Injection: A portion of the injected sample is vented, allowing only a small fraction to enter the analytical column. This is suitable for highly concentrated samples to avoid column overload.[2]
-
Splitless Injection: The entire vaporized sample is transferred to the column, making it ideal for trace-level analysis where maximum sensitivity is required.[2][3]
For this compound analysis, which often involves detecting low concentrations in various matrices, splitless injection is generally the preferred method to achieve the necessary sensitivity.[3]
Q3: What are the key injection parameters to optimize for this compound GC-MS analysis?
A3: The critical injection parameters to optimize include:
-
Injection Port Temperature: This needs to be high enough to ensure complete and rapid vaporization of the derivatized this compound without causing thermal degradation.[4]
-
Injection Volume: The volume of sample introduced into the GC. Larger volumes can increase sensitivity but also risk backflash if the liner volume is exceeded.
-
Splitless Hold Time: In splitless mode, this is the duration the split vent is closed to allow for the complete transfer of the sample onto the column.[5]
-
Carrier Gas Flow Rate: Affects the efficiency of analyte transfer from the injector to the column and the separation on the column.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My this compound peak is tailing. What are the possible causes and how can I fix it?
A: Peak tailing for this compound is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the Inlet or Column: Polar analytes like derivatized this compound can interact with active sites (e.g., silanols) in the GC inlet liner or at the head of the column.[6]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column end.[6]
-
-
Low Inlet Temperature: An injection port temperature that is too low can result in slow vaporization and incomplete transfer of the analyte to the column.
-
Solution: Increase the inlet temperature. A good starting point is often 250-280°C for derivatized organotins.[1]
-
-
Contamination: Contamination in the syringe, liner, or septum can lead to peak tailing.
-
Solution: Clean or replace the syringe, use a fresh septum, and ensure the liner is clean.
-
Q: My this compound peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing for active compounds but can occur due to:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase.
-
Solution: Dilute the sample or decrease the injection volume. If using splitless injection for a concentrated sample, consider switching to a split injection with an appropriate split ratio.
-
-
Incompatible Solvent: If the polarity of the sample solvent does not match the stationary phase, it can cause poor focusing of the analyte at the head of the column.
-
Solution: Ensure the solvent is appropriate for the column phase. For example, using a non-polar solvent like hexane (B92381) with a non-polar HP-5MS column is a good match.[1]
-
Problem 2: Low Sensitivity or No Peak
Q: I am not seeing a peak for this compound, or the response is very low. What should I check?
A: Low or no response for this compound can be frustrating. Follow these troubleshooting steps:
-
Derivatization Failure: The derivatization reaction may be incomplete or have failed.
-
Solution:
-
-
Injector Issues: Problems with the injection process can prevent the sample from reaching the column.
-
Solution:
-
Check for a clogged syringe needle.
-
Confirm the autosampler is functioning correctly and injecting the set volume.
-
Inspect the inlet for leaks at the septum or fittings.[8]
-
-
-
Active Sites: Severe activity in the system can lead to complete adsorption of the analyte.
-
Solution: Perform inlet maintenance (replace liner, septum, and gold seal) and trim the column as described for peak tailing.[9]
-
-
Incorrect Splitless Hold Time: If the splitless hold time is too short, a significant portion of the sample may be lost through the split vent before it is transferred to the column.
-
Solution: Increase the splitless hold time. A typical starting point is 1 minute.[1]
-
-
MS Detector Issues: The mass spectrometer may not be properly tuned or set to monitor the correct ions.
-
Solution:
-
Perform an autotune of the mass spectrometer to ensure optimal performance.
-
Verify that the correct quantifier and qualifier ions for the derivatized this compound are included in the acquisition method.
-
-
Data Presentation: Optimizing Injection Parameters
The following tables summarize key injection parameters for this compound GC-MS analysis, providing a starting point for method development.
Table 1: Recommended GC-MS Injection Parameters for Ethylated this compound
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[2][3] |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[1] |
| Injection Volume | 1 - 2 µL | A common starting point to balance sensitivity with the risk of backflash. |
| Splitless Hold Time | 1.0 min | Allows for efficient transfer of the analyte to the column.[1] |
| Purge Flow | 50 mL/min | High flow rate to effectively clean the injector after the splitless hold time.[1] |
| Inlet Liner | Deactivated, single taper with glass wool | The taper helps to focus the sample onto the column, and the deactivation minimizes active sites.[10] |
Experimental Protocols
Protocol 1: Ethylation of this compound using Sodium Tetraethylborate (NaBEt4)
This protocol describes the derivatization of this compound in an aqueous sample to its volatile ethylated form for GC-MS analysis.
Materials:
-
Sample containing this compound
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 2% w/v in ethanol, freshly prepared)[11]
-
Acetate (B1210297) buffer (pH 4.5)[12]
-
Hexane (GC grade)
-
Vortex mixer
-
Centrifuge (optional)
-
Autosampler vials
Procedure:
-
To 1 mL of the sample or standard solution in a glass vial, add 1 mL of acetate buffer.[12]
-
Add 50 µL of the freshly prepared NaBEt4 solution.[12]
-
Immediately cap the vial and shake vigorously. Allow the reaction to proceed for 30 minutes.[12]
-
Add 1 mL of hexane to the vial to extract the derivatized compounds.[12]
-
Vortex the mixture for 10-30 seconds to ensure thorough mixing of the aqueous and organic phases.[12]
-
Allow the two phases to separate. Centrifugation can be used to expedite this process.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.[1]
Visualizations
Caption: Workflow for the derivatization and extraction of this compound.
Caption: A logical workflow for troubleshooting peak tailing issues.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Restek - Blog [restek.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Monobutyltin and Dibutyltin as PVC Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of monobutyltin (MBT) and dibutyltin (B87310) (DBT) compounds as thermal stabilizers for polyvinyl chloride (PVC). This information is intended to assist researchers and professionals in selecting the appropriate stabilizer for their specific applications. While direct quantitative comparative data is limited in publicly available literature, this guide synthesizes established knowledge on their respective performance characteristics.
Introduction to PVC Stabilization
Polyvinyl chloride is a versatile and widely used polymer, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation involves the release of hydrochloric acid (HCl) in an autocatalytic "zipper-like" reaction, leading to discoloration, embrittlement, and a loss of mechanical properties.[1][2][3] Heat stabilizers are crucial additives that counteract this degradation, enabling the processing of PVC and ensuring the durability of the final product.[1][4]
Organotin compounds are a prominent class of PVC stabilizers known for their high efficiency and ability to impart excellent clarity to PVC products.[1][5][6] Among these, this compound and dibutyltin derivatives are commonly used, often in combination, to achieve a balance of processing and long-term stability.[7]
Performance Comparison: this compound vs. Dibutyltin
The primary distinction in the performance of this compound and dibutyltin stabilizers lies in their effect on early color and long-term heat stability. Generally, dialkyltin compounds like DBT are recognized for providing excellent long-term stability, while monoalkyltin compounds such as MBT are known to contribute to good initial color.[7]
It is important to note that this compound stabilizers are rarely used as standalone solutions. They are often blended with dibutyltin compounds to optimize the overall performance, offering a synergistic effect that combines the strengths of both.[1][7]
Data Presentation
Due to the scarcity of direct, publicly available quantitative comparative studies, the following tables summarize the generally accepted qualitative performance characteristics of MBT and DBT as PVC stabilizers.
Table 1: General Performance Characteristics
| Performance Metric | This compound (MBT) | Dibutyltin (DBT) |
| Primary Function | Contributes to good initial color and clarity.[7] | Provides excellent long-term thermal stability.[7] |
| Typical Use | Often used in combination with DBT stabilizers.[1][7] | Can be used as a primary stabilizer. |
| Lewis Acidity | Higher Lewis acidity compared to DBT. | Lower Lewis acidity compared to MBT. |
Table 2: Application-Relevant Properties
| Property | This compound (MBT) | Dibutyltin (DBT) |
| Clarity in PVC | Can contribute to high clarity. | Imparts excellent clarity to PVC products.[6] |
| Processing Window | Can widen the processing window when used with DBT.[1] | Provides a stable processing window. |
| Cost-Effectiveness | Generally used in smaller proportions in stabilizer blends. | A primary component, influencing the overall cost. |
Mechanism of Stabilization
The stabilizing action of both this compound and dibutyltin compounds in PVC involves two primary mechanisms:
-
HCl Scavenging : Organotin stabilizers react with and neutralize the hydrogen chloride (HCl) released during PVC degradation. This action prevents the autocatalytic breakdown of the polymer.[4][5][8] The tin atom in the stabilizer reacts with HCl to form organotin chlorides.[4]
-
Substitution of Labile Chlorine Atoms : The stabilizers can replace the unstable allylic chlorine atoms on the PVC polymer chain with more stable ligands (e.g., mercaptide or carboxylate groups).[5][8][9] This "mending" of the polymer chain at defect sites prevents the initiation of the dehydrochlorination process.[9]
The following diagram illustrates the general mechanism of PVC degradation and the intervention points for organotin stabilizers.
Caption: PVC degradation and stabilization mechanism.
Experimental Protocols for Stabilizer Evaluation
The performance of PVC stabilizers is typically evaluated using a range of standardized tests that assess thermal stability under static and dynamic conditions.
Static Thermal Stability Tests
These tests measure the resistance of a PVC compound to degradation when exposed to a constant high temperature.
-
Congo Red Test (ISO 182-1):
-
Principle: This method determines the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-indicator paper (Congo Red) from red to blue.
-
Procedure: A specified amount of the PVC compound is placed in a test tube. A strip of Congo Red paper is suspended above the sample. The test tube is then immersed in a constant temperature oil bath (typically 180-200°C). The time taken for the Congo Red paper to turn blue is recorded as the thermal stability time.
-
-
Oven Aging Test:
-
Principle: This test visually assesses the change in color of a PVC sample over time when exposed to a constant temperature in an oven.
-
Procedure: Pressed or extruded PVC samples are placed in a circulating air oven at a specified temperature (e.g., 180°C). At regular intervals, samples are withdrawn, and their color is compared to a standard color scale (e.g., yellowness index). The time taken to reach a specific level of discoloration is a measure of the stabilizer's effectiveness.
-
Dynamic Thermal Stability Test
This test evaluates the stability of a PVC compound under conditions of heat and mechanical shear, simulating processing conditions.
-
Torque Rheometry:
-
Principle: A torque rheometer measures the torque required to rotate mixing blades in a heated chamber containing the PVC compound. As the PVC melts and degrades, changes in its viscosity are reflected in the measured torque.
-
Procedure: A pre-weighed amount of the PVC compound is added to the heated mixing chamber of the torque rheometer. The torque and temperature are recorded as a function of time. The "stability time" is the point at which a sharp increase in torque is observed, indicating cross-linking and advanced degradation of the polymer.
-
The following diagram illustrates a typical workflow for evaluating the performance of a PVC stabilizer.
Caption: Experimental workflow for PVC stabilizer evaluation.
Conclusion
Both this compound and dibutyltin compounds play crucial roles as PVC stabilizers. Dibutyltin derivatives are highly effective in providing long-term thermal stability, making them a cornerstone of many PVC formulations. This compound compounds, while not typically used alone, are valuable in synergistic blends with dibutyltins to enhance initial color and clarity. The selection of an appropriate stabilizer system, often a balanced combination of mono- and dibutyltin species, is critical for achieving the desired processing characteristics and long-term performance of PVC products. Further research and direct comparative studies would be beneficial to provide the industry with more precise quantitative data to guide formulation development.
References
- 1. incachem.com [incachem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 6. baerlocher.com [baerlocher.com]
- 7. US5354508A - Organotin stabilizer mixture - Google Patents [patents.google.com]
- 8. kanademy.com [kanademy.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Monobutyltin Quantification in Seafood by Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of monobutyltin (MBT) in seafood, with a primary focus on the validation of isotope dilution analysis (IDA). Experimental data from various studies are presented to support the comparison, alongside detailed protocols for key experiments.
Executive Summary
The accurate quantification of this compound (MBT), a toxic organotin compound, in seafood is crucial for food safety and environmental monitoring. Isotope dilution analysis (IDA), particularly when coupled with gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS), has emerged as a reference technique due to its high accuracy and precision. This guide compares the performance of IDA with other quantification methods and provides an overview of the critical steps in method validation.
Isotope dilution is recognized for its ability to correct for analyte losses during sample preparation and for matrix effects, providing more accurate results compared to traditional calibration methods like external and internal standard calibration[1][2]. The use of an isotopically labeled internal standard that is chemically identical to the analyte ensures that any variations in the analytical process affect both the analyte and the standard equally, leading to a more reliable quantification[2].
Performance Comparison of Analytical Methods
The choice of analytical technique and quantification method significantly impacts the performance characteristics for MBT analysis in seafood. The following tables summarize quantitative data from studies employing different methodologies.
Table 1: Performance Characteristics of GC-ICP-MS with Isotope Dilution for Butyltin Analysis in Seafood
| Parameter | This compound (MBT) | Dibutyltin (DBT) | Tributyltin (TBT) | Reference |
| Working Range (ng Sn/g dry weight) | 3.3 - 1013 | 2.4 - 785 | 0.3 - 900 | [3] |
| Recovery in CRM ERM 477 (Mussel Tissue) (%) | 78 (±14) | 80 (±6) | 88 (±8) | [3] |
| Relative Standard Deviation (RSD) (%) | 14 | 6 | 8 | [3] |
Table 2: Comparison of Limits of Quantification (LOQ) for Organotin Analysis
| Analytical Technique | LOQ (pg) | Reference |
| GC-MS | 0.06 - 1.45 | [4] |
| GC-ICP-MS | 0.02 - 0.27 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental steps for MBT quantification in seafood.
Sample Preparation and Extraction
A common procedure for the extraction of butyltin compounds from seafood tissue involves the following steps:
-
Homogenization: A representative sample of the seafood tissue is homogenized to ensure uniformity.
-
Spiking: A known amount of isotopically labeled MBT (e.g., ¹¹⁹Sn-enriched MBT) is added to the homogenized sample. This is a critical step in isotope dilution analysis[4].
-
Extraction: The sample is then extracted using a suitable solvent system. Common extraction methods include:
-
Microwave-assisted extraction with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH): This method has been shown to be effective for the extraction of organotin compounds from biological samples[4].
-
Extraction with a mixture of acetic acid and methanol: This is another widely used method for extracting organotins from tissues[1].
-
Derivatization
Since butyltin compounds are not volatile enough for gas chromatography, a derivatization step is necessary. The two most common derivatization agents are:
-
Sodium tetraethylborate (NaBEt₄): This reagent ethylates the butyltin compounds, making them more volatile. NaBEt₄ is often preferred due to its higher sensitivity, accuracy, and precision compared to Grignard reagents.
-
Grignard Reagents (e.g., n-pentylmagnesium bromide): These reagents alkylate the butyltin compounds.
The derivatized compounds are then typically extracted into an organic solvent like hexane.
Instrumental Analysis: GC-MS and GC-ICP-MS
The derivatized extract is then analyzed by GC-MS or GC-ICP-MS.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890 Series or similar.
-
Column: Phenomenex ZB5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975N MSD quadrupole or similar.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
Typical GC-ICP-MS Parameters:
-
Gas Chromatograph: Coupled to an Inductively Coupled Plasma Mass Spectrometer.
-
Plasma Gas: Argon.
-
Detection: Monitoring specific tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn).
Mandatory Visualizations
Experimental Workflow for MBT Quantification
The following diagram illustrates the typical workflow for the quantification of this compound in seafood using isotope dilution GC-MS.
Logical Relationship in Method Validation
The validation of an analytical method ensures its fitness for a particular purpose. The following diagram shows the logical relationship between the key validation parameters.
References
- 1. speciation.net [speciation.net]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Monobutyltin vs. Non-Tin Catalysts in Catalytic Activity
In the realm of industrial chemistry, particularly in the synthesis of polyesters and polyurethanes, the choice of catalyst is paramount. For decades, organotin compounds, especially monobutyltin (MBT) derivatives, have been the catalysts of choice due to their high efficiency and reliability. However, growing concerns over their potential environmental and health impacts have spurred the development of a new generation of non-tin catalysts. This guide provides an in-depth, objective comparison of the catalytic activity of this compound catalysts and their emerging non-tin alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary of Catalyst Performance
This compound catalysts are well-established for their high reactivity and versatility in a range of polymerization reactions. They typically offer fast reaction times and lead to products with desirable properties. However, the search for greener alternatives has led to the rise of non-tin catalysts, primarily based on bismuth, zinc, zirconium, and iron. While some non-tin catalysts exhibit comparable or even superior activity to their tin-based counterparts in specific applications, their performance can vary significantly depending on the reaction conditions and the specific formulations used. Bismuth and zinc catalysts are notable for their performance in polyurethane systems, while zirconium and iron compounds are showing promise in both polyurethane and polyester (B1180765) synthesis.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and various non-tin catalysts in polyurethane and polyesterification reactions.
Table 1: Comparative Catalytic Activity in Polyurethane Foam Synthesis
| Catalyst Type | Catalyst | Catalyst Loading (wt%) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Isocyanate Conversion (%) | Reference |
| This compound | Dibutyltin Dilaurate (DBTDL) - Control | 0.1 | 12 | 135 | - | ~80 | |
| Bismuth | Bismuth Triflate | 0.1 | ~12 | ~135 | - | >80 | |
| Bismuth | Bismuth Neodecanoate | 0.2 | - | - | - | Similar to DBTDL | |
| Bismuth | BiCAT® 8106 | - | - | 2-3 times more reactive than tin | - | - |
Note: Direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 2: Comparative Catalytic Activity in Polyesterification
| Catalyst Type | Catalyst | Reaction | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| This compound | n-Butylstannoic Acid | Benzoic Acid + Heptanol | 150 | 6 | High | |
| Zirconium | Zirconium Oxo Clusters | Oleic Acid + Ethanol | - | 12 | ~100 | |
| Zirconium | ZrO2 Nanocrystals | Oleic Acid + Ethanol | - | 12 | Slightly higher than uncatalyzed | |
| Zinc | Zinc Sulfate | Alkyd Resin Synthesis | - | - | Similar to Dibutyltin Oxide | |
| Iron | Iron(III) Chloride | - | - | - | Viable alternative to organotin |
Detailed Experimental Protocols
Reproducible and comparable results are contingent on standardized experimental protocols. Below are representative methodologies for evaluating catalyst performance in key reactions.
Protocol 1: Evaluation of Catalyst Performance in Polyurethane Foam Synthesis
This protocol outlines a typical procedure for preparing and evaluating flexible polyurethane foams.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI)
-
Amine catalyst
-
Metal catalyst (this compound or non-tin alternative)
-
Blowing agent (e.g., water)
-
Surfactant
Apparatus:
-
Mechanical mixer (2000 rpm)
-
Mold (e.g., 20 x 13 x 13 cm³)
-
Stopwatch
-
FTIR spectrometer
Procedure:
-
A premix of all components except the isocyanate is prepared and blended using a mechanical mixer at 2000 rpm for 2 minutes.
-
The isocyanate is then added to the premix and mixed for 10 seconds at 2000 rpm.
-
The reacting mixture is immediately poured into a mold and allowed to free-rise at room temperature.
-
The cream time (time to start of rise), gel time (time to string formation), and tack-free time (time until the surface is no longer sticky) are recorded.
-
The foam is allowed to cure for 24 hours at room temperature before characterization.
-
Isocyanate conversion can be monitored over time by taking samples and analyzing the disappearance of the NCO peak (around 2270 cm⁻¹) using an FTIR spectrometer.
Protocol 2: Evaluation of Catalyst Performance in Esterification
This protocol describes a general method for comparing catalyst activity in a model esterification reaction.
Materials:
-
Carboxylic acid (e.g., Benzoic Acid or a fatty acid)
-
Alcohol (e.g., Heptanol or Ethanol)
-
Catalyst (this compound or non-tin alternative)
-
Internal standard for GC analysis (e.g., pentadecane)
Apparatus:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC)
Procedure:
-
The carboxylic acid and alcohol are charged into the reaction flask.
-
The catalyst is added at a specific molar percentage (e.g., 1 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirring is initiated.
-
Samples are withdrawn from the reaction mixture at regular intervals.
-
The samples are analyzed by GC to determine the conversion of the carboxylic acid and the yield of the ester product. The use of an internal standard allows for accurate quantification.
Reaction Mechanisms and Signaling Pathways
Understanding the underlying reaction mechanisms is crucial for catalyst design and optimization. The following diagrams illustrate the proposed catalytic cycles for this compound and key non-tin catalysts.
Caption: Proposed Lewis acid mechanism for this compound-catalyzed esterification.
Caption: Proposed mechanism for bismuth-catalyzed urethane formation.
Caption: Generalized experimental workflow for comparing esterification catalysts.
Conclusion
The transition from this compound to non-tin catalysts is a dynamic and evolving field. While this compound compounds remain a benchmark for high catalytic activity, the development of non-tin alternatives, particularly those based on bismuth and zirconium, offers promising avenues for creating more sustainable and less toxic chemical processes. The choice of catalyst will ultimately depend on a careful consideration of the specific reaction, desired product properties, and regulatory landscape. The data and protocols presented in this guide provide a foundation for researchers to navigate these choices and to design and implement effective catalytic systems for their applications.
Performance Showdown: Monobutyltin vs. Lithium-Based Catalysts in Esterification and Transesterification Reactions
For researchers, scientists, and drug development professionals navigating the complex landscape of catalyst selection, the choice between organotin and lithium-based systems is a critical decision impacting reaction efficiency, product purity, and overall process economics. This guide provides an objective comparison of monobutyltin and lithium-based catalysts, supported by experimental data, to facilitate informed selection for esterification and transesterification applications.
In the synthesis of polymers, pharmaceuticals, and specialty chemicals, catalysts are pivotal in steering reactions toward desired outcomes. This compound compounds, particularly this compound oxide (MBTO), have long been established as highly effective catalysts in polyester (B1180765) and alkyd resin production. Concurrently, lithium-based catalysts are gaining prominence in various chemical transformations, including biodiesel production. This guide delves into a comparative performance analysis of these two catalyst classes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their respective strengths and applications.
Quantitative Performance Analysis
Table 1: Performance Comparison of this compound and Lithium-Based Catalysts in Their Respective Key Applications
| Catalyst | Reaction Type | Substrates | Key Performance Metric | Catalyst Concentration | Reaction Temperature | Reaction Time | Source |
| This compound Oxide (MBTO) | Polyesterification | Propylene Glycol, Isophthalic Acid, Maleic Anhydride | Reaction Time Reduction: Stage 1: 2.9 hrs (vs. 6.3 hrs uncatalyzed); Stage 2: 4.5 hrs (vs. 5.6 hrs uncatalyzed) | 0.20 mole % | ~220°C | 7.4 hours | [1] |
| Butyltin Trichloride | Esterification | Oleic Acid, Glycerol (B35011) | Apparent Rate Constant (kap): -0.6237 h-1 | 0.01 mol% | 180°C | Not Specified | [2] |
| Lithium Orthosilicate (B98303) (Li₄SiO₄) | Transesterification (Biodiesel Production) | Soybean Oil, Methanol (B129727) | Biodiesel Conversion: 98.1% | 6% (wt/wt oil) | 65°C | 2 hours | [3] |
It is crucial to note that the data presented for this compound catalysts are from polyesterification and esterification reactions, while the data for the lithium-based catalyst is from a transesterification reaction for biodiesel production. The differing reaction types, substrates, and conditions preclude a direct equivalency in performance.
In-Depth Catalyst Comparison
This compound Catalysts:
This compound catalysts, such as this compound oxide (MBTO), are renowned for their exceptional performance in high-temperature polycondensation and esterification reactions.[1] Their catalytic activity is attributed to their nature as effective Lewis acids. The tin center coordinates with the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2]
Key advantages of this compound catalysts include:
-
Reduced Reaction Times: As demonstrated in the synthesis of polyester resins, MBTO can significantly shorten reaction times compared to uncatalyzed processes.[1]
-
Lower Reaction Temperatures: The use of these catalysts can enable reactions to proceed at lower temperatures, leading to energy savings.
-
Minimized Side Reactions: They are known to reduce the occurrence of undesirable side reactions.
-
Improved Product Quality: Polyesters synthesized with this compound catalysts often exhibit improved color and reduced haze.
Lithium-Based Catalysts:
Lithium-based catalysts are versatile and have been effectively employed in a range of reactions, including transesterification for biodiesel production.[3] In this context, heterogeneous lithium catalysts, such as lithium orthosilicate, are valued for their high activity and stability. The mechanism of action for basic lithium catalysts in transesterification involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the triglyceride.
Key advantages of lithium-based catalysts include:
-
High Conversion Rates: As seen in the transesterification of soybean oil, lithium orthosilicate can achieve very high conversion to biodiesel.[3]
-
Heterogeneous Nature: Many lithium-based catalysts are solids, which simplifies their separation from the reaction mixture and allows for potential reuse, contributing to a more sustainable process.[3]
-
Lower Toxicity Profile: Compared to organotin compounds, some lithium salts are considered to have a more favorable toxicological profile, which is a significant consideration for applications in pharmaceuticals and food-contact materials.[4]
Experimental Protocols
To ensure the reproducibility and comparability of catalyst performance data, standardized experimental protocols are essential. The following sections detail representative methodologies for polyesterification and transesterification reactions.
Polyesterification using a this compound Catalyst
This protocol outlines a general procedure for the synthesis of a polyester resin, as would be catalyzed by this compound oxide.
Materials:
-
Diol (e.g., Propylene Glycol)
-
Dicarboxylic Acid (e.g., Isophthalic Acid)
-
Anhydride (e.g., Maleic Anhydride)
-
This compound Oxide (MBTO) catalyst
-
Nitrogen gas supply
-
Titration solvent (e.g., neutralized ethanol)
-
Standardized potassium hydroxide (B78521) (KOH) solution
-
Indicator (e.g., phenolphthalein)
Procedure:
-
A reaction flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a side arm for water removal.
-
The diol and dicarboxylic acid are charged into the flask in the desired molar ratio.
-
The appropriate amount of the MBTO catalyst (e.g., 0.05 - 0.2 wt% based on the total weight of reactants) is added.[1]
-
The reaction mixture is heated to the desired temperature (e.g., 180-250°C) under a nitrogen atmosphere with constant stirring.[1]
-
The water formed during the esterification reaction is continuously removed via the condenser.
-
The progress of the reaction is monitored by periodically taking samples and determining the acid value by titration with a standardized KOH solution.
-
Once the desired acid value is reached, the reaction is considered complete, and the polyester is cooled and collected.
Transesterification for Biodiesel Production using a Lithium-Based Catalyst
This protocol describes a general method for the synthesis of biodiesel from a vegetable oil using a solid lithium-based catalyst.
Materials:
-
Vegetable Oil (e.g., Soybean Oil)
-
Methanol
-
Solid Lithium-Based Catalyst (e.g., Lithium Orthosilicate)
-
Reflux condenser
-
Centrifuge
-
Rotary evaporator
Procedure:
-
A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
The solid lithium-based catalyst is added to the flask, followed by methanol. The mixture is stirred to ensure good dispersion.
-
The vegetable oil is then added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 65°C) with vigorous stirring.[3]
-
The reaction is allowed to proceed for the specified time (e.g., 2 hours).[3]
-
After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by centrifugation or filtration.
-
The excess methanol is removed from the product mixture using a rotary evaporator.
-
The resulting biodiesel (fatty acid methyl esters) is separated from the glycerol byproduct, typically by decantation.
-
The biodiesel is then washed and dried to remove any remaining impurities.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for polyester synthesis and a generalized catalytic cycle for Lewis acid-catalyzed esterification.
Caption: A generalized workflow for catalyst-driven polyester synthesis.
Caption: Simplified Lewis acid catalytic cycle for this compound-catalyzed esterification.
Conclusion
The selection between this compound and lithium-based catalysts is highly dependent on the specific application and desired outcomes. This compound catalysts demonstrate superior performance in terms of reducing reaction times for high-temperature polyesterification, making them a preferred choice for the industrial production of polyester and alkyd resins. Their primary mechanism of action is through Lewis acid catalysis.
On the other hand, lithium-based catalysts, particularly in their heterogeneous forms, offer high conversion rates in transesterification reactions, such as biodiesel production. Their advantages include ease of separation, potential for reusability, and a generally more favorable toxicity profile, which is a critical factor in the synthesis of materials for sensitive applications.
For researchers and professionals in drug development and chemical synthesis, a thorough evaluation of the reaction type, required product purity, process conditions, and environmental and safety considerations is essential for making an optimal catalyst choice. While this guide provides a comparative overview based on available data, further head-to-head studies under identical conditions would be invaluable for a more definitive performance benchmark.
References
A Comparative Guide to the Validation of a New Analytical Method for Monobutyltin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) method for the detection of monobutyltin (MBT) against established analytical techniques. The following sections detail the experimental protocols and present a quantitative comparison of their performance, supported by experimental data, to assist researchers in selecting the most suitable method for their applications.
Introduction
This compound (MBT), a degradation product of tributyltin (TBT) and dibutyltin (B87310) (DBT), is an organotin compound of environmental and toxicological concern. Accurate and sensitive detection of MBT is crucial for environmental monitoring and safety assessment. Traditional analytical methods often involve derivatization steps, which can be time-consuming and introduce potential sources of error. This guide introduces and validates a new, direct analysis method using GC-MS/MS that circumvents the need for derivatization, and compares its performance against established methods like Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Experimental Workflow
The general workflow for the validation of an analytical method for MBT detection involves several key stages, from sample preparation to data analysis and validation.
Comparison of Analytical Methods
The performance of the new GC-MS/MS method was validated and compared with two established methods for MBT detection. The key validation parameters are summarized in the table below.
| Parameter | New Method: GC-MS/MS (without derivatization) | Established Method 1: GC-MS (with ethylation) | Established Method 2: HPLC-ICP-MS |
| Limit of Detection (LOD) | < 0.1 ng/g | 0.07 ng Sn/g[1] | 0.23 ng/g as Sn[2] |
| Limit of Quantification (LOQ) | < 1.5 ng/g | Not explicitly stated | Not explicitly stated |
| Linearity (R²) | > 0.99 | > 0.995[3] | > 0.990[4] |
| Recovery | Not explicitly stated | 80-90%[1] | >97% (for related organotins)[5] |
| Precision (RSD) | < 10%[3] | Not explicitly stated | 1.6% (for TBT)[6] |
| Derivatization Required | No | Yes (e.g., ethylation)[5][7][8] | No[9][10][11] |
| Instrumentation | GC-Triple Quadrupole MS | GC-MS[7] | HPLC-ICP-MS[2] |
Experimental Protocols
New Method: Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) without Derivatization
This novel method allows for the direct detection of underivatized chlorinated this compound.
-
Extraction: An innovative solvent mixture is used for the sample treatment to extract the organotin compounds from the sediment sample.
-
Chromatographic Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column for the separation of the analytes.
-
Detection: A triple quadrupole mass spectrometer is used for the detection and quantification of the chlorinated MBT. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[3]
Established Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Ethylation Derivatization
This is a conventional and widely used method for the determination of organotin compounds.[5][7]
-
Extraction: Organotin compounds are extracted from the sample using an organic solvent.[1]
-
Derivatization: The extracted organotins are ethylated using sodium tetraethylborate (NaBEt₄) to form more volatile and thermally stable derivatives suitable for GC analysis.[5][8]
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph for separation.[7]
-
Detection: A mass spectrometer is used for the detection and quantification of the ethylated MBT.[7]
Established Method 2: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method offers the advantage of not requiring a derivatization step, simplifying sample preparation.[9][10][11]
-
Extraction: MBT is extracted from the sample, often using a microwave-assisted extraction method with acetic acid.[12]
-
Chromatographic Separation: The extract is injected into an HPLC system, typically with a cation-exchange column, for the separation of the different organotin species.[2]
-
Detection: An ICP-MS is used as a highly sensitive and element-specific detector for tin.[2][6]
Method Performance Comparison
The following diagram illustrates the key performance differences between the new and established methods for MBT detection.
Conclusion
The validation data demonstrates that the new GC-MS/MS method without derivatization is a highly sensitive and selective method for the determination of this compound. It offers comparable or superior limits of detection to established methods while significantly simplifying the sample preparation process by eliminating the need for derivatization.[1] While HPLC-ICP-MS also avoids derivatization, the new GC-MS/MS method may offer a more cost-effective solution with comparable performance. The choice of method will ultimately depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 3. agilent.com [agilent.com]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. eurofins.com.au [eurofins.com.au]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle of Tin Catalysts: Monobutyltin vs. Stannous Octoate in Polyurethane Synthesis
In the complex world of polyurethane chemistry, catalysts are the unsung heroes, dictating the pace and precision of the polymerization process. Among the plethora of options, organotin compounds have long held a prominent position. This guide offers a detailed comparison of two such catalysts: monobutyltin compounds, specifically this compound tris(2-ethylhexanoate), and the industry workhorse, stannous octoate. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their polyurethane formulations.
At a Glance: Key Performance Attributes
| Property | This compound Tris(2-ethylhexanoate) | Stannous Octoate |
| Primary Function | Gelling Catalyst | Gelling Catalyst |
| Chemical Formula | C28H54O6Sn | C16H30O4Sn |
| Appearance | Pale yellow liquid | Pale yellow to amber liquid |
| Catalytic Activity | High | High |
| Hydrolytic Stability | High | Low |
| Selectivity | Primarily promotes the polyol-isocyanate reaction | Primarily promotes the polyol-isocyanate reaction |
| Common Applications | Flexible and rigid polyurethane foams, coatings, adhesives, sealants, and elastomers | Flexible polyurethane foams, coatings, adhesives, and elastomers |
Delving Deeper: A Comparative Analysis
Stannous octoate, a tin(II) carboxylate, is a highly active catalyst renowned for its ability to strongly promote the "gelling" reaction—the formation of urethane (B1682113) linkages from polyols and isocyanates.[1][2] This makes it a staple in the production of flexible polyurethane foams, where a rapid build-up of the polymer network is crucial for achieving the desired cell structure and physical properties.[2][3] However, a significant drawback of stannous octoate is its susceptibility to hydrolysis.[4][5] In the presence of moisture, it can degrade, leading to a loss of catalytic activity and potentially impacting the consistency of the final product.[4]
This compound compounds, such as this compound tris(2-ethylhexanoate), represent a class of tin(IV) catalysts. A key advantage of this compound tris(2-ethylhexanoate) is its enhanced hydrolytic stability compared to stannous octoate.[3] This improved stability can lead to a more consistent catalytic performance, particularly in formulations containing residual moisture or in humid processing environments. While also a potent gelling catalyst, the reaction profile of this compound catalysts can differ from that of stannous octoate, potentially offering a more controlled or delayed onset of the gelling reaction.[6] This characteristic can be advantageous in complex molding applications where good flowability of the reacting mixture is required before rapid curing.
Experimental Data: A Glimpse into Performance
Direct, side-by-side quantitative comparisons of this compound tris(2-ethylhexanoate) and stannous octoate in the public domain are limited. However, we can infer performance characteristics from available data on individual catalysts in similar polyurethane foam formulations.
Table 1: Typical Reaction Profile Parameters for Flexible Polyurethane Foam
| Parameter | Stannous Octoate | This compound Tris(2-ethylhexanoate) (Inferred) |
| Cream Time (s) | ~10-15 | Potentially slightly longer due to controlled reactivity |
| Gel Time (s) | ~50-70 | ~60-80 |
| Rise Time (s) | ~100-140 | ~110-150 |
| Tack-Free Time (s) | ~120-180 | ~130-200 |
Note: These are typical values and can vary significantly based on the specific formulation, including polyol type, isocyanate index, water content, and co-catalysts used.
Table 2: Influence on Physical Properties of Flexible Polyurethane Foam
| Property | Stannous Octoate | This compound Tris(2-ethylhexanoate) |
| Density ( kg/m ³) | Formulation dependent | Formulation dependent |
| Tensile Strength (kPa) | Good | Good to Excellent |
| Elongation at Break (%) | Good | Good to Excellent |
| Compression Set (%) | Good | Potentially improved due to more uniform network formation |
| Resilience (%) | Good | Good |
Catalytic Mechanisms and Experimental Workflow
The catalytic action of both stannous octoate and this compound catalysts in the urethane reaction involves the activation of the reactants. The diagrams below illustrate the generally accepted mechanisms and a typical experimental workflow for catalyst evaluation.
Caption: Catalytic cycle of stannous octoate in urethane formation.
Caption: General mechanism of this compound catalysis.
Caption: Workflow for evaluating catalyst performance.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of this compound and stannous octoate catalysts in a flexible polyurethane foam formulation.
1. Preparation of a Standard Flexible Polyurethane Foam
-
Materials:
-
Polyether Polyol (e.g., 3000 MW triol, 100 parts by weight)
-
Toluene Diisocyanate (TDI) 80/20 (Isocyanate Index: 105)
-
Deionized Water (4.0 parts by weight)
-
Silicone Surfactant (1.0 part by weight)
-
Amine Catalyst (e.g., Dabco 33-LV, 0.2 parts by weight)
-
Tin Catalyst (Stannous Octoate or this compound Tris(2-ethylhexanoate), variable concentration, e.g., 0.1-0.3 parts by weight)
-
-
Procedure:
-
Pre-mix the polyol, water, silicone surfactant, and amine catalyst in a suitable container at room temperature (25°C).
-
Add the tin catalyst to the pre-mix and stir vigorously for 10 seconds.
-
Add the TDI to the mixture and immediately start a stopwatch.
-
Mix at high speed (e.g., 2000 rpm) for 5-7 seconds.
-
Pour the reacting mixture into an open-top mold.
-
Record the cream time (start of rise), gel time (formation of a tacky string when touched with a spatula), and rise time (end of foam rise).
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and further testing.
-
2. Evaluation of Foam Physical Properties
-
Density: Measured according to ASTM D3574, Test A.
-
Tensile Strength and Elongation: Measured according to ASTM D3574, Test E.
-
Compression Set: Measured according to ASTM D3574, Test D.
-
Resilience (Ball Rebound): Measured according to ASTM D3574, Test H.
3. Determination of Hydrolytic Stability of the Catalyst
-
Procedure:
-
Prepare a solution of the tin catalyst in a suitable polyol.
-
Add a controlled amount of water to the solution.
-
Store the solution at a specific temperature (e.g., 50°C) for a defined period.
-
Periodically take samples and analyze the remaining catalyst activity by preparing a standard foam as described above and measuring the gel time. An increase in gel time indicates a loss of catalytic activity due to hydrolysis.
-
Conclusion
Both stannous octoate and this compound tris(2-ethylhexanoate) are highly effective gelling catalysts for polyurethane synthesis. Stannous octoate is a cost-effective and highly active catalyst, making it a popular choice for flexible foam applications.[2] However, its poor hydrolytic stability can be a significant disadvantage.[4][5] this compound tris(2-ethylhexanoate) offers the key advantage of improved hydrolytic stability, which can lead to more consistent processing and final product quality.[3] The choice between these two catalysts will ultimately depend on the specific requirements of the application, including the need for processing consistency, the moisture content of the system, and cost considerations. For applications demanding robust and repeatable performance, especially in challenging environments, the superior hydrolytic stability of this compound tris(2-ethylhexanoate) may justify its use over the traditional stannous octoate.
References
- 1. reaxis.com [reaxis.com]
- 2. fascat.com [fascat.com]
- 3. chempoint.com [chempoint.com]
- 4. reaxis.com [reaxis.com]
- 5. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]
- 6. next generation amine tin catalyst for high resilience soft foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
comparative analysis of monobutyltin and dioctyltin toxicity
A Comparative Analysis of Monobutyltin and Dioctyltin (B90728) Toxicity
This guide provides a comprehensive comparison of the toxicological profiles of this compound (MBT) and dioctyltin (DOT), two organotin compounds with distinct industrial applications and toxicological concerns. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by experimental data.
Executive Summary
This compound and dioctyltin compounds exhibit significantly different toxicological profiles. Dioctyltin is characterized by its notable immunotoxicity and developmental toxicity, with consistent effects observed on the thymus and fetal development. In contrast, this compound is generally considered to be of low toxicological concern, with limited data suggesting significant adverse effects only at very high doses. This guide will delve into the specifics of their acute, developmental, and immunotoxicity, as well as their known mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data on the toxicity of this compound and dioctyltin compounds.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound trichloride | Rat | Oral | 2140 mg/kg bw | |
| Dioctyltin dichloride | Rat | Oral | >2000 mg/kg bw | |
| Dioctyltin dilaurate | Rat | Oral | 6450 mg/kg bw | |
| Dioctyltin oxide | Rat | Oral | >2000 mg/kg bw | |
| Dioctyltin dicarboxylate esters | Rat | Dermal | >2000 mg/kg bw |
Table 2: Developmental and Immunotoxicity Data
| Compound | Species | Study Type | Key Findings | NOAEL/LOAEL | Reference |
| This compound trichloride | Rat | Developmental | No maternal or developmental effects observed. | 400 mg/kg/day (NOAEL) | |
| Dioctyltin dichloride | Rat | Developmental | Increased post-implantation loss, resorptions, and fetal malformations (cleft palate, missing bones). | Not established | |
| Dioctyltin dichloride | Rat | Immunotoxicity | Decreased thymus and spleen weights, lymphoid depletion. | LOAEL: 0.47 mg/kg/day (for lymphocyte depletion) | |
| Dioctyltin dichloride | Rat | Immunotoxicity | Suppression of T-cell lymphoproliferative response in offspring after direct postnatal dosing. | - |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | Key Findings | Reference |
| This compound (MBT) | Human Neuroblastoma | Induced lighter cytotoxic changes compared to DBT and TBT. | |
| Dibutyltin (B87310) (DBT) | Human Neuroblastoma | Significant loss of cell viability at low concentrations (0.1-1 µM). |
Note: Direct comparative IC50 values for MBT and DOT in the same cell line were not available in the reviewed literature. Data for dibutyltin (DBT) is included for context as a more toxic butyltin compound.
Experimental Protocols
This section outlines representative methodologies for key experiments cited in the toxicological evaluation of organotin compounds.
Acute Oral Toxicity (LD50) Determination (Representative Protocol)
This protocol is based on general principles of acute toxicity testing, such as those outlined by the OECD.
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.
-
Dose Administration: The test compound (e.g., dioctyltin dichloride) is administered by oral gavage. The compound is typically dissolved or suspended in a suitable vehicle, such as corn oil. A control group receives the vehicle alone.
-
Dose Levels: A range of dose levels is selected to cause mortality ranging from 0% to 100%.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing. Body weights are recorded periodically.
-
Data Analysis: The LD50 value, the dose estimated to cause mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).
Developmental Toxicity Study (Representative Protocol)
-
Test Animals: Mated female rats are used. Day 0 of gestation is defined as the day sperm is detected in the vaginal smear.
-
Dose Administration: The test compound is administered daily by oral gavage during the period of organogenesis (e.g., gestation days 6 to 15).
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout gestation.
-
Fetal Examination: On gestation day 20, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Data Analysis: The incidence of malformations and other developmental endpoints in the treated groups is compared to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for maternal and developmental toxicity are determined.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., neuroblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Exposure: The test compounds (MBT or DOT) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Mandatory Visualization
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for in vivo toxicity studies.
Signaling Pathway for Dioctyltin-Induced Immunotoxicity
Caption: Proposed pathway for DOT-induced immunotoxicity via apoptosis.
Conclusion
The comparative analysis reveals a clear distinction in the toxicological profiles of this compound and dioctyltin. Dioctyltin poses a significant hazard, particularly to the developing immune and reproductive systems, with evidence suggesting that it can induce apoptosis in immune cells. In contrast, this compound exhibits a much lower order of toxicity. This disparity underscores the importance of considering the specific organotin compound in risk assessments and highlights the need for further research to fully elucidate the mechanisms underlying their differential toxicities. For drug development professionals, this information is crucial for the safety evaluation of any formulation or product that may contain these compounds as impurities or additives.
Comparative Guide to Validating the Removal of Monobutyltin Residues from Polymers
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the removal of monobutyltin (MBT) residues from polymers, a critical consideration in the development of safe and effective drug delivery systems, medical devices, and pharmaceutical packaging. The presence of organotin compounds, such as MBT, even at trace levels, can pose toxicological risks, necessitating validated removal and analytical procedures. This document outlines and compares various removal techniques, supported by available experimental data, and provides detailed protocols for both the removal and the subsequent analytical validation to ensure product safety and regulatory compliance.
Comparison of this compound Removal Techniques
The selection of an appropriate method for the removal of this compound residues is contingent on the polymer type, the nature of the product, and the desired level of purity. This section compares three primary techniques: Solvent Extraction, Supercritical Fluid Extraction (SFE), and Adsorption-based methods.
Data Presentation: Quantitative Comparison of Removal Efficiencies
While direct comparative studies on the removal of MBT from pharmaceutical-grade polymers are limited, the following table synthesizes available data from related applications to provide an estimate of the potential efficiencies of each method.
| Removal Technique | Polymer Matrix (or relevant medium) | Reported Removal Efficiency (%) | Key Advantages | Limitations | Reference |
| Solvent Extraction | Low-Density Polyethylene (B3416737) (LDPE) for general additives | >90% (for various additives) | Simple, widely available equipment. | Use of organic solvents, potential for solvent residue, lower selectivity. | [1] |
| Supercritical Fluid Extraction (SFE) | Biological Tissues (for organotins) | ~44% (Tributyltin), ~23% (Triphenyltin) | "Green" solvent (CO2), high selectivity, no solvent residue. | Higher equipment cost, optimization of parameters can be complex. | [2] |
| Adsorption (Activated Carbon) | Shipyard Wastewater (for organotins) | >99.98% (for total organotins) | High efficiency, cost-effective for solutions. | Primarily for liquid phases, potential for adsorbent leaching. | |
| Adsorption (Cyclodextrin-based Polymers) | Aqueous Solutions (for various organic pollutants) | High removal for various pollutants | High selectivity, renewable. | Performance for MBT in polymer solutions not yet quantified. | [3][4] |
Note: The efficiencies reported are for different analytes and matrices and should be considered indicative. Method validation for the specific polymer and MBT concentration is crucial.
Experimental Protocols
Detailed and validated protocols are essential for the consistent and effective removal of MBT residues. The following sections provide methodologies for the most relevant techniques.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a promising green technology for the removal of additives from polymers.[5][6][7]
Objective: To extract this compound residues from a polymer matrix using supercritical carbon dioxide.
Materials and Equipment:
-
Supercritical Fluid Extractor
-
High-purity CO₂ (99.99%)
-
Co-solvent (e.g., methanol, ethanol), if required
-
Extraction vessel
-
Collection vials
-
Polymer sample containing MBT residues
Methodology:
-
Sample Preparation: The polymer sample is cryogenically ground to a fine powder to increase the surface area for extraction. A known weight of the powdered polymer is placed into the extraction vessel.
-
SFE System Setup:
-
The extraction vessel is placed in the SFE unit.
-
The system is purged with CO₂ to remove any air.
-
The desired temperature and pressure for the extraction are set (e.g., 40-60 °C and 150-350 bar).
-
-
Extraction Process:
-
Liquid CO₂ is pumped through a chiller and then heated to the supercritical temperature.
-
The supercritical CO₂ flows through the extraction vessel, solvating the MBT.
-
A co-solvent (e.g., 5-10% methanol) can be added to the CO₂ stream to enhance the extraction of more polar compounds.
-
The extraction can be performed in both static (the vessel is pressurized and held for a period) and dynamic (continuous flow of supercritical fluid) modes.
-
-
Analyte Collection:
-
The CO₂ containing the extracted MBT is passed through a restrictor to reduce the pressure, causing the CO₂ to return to a gaseous state and the MBT to precipitate into a collection vial.
-
The collection vial may contain a small amount of solvent to trap the analyte.
-
-
Post-Extraction: The polymer is removed from the vessel and the collected extract is prepared for quantitative analysis.
Adsorption by Activated Carbon Protocol
This method is particularly suitable for removing MBT from polymer solutions or liquid-phase manufacturing streams.
Objective: To remove dissolved this compound from a polymer solution using activated carbon.
Materials and Equipment:
-
Powdered or Granular Activated Carbon (high purity)
-
Polymer solution containing MBT
-
Agitation system (e.g., magnetic stirrer, orbital shaker)
-
Filtration system (e.g., syringe filters, vacuum filtration)
-
Glassware (beakers, flasks)
Methodology:
-
Adsorbent Preparation: The activated carbon is washed with deionized water to remove fine particles and then dried in an oven.
-
Adsorption Process:
-
A known volume of the polymer solution is placed in a glass flask.
-
A predetermined amount of activated carbon is added to the solution. The adsorbent dose will need to be optimized based on the MBT concentration.
-
The mixture is agitated for a specific contact time (e.g., 1-24 hours) at a controlled temperature to reach equilibrium.
-
-
Separation: The activated carbon is separated from the polymer solution by filtration. The choice of filter pore size should be small enough to retain the activated carbon particles.
-
Analysis: The filtrate (purified polymer solution) is collected and analyzed to determine the residual MBT concentration.
Analytical Validation Protocol: GC-ICP-MS
Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a highly sensitive and specific technique for the quantification of organotin compounds.[8][9][10]
Objective: To validate a method for the quantitative determination of this compound in a polymer extract.
Materials and Equipment:
-
Gas Chromatograph with a suitable column (e.g., DB-5ms)
-
Inductively Coupled Plasma Mass Spectrometer
-
Certified MBT standard solution
-
Internal standard (e.g., enriched isotope of tin)
-
Derivatizing agent (e.g., sodium tetraethylborate)
-
Organic solvents (e.g., hexane, methanol)
Methodology:
-
Sample Preparation and Derivatization:
-
The polymer extract (from SFE or solvent extraction) is concentrated to a known volume.
-
An internal standard is added.
-
The MBT in the extract is derivatized to a more volatile form (e.g., ethylated MBT) using a derivatizing agent like sodium tetraethylborate.
-
The derivatized analyte is extracted into an organic solvent (e.g., hexane).
-
-
GC-ICP-MS Analysis:
-
The derivatized sample is injected into the GC.
-
The GC separates the different organotin species based on their boiling points and column interactions.
-
The eluting compounds are introduced into the ICP-MS.
-
The ICP-MS atomizes and ionizes the tin atoms, and the mass spectrometer detects the tin isotopes, providing highly specific and sensitive quantification.
-
-
Method Validation Parameters:
-
Linearity: A calibration curve is generated using a series of known concentrations of the MBT standard.
-
Accuracy: Determined by spike-recovery experiments on a blank polymer matrix.
-
Precision: Assessed by analyzing replicate samples at different concentrations (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of low-concentration standards.
-
Specificity: The ability of the method to differentiate and quantify MBT in the presence of other components.
-
Visualizing the Workflow
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflows for MBT removal and validation.
References
- 1. Comparison of methods for quantitative analysis of additives in low-density polyethylene using supercritical fluid and enhanced solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel β-cyclodextrin polymer adsorbents for removal of PFAS from diverse water matrices | IDEALS [ideals.illinois.edu]
- 5. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 6. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
Cross-Validation of GC-MS and ICP-MS for Monobutyltin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of organotin compounds like monobutyltin (MBT) is crucial due to their recognized toxicity and environmental persistence. This guide provides an objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—for the analysis of this compound. The information herein is supported by a synthesis of experimental data and methodologies from established scientific literature to aid in selecting the most appropriate technique for specific research needs.
The presence of this compound, a degradation product of tributyltin (TBT) and dibutyltin (B87310) (DBT), in various environmental and biological matrices necessitates sensitive and reliable analytical methods for its detection and quantification.[1] Both GC-MS and ICP-MS are at the forefront of trace metal analysis, each presenting a unique set of advantages and limitations for organotin speciation.
GC-MS typically requires a derivatization step to increase the volatility of organotin compounds, allowing for their separation and detection.[2][3] This technique offers high selectivity and is widely available. In contrast, ICP-MS, particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), provides exceptional sensitivity and isotopic analysis capabilities, making it a powerful tool for elemental speciation.[1][4] The choice between these methods often hinges on factors such as required detection limits, sample matrix complexity, and the availability of instrumentation.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes key quantitative performance parameters for the analysis of this compound and other butyltin compounds using GC-MS and ICP-MS, based on data reported in various studies.
| Performance Parameter | GC-MS | GC-ICP-MS | Source(s) |
| Limit of Detection (LOD) | 0.18 - 0.25 ng/L (for a 100 mL water sample) | 0.02 - 0.27 pg | [4][5] |
| Limit of Quantification (LOQ) | 0.06 - 1.45 pg | 0.02 - 0.27 pg | [4] |
| Precision (RSD%) | 2 - 4% at 10-100 ng/L levels | < 12% | [4][5] |
| Derivatization Required | Yes | Yes | [6][7] |
| Throughput | Lower, due to longer GC run times and derivatization | Higher injection-to-injection time compared to HPLC-ICP-MS | [6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and ICP-MS are outlined below. These protocols are synthesized from multiple sources to provide a comprehensive overview of the typical workflows.
GC-MS Methodology
The analysis of this compound by GC-MS involves sample preparation, including extraction and derivatization, followed by instrumental analysis.
1. Sample Preparation and Extraction:
-
Water Samples: Acidify the sample to pH 4.5.[7] For isotope dilution analysis, a known amount of a 119Sn-enriched this compound spike is added to the sample.[8]
-
Sediment/Biological Tissues: Microwave-assisted extraction with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be employed.[4] Alternatively, extraction with methanol (B129727) containing tropolone (B20159) is also a common method.[2]
2. Derivatization:
-
To make the butyltin compounds volatile for GC analysis, they must be derivatized.[2] A common method is ethylation using sodium tetraethylborate (NaBEt4).[7][8] The sample is buffered to approximately pH 5, and the derivatizing agent is added.
-
The derivatized compounds are then extracted into an organic solvent such as hexane (B92381) or dichloromethane.[6][7]
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): An Agilent 6890N GC or similar, equipped with a split/splitless inlet and an HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is typically used.[8]
-
Mass Spectrometer (MS): An Agilent 5973 Network MSD or a similar quadrupole mass spectrometer is used for detection.[8]
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2]
ICP-MS Methodology (as GC-ICP-MS)
For a direct comparison with GC-MS, the protocol for GC-ICP-MS is detailed below. This hyphenated technique combines the separation power of GC with the high sensitivity of ICP-MS detection.
1. Sample Preparation and Derivatization:
-
The sample preparation and derivatization steps are identical to those described for the GC-MS methodology.[6]
2. Instrumental Analysis (GC-ICP-MS):
-
Gas Chromatograph (GC): An Agilent 6890 GC or equivalent is used for separation.[6]
-
GC-ICP-MS Interface: A specialized interface is required to couple the GC column to the ICP-MS torch.[6]
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS): The ICP-MS is tuned for sensitivity and to minimize interferences.[6] The instrument monitors specific tin isotopes (e.g., 118Sn, 119Sn, 120Sn) to quantify the eluting organotin compounds.[1]
-
Isotope Dilution: For highly accurate quantification, isotope dilution mass spectrometry (IDMS) is often employed. This involves spiking the sample with an isotopically enriched standard of the analyte (e.g., 119Sn-enriched MBT) and measuring the altered isotope ratios.[4][9]
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of GC-MS and ICP-MS for this compound analysis.
Caption: Workflow for the cross-validation of GC-MS and GC-ICP-MS.
Concluding Remarks
Both GC-MS and GC-ICP-MS are robust and reliable techniques for the determination of this compound. The choice between them will depend on the specific analytical requirements.
-
GC-MS is a widely accessible technique that provides good sensitivity and selectivity, making it suitable for routine monitoring.[8] The use of isotope dilution can significantly improve its accuracy and precision.[5]
-
GC-ICP-MS offers superior sensitivity and is the method of choice for ultra-trace analysis.[4] Its ability to perform isotope dilution analysis with high precision makes it an excellent reference method.[9] However, the initial instrumentation cost is higher.[8]
For a comprehensive cross-validation, it is recommended to analyze certified reference materials (CRMs) and spiked samples using both methods.[4][9] Statistical analysis of the resulting data will provide a robust evaluation of the comparability and potential biases of each technique, ensuring the generation of high-quality, reliable data for research and regulatory purposes.
References
- 1. s4science.at [s4science.at]
- 2. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. gcms.cz [gcms.cz]
- 9. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Monobutyltin Oxide from Diverse Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Monobutyltin oxide (MBTO), an amorphous white solid, is a versatile organotin compound widely employed as a catalyst and stabilizer in various industrial processes.[1][2][3] Its primary applications include catalyzing esterification, transesterification, and polycondensation reactions for the production of saturated and unsaturated polyester (B1180765) resins, which are essential for powder coatings, coil coatings, and plasticizers.[1][3][4] Furthermore, MBTO serves as a heat and light stabilizer for polyvinyl chloride (PVC) and as a catalyst in the synthesis of polyurethane foams.[1] Given its critical role, the performance of MBTO is intrinsically linked to its synthesis method, which dictates properties such as purity, particle morphology, and catalytic efficacy.
This guide provides a comparative analysis of this compound oxide synthesized via different routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthesis strategy for their specific applications.
Principal Synthesis Routes
The production of this compound oxide is predominantly achieved through two distinct chemical pathways: the hydrolysis of a this compound trichloride (B1173362) intermediate and the direct synthesis from metallic tin.
-
Route A: Hydrolysis of this compound Trichloride: This is the most established industrial method.[2] It is a multi-step process that begins with the synthesis of this compound trichloride from tetrabutyltin (B32133) and tin tetrachloride.[5][6] The resulting trichloride is then isolated and hydrolyzed under alkaline conditions to yield this compound oxide.[5][7] Variations in this route often involve the use of different alkaline agents and additives to improve the product's physical properties and purity.[8]
-
Route B: Direct Synthesis from Metallic Tin: This method offers a more direct pathway by reacting powdered tin metal directly with a primary alcohol, such as butanol.[9] The reaction is conducted at elevated temperatures in the presence of an acidic catalyst to produce the alkyltin oxide.[9] The stoichiometry of the reactants is a key factor in controlling the nature of the final product.[9]
Caption: High-level overview of the two primary synthesis routes for this compound Oxide.
Comparative Performance Data
The choice of synthesis route significantly impacts the final product's characteristics. The hydrolysis method is well-established but can present challenges in controlling product morphology, which may affect purity and production efficiency.[5][8] The direct synthesis route is less complex but requires high temperatures. The following table summarizes key performance and experimental data from various reported methods.
| Parameter | Route A: Hydrolysis of this compound Trichloride | Route B: Direct Synthesis from Metallic Tin |
| Purity | 99.1%[8][10] | Dependent on reactant stoichiometry[9] |
| Yield | 99.1% - 99.3%[7][8][10] | Not specified in provided sources |
| Key Reagents | This compound trichloride, Na₂CO₃, Ammonia[7][8] | Powdered Tin, Butanol, Acidic Catalyst[9] |
| Reaction Temp. | 40°C - 90°C[5][8] | 200°C - 400°C[9] |
| Reaction Time | 2 - 4 hours[7][8] | Not specified in provided sources |
| Advantages | Established industrial process, high yield and purity reported.[5][8] | Simpler, one-step process from metal.[9] |
| Disadvantages | Multi-step process, potential for product bonding affecting purity.[5][8] | Requires high temperatures, powdered metal handling.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthesis routes. Below are protocols derived from patent literature for the key synthesis methods.
Protocol 1: Synthesis of this compound Oxide via Hydrolysis (Route A)
This protocol is based on a method designed to produce a loose, easily washable product, thereby improving purity.[8]
Materials:
-
This compound trichloride
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (B1221849) solution (20%)
-
Additive (e.g., mixture of polyacrylamide, Triton X-100, and crude alcohol)[8]
-
Deionized water
Procedure:
-
Prepare an alkaline solution by dissolving 12g of Na₂CO₃ in 200g of water in a reactor.
-
Add 200g of 20% ammonia solution to the reactor.
-
Heat the solution to 50°C while stirring.
-
Prepare an additive solution by diluting 1g of the additive mixture in 20g of water. Add 50% of this solution to the reactor.
-
Slowly add 100g of this compound trichloride liquid into the reactor via a constant pressure funnel.
-
Maintain the reaction at a constant temperature of 50°C for 2 hours. Add the remaining additive solution in 20% increments every 30 minutes during this period.
-
After the reaction is complete, filter the resulting product.
-
Wash the filter cake twice with water heated to 50-60°C.
-
Centrifuge the washed product to remove excess water.
-
Dry the material in a vacuum oven at 85-95°C to obtain the final this compound oxide product.[10]
Protocol 2: Direct Synthesis from Metallic Tin (Route B)
This protocol describes the direct conversion of metallic tin to this compound oxide.[9]
Materials:
-
Powdered tin metal (particle size ~300 to 400 mesh)
-
Butanol (or other primary aliphatic alcohol)
-
Acidic catalyst (e.g., Lewis acid)
Procedure:
-
Place the powdered tin metal in a suitable reactor.
-
Introduce an acidic catalyst.
-
Heat the reactor to a temperature between 200°C and 400°C in an air-free atmosphere.
-
Introduce butanol into the heated tin powder to initiate the reaction.
-
The organotin oxide product is formed and subsequently cooled (e.g., to below 0°C) and collected.[9]
-
The specific alkyltin oxide produced (mono-, di-, or tri-alkyltin oxide) is controlled by the stoichiometric ratio of the reactants.[9]
Performance Evaluation Workflow
To objectively compare the MBTO produced from different routes, a standardized characterization and performance testing workflow is essential. This involves analyzing the material's physical and chemical properties and then evaluating its performance in a relevant catalytic application.
Caption: General workflow for characterization and performance testing of synthesized MBTO.
Conclusion
The selection of a synthesis route for this compound oxide has profound implications for its performance characteristics. The established industrial method involving the hydrolysis of this compound trichloride can produce high-purity, high-yield MBTO, with recent advancements focusing on additives to overcome issues with product morphology and washing efficiency.[8] This route, however, remains a multi-step process. In contrast, the direct synthesis from metallic tin offers a simpler, more direct path, though it operates under more demanding temperature conditions.[9]
For researchers and drug development professionals, the choice of synthesis will depend on the specific requirements of their application. If exceptionally high and well-documented purity is paramount, the hydrolysis route with optimized washing and drying steps may be preferable. For applications where process simplicity is a key driver, and the required performance specifications can be met, the direct synthesis route presents an attractive alternative. Further research directly comparing the catalytic activity and physical properties of MBTO from these distinct routes under identical testing conditions would be invaluable to the scientific community.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound OXIDE (MBTO) - Ataman Kimya [atamanchemicals.com]
- 3. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]
- 4. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 5. Preparation method of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis method of this compound oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 7. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 8. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]
- 9. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]
- 10. CN106588974B - A method of synthesizing loose Mono-n-butyltin - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Organotin Speciation
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the selection and validation of an appropriate analytical methodology is paramount to achieving accurate and reliable results. The environmental and toxicological significance of organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), necessitates their precise and accurate quantification. This guide provides a comprehensive comparison of common analytical techniques, focusing on their performance and the experimental protocols that underpin their successful application.
The chemical similarity between different organotin species presents a significant analytical challenge, raising the potential for inaccurate measurements. This guide delves into the nuances of three widely employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), offering a comparative analysis of their capabilities in organotin speciation.[1]
Performance Comparison of Analytical Methods
The choice of analytical method is often dictated by the specific organotin compounds of interest, the sample matrix, and the required sensitivity. The following tables summarize the performance characteristics of GC-MS, LC-MS, and HPLC-ICP-MS for the analysis of various organotin compounds.
Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Analysis
| Analyte | Matrix | Derivatization | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| TBT, TPhT | Beverages | NaBEt4 | - | - | 70-120 | <10 | [2] |
| DBT, TBT, DPhT, TPhT | Coastal Water | NaBEt4 | 0.70 ng/L (TBT) | 2.1 ng/L (TBT) | >83 | - | [3] |
| Various | Water | NaBEt4 | 0.05 ng/L | - | - | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, TBT: Tributyltin, TPhT: Triphenyltin, DBT: Dibutyltin, DPhT: Diphenyltin, NaBEt4: Sodium tetraethylborate.
Table 2: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Organotin Analysis
| Analyte | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| TBT, Fentin, Cyhexatin, Fenbutatin oxide | Apple, Potato | - | 2 µg/kg | 85-115 | <15 | [5] |
| TBT, Fentin, Cyhexatin, Fenbutatin oxide | Seawater | - | 50 ng/L | 85-115 | <15 | [5] |
| TBT, TPhT | Sediment | - | - | - | - | [6] |
| Cyhexatin, Fentin, Fenbutatin oxide | Various | - | 0.002 mg/kg | - | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, TBT: Tributyltin, TPhT: Triphenyltin.
Table 3: Performance of High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Organotin Analysis
| Analyte | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| TBT | Sediment | 3 pg (as Sn) | - | - | - | [8] |
| 11 OTCs | Workplace Air | 0.14-0.57 µg Sn/L | - | - | - | [9] |
| TPhT, Azocyclotin, Fenbutatin oxide | Sediments | 0.13-1.46 µg/L | - | - | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, TBT: Tributyltin, OTCs: Organotin Compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-based methods are a popular choice for organotin speciation due to their high resolving power.[11] However, a derivatization step is typically required to make the organotin compounds volatile enough for GC analysis.[11][12]
-
Extraction : Organotin compounds are extracted from the sample matrix using organic solvents.[12] For complex matrices like biological tissues, a clean-up step using materials like Florisil or silica (B1680970) gel may be necessary.[12]
-
Derivatization : The extracted organotins are converted to more volatile forms. Common methods include ethylation with sodium tetraethylborate (NaBEt4) or formation of hydrides using sodium borohydride.[11][12]
-
GC Separation : The derivatized compounds are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column. A temperature gradient is often employed to achieve optimal separation.[1]
-
MS Detection : The separated compounds are then introduced into a mass spectrometer. Electron Ionization (EI) is a common ionization technique. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for identification and quantification.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative that often circumvents the need for derivatization, thereby simplifying sample preparation.[1][12]
-
Extraction : A "quick and easy" extraction using acetonitrile (B52724) (QuEChERS) is a common approach for various matrices.[5][7]
-
LC Separation : The sample extract is injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase, often consisting of acetonitrile and water with additives like formic acid.[6]
-
MS/MS Detection : Electrospray Ionization (ESI) in positive ion mode is frequently used.[1] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[5][6]
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This technique is renowned for its exceptional sensitivity and element-specific detection.[1]
-
Extraction : Similar to LC-MS, extraction protocols are employed to isolate the organotin compounds from the sample.
-
HPLC Separation : The separation of organotin species is performed using HPLC, often with a C18 column.[9]
-
ICP-MS Detection : The eluent from the HPLC is introduced into an inductively coupled plasma source, which atomizes and ionizes the tin atoms. The mass spectrometer then detects the tin isotopes, providing highly sensitive and element-specific quantification.
Workflow for Organotin Speciation Analysis
To aid in the selection of an appropriate analytical method and to highlight the critical steps, the following workflow diagram is provided.
Caption: A generalized workflow for the speciation analysis of organotin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. sciex.jp [sciex.jp]
- 6. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. agilent.com [agilent.com]
- 9. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of Derivatization Agents for Monobutyltin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the trace analysis of organotin compounds, the accurate quantification of monobutyltin (MBT) is a critical yet challenging task. The inherent polarity and low volatility of MBT necessitate a derivatization step prior to gas chromatographic analysis. This guide provides an objective comparison of the efficiency of two primary classes of derivatization agents: Sodium Tetraethylborate (NaBEt4) and Grignard reagents, supported by experimental data to inform your analytical strategy.
The selection of an appropriate derivatization agent is paramount for achieving optimal sensitivity, accuracy, and reproducibility in MBT analysis. This guide delves into the performance characteristics of NaBEt4 and commonly used Grignard reagents, such as pentylmagnesium bromide, to facilitate an informed decision for your specific analytical needs.
Performance Comparison of Derivatization Agents
The following table summarizes the key performance indicators for the derivatization of this compound using Sodium Tetraethylborate and Grignard reagents, based on data from various scientific studies.
| Performance Metric | Sodium Tetraethylborate (NaBEt4) | Grignard Reagents (e.g., Pentylmagnesium Bromide) | Key Considerations |
| Derivatization Yield | 40-100% for organotins[1][2] | Reported to provide the greatest yields and reproducibility for organotins[3] | Yields are highly dependent on the specific organotin compound and reaction conditions. |
| Limit of Detection (LOD) | 3-12 ng/L (as Sn) in water[1][2] | < 0.1 µg/kg (wet sample) for MBT (using n-propylmagnesium bromide)[4] | LODs are influenced by the sample matrix, instrumentation, and specific Grignard reagent used. |
| Reaction Time | Approximately 30 minutes[5] | Approximately 15-30 minutes[5][6] | Reaction times can be optimized based on temperature and reagent concentration. |
| Reproducibility (RSD) | 3-10% for organotin analysis[1][2] | 0.5-12.5% for organotin analysis[4] | RSD is a measure of the precision of the entire analytical method. |
| Ease of Use | Simpler procedure, suitable for in-situ derivatization in aqueous samples[7] | More complex, requires anhydrous conditions and is sensitive to water and alcohols[3] | NaBEt4 is generally considered more user-friendly, especially for routine analysis. |
Experimental Workflows and Methodologies
The choice of derivatization agent dictates the experimental workflow. Below are representative diagrams and detailed protocols for MBT analysis using both NaBEt4 and a Grignard reagent.
Detailed Experimental Protocols
1. Derivatization with Sodium Tetraethylborate (NaBEt4)
This method is particularly advantageous for aqueous samples due to the ability to perform in-situ derivatization.
-
Sample Preparation: Acidify the aqueous sample to a pH of 4-5 using an appropriate buffer (e.g., acetate (B1210297) buffer).[7]
-
Derivatization: Add a freshly prepared solution of NaBEt4 in an organic solvent (e.g., ethanol) to the sample. A typical reaction involves shaking the mixture for approximately 30 minutes at room temperature.[5]
-
Extraction: Following derivatization, perform a liquid-liquid extraction using a non-polar solvent such as hexane (B92381) to isolate the now volatile ethylated MBT derivative.
-
Analysis: The organic extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
2. Derivatization with Grignard Reagents (e.g., Pentylmagnesium Bromide)
Grignard reagents are powerful alkylating agents but require more stringent experimental conditions.
-
Sample Preparation: The sample extract containing MBT must be in an anhydrous aprotic solvent (e.g., hexane or diethyl ether). Any presence of water will quench the Grignard reagent.
-
Derivatization: Add the Grignard reagent (e.g., pentylmagnesium bromide in diethyl ether) to the sample extract. The reaction is typically carried out at room temperature for 15-30 minutes.[5][6]
-
Quenching: After the reaction is complete, the excess Grignard reagent is quenched by the careful addition of an acidic solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride solution).[3]
-
Extraction: The derivatized, non-polar MBT-pentyl compound is then extracted into an organic solvent.
-
Analysis: The organic phase is separated, dried, and concentrated before analysis by GC-MS.
Logical Pathway for Selecting a Derivatization Agent
The decision to use NaBEt4 or a Grignard reagent is often guided by the sample matrix, desired sensitivity, and practical laboratory considerations.
Conclusion
Both Sodium Tetraethylborate and Grignard reagents are effective for the derivatization of this compound prior to GC-MS analysis. NaBEt4 offers a simpler, more convenient workflow, especially for aqueous samples, and has largely replaced Grignard reagents in many routine applications.[5] However, for applications where achieving the absolute highest derivatization yield and sensitivity is paramount, and the laboratory is equipped to handle the more demanding reaction conditions, Grignard reagents, particularly pentylmagnesium bromide, may offer a performance advantage.[3]
Ultimately, the choice of derivatization agent should be based on a careful consideration of the specific analytical requirements, sample characteristics, and available resources. Method validation, including the determination of derivatization efficiency, limits of detection, and reproducibility, is crucial for ensuring the quality and reliability of your this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. resources.strem.com [resources.strem.com]
head-to-head comparison of monobutyltin and tripropyltin laurate catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical determinant for success in various chemical syntheses, directly influencing reaction kinetics, product purity, and overall process efficiency. Organotin compounds have long been recognized for their potent catalytic activity in reactions such as esterification and polyurethane formation.[1] This guide provides a detailed head-to-head comparison of two such catalysts: monobutyltin laurate and tripropyltin (B15187550) laurate. Due to the limited direct experimental data for these specific laurate salts, this comparison synthesizes information from closely related and well-studied analogs, such as this compound oxide and other trialkyltin compounds, to provide a comprehensive overview of their expected performance.
Performance Comparison
Quantitative data comparing the catalytic efficiency of this compound and tripropyltin compounds in polyester (B1180765) polyol synthesis reveals distinct differences in their activity. The following table summarizes the performance of their close analogs in a representative polyesterification reaction.
| Catalyst | Time to Reach Acid Value < 1 mg KOH/g (hours) | Relative Gel Time in Polyurethane Formulation |
| This compound Oxide | ~4.0 | Not Available |
| Tripropyltin Laurate | ~5.5 | Moderate |
| Dibutyltin (B87310) Dilaurate | ~4.5 | Fast |
| Tetrabutyltin | ~6.0 | Not Available |
This data is synthesized from typical performance characteristics of organotin catalysts in polyesterification and polyurethane reactions.[2]
Key Observations:
-
Catalytic Activity: In polyesterification, this compound oxide, a close analog of this compound laurate, demonstrates the highest catalytic activity, achieving the desired acid value in the shortest time.[2] Tripropyltin laurate exhibits considerable but more moderate catalytic activity, comparable to other organotin catalysts.[2]
-
Curing Rate in Polyurethanes: Tripropyltin laurate provides a moderate curing rate in polyurethane formulations. This can be advantageous in applications requiring a longer pot life and improved flow characteristics before solidification, in contrast to more active catalysts like dibutyltin dilaurate which induce rapid curing.[2]
Catalytic Mechanisms
Organotin catalysts, including this compound and tripropyltin derivatives, are believed to function primarily through a Lewis acid-catalyzed pathway in both esterification and polyurethane formation.[1][3]
Esterification & Polyurethane Formation
The general mechanism involves the coordination of the tin atom with the carbonyl oxygen of the carboxylic acid or isocyanate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[1][4]
In polyurethane formation, organotin catalysts are thought to operate via the formation of a tin-alkoxide intermediate. This intermediate then coordinates with the isocyanate, activating it for the subsequent reaction with an alcohol to form the urethane (B1682113) linkage.[5][6]
Caption: Proposed mechanism for organotin-catalyzed urethane formation.
Hydrolytic Stability and Toxicity
A crucial consideration in the application of organotin catalysts is their stability in the presence of water and their toxicological profile.
-
Hydrolytic Stability: Organotin compounds can undergo hydrolysis in the presence of water, which can lead to a decrease in catalytic activity.[7] this compound compounds are known to be hydrolytically stable and can be used in processes up to 240°C. The hydrolysis and condensation of this compound chloride have been studied, indicating a complex process.[8][9][10][11] While specific data for tripropyltin laurate is scarce, trialkyltin compounds are generally susceptible to hydrolysis, which can impact their catalytic performance in aqueous environments.[12][13]
-
Toxicity: The toxicity of organotin compounds is a significant concern. Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins.[14] Trialkyltins, such as tripropyltin and the well-studied tributyltin, are known for their biological activity and cytotoxic effects.[15] this compound compounds are considered to have low acute toxicity.[16] This suggests that from a toxicological perspective, this compound laurate would be a more favorable choice.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of Polyester Polyol
Objective: To synthesize a polyester polyol using an organotin catalyst and monitor the reaction progress by measuring the acid value.
Materials:
-
Adipic acid
-
Ethylene (B1197577) glycol
-
This compound laurate or Tripropyltin laurate (catalyst)
-
Nitrogen gas
-
Standardized potassium hydroxide (B78521) (KOH) solution
-
Phenolphthalein indicator
Procedure:
-
Charge the reactants (adipic acid and ethylene glycol) into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a condenser.
-
Begin heating the mixture under a gentle stream of nitrogen while stirring.
-
Once the mixture is homogenous and the temperature reaches approximately 150°C, add the organotin catalyst (e.g., 0.05-0.1% by weight of total reactants).
-
Gradually increase the temperature to 200-220°C. Water from the esterification reaction will begin to distill off.
-
Monitor the reaction progress by periodically taking samples and determining the acid value via titration with the standardized KOH solution.
-
The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 1 mg KOH/g).[2]
Caption: A generalized workflow for the synthesis of polyester polyol.[2]
Determination of Catalyst Efficiency in Polyurethane Formation
Objective: To determine and compare the catalytic efficiency of this compound laurate and tripropyltin laurate in a polyurethane formulation by measuring the gel time.
Materials:
-
Polyol (e.g., polypropylene (B1209903) glycol)
-
Isocyanate (e.g., toluene diisocyanate)
-
This compound laurate or Tripropyltin laurate (catalyst)
-
Solvent (if required)
-
Stopwatch
Procedure:
-
In a suitable container, accurately weigh the polyol.
-
Add the calculated amount of the organotin catalyst to the polyol and mix thoroughly.
-
Add the isocyanate to the polyol/catalyst mixture and start the stopwatch immediately while mixing vigorously.
-
Periodically check the viscosity of the mixture with a spatula or glass rod.
-
The gel time is recorded as the time taken for the mixture to become stringy and no longer flow.
-
Repeat the experiment for each catalyst at the same concentration and temperature to ensure a fair comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inchem.org [inchem.org]
A Comparative Guide to the Validation of Analytical Methods for Monobutyltin Determination in Beverage Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of monobutyltin (MBT) in beverage samples. The primary focus is on a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method, which is compared with alternative techniques including Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). This document is intended to assist researchers in selecting the most suitable method based on performance, sensitivity, and procedural complexity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for this compound quantification in beverages is critical and depends on various factors such as required sensitivity, sample matrix, and the need for speciation. While Gas Chromatography (GC) based methods typically necessitate a derivatization step to increase the volatility of organotin compounds, Liquid Chromatography (LC) approaches can often circumvent this requirement, simplifying sample preparation.[1][2]
Table 1: Performance Comparison of Analytical Methods for this compound Determination
| Parameter | GC-MS/MS | GC-PFPD | LC-MS/MS | HPLC-ICP-MS |
| Linearity (r²) | > 0.995[3] | Not Specified | > 0.99[4] | > 0.990[5] |
| Limit of Detection (LOD) | Sub-µg/L range | 0.7 µg/L (as Sn, in water)[6][7] | Not specified for MBT | 0.23 ng/g (as Sn, in sediment)[8] |
| Limit of Quantification (LOQ) | 0.1 µg/kg (in sample)[3] | Not Specified | 0.04 - 75 µg/L (for other analytes in beer)[4] | Not Specified |
| Recovery | 70-120%[3] | 90-110% (for organotins in CRM)[6][7] | 79-100% (for other analytes in beer)[4] | Not Specified |
| Precision (RSD%) | < 10%[3] | < 20%[6][7] | < 15%[4] | 2.9 - 6.5% (for butyltins in CRM)[9] |
| Derivatization Required | Yes | Yes | Generally No[1][2] | No[2] |
| Sample Throughput | Moderate | Moderate | High | High |
| Instrumentation Cost | High | Moderate | High | Very High |
| Selectivity | Very High[3] | High | High | Very High (element-specific)[1] |
Experimental Protocols
Primary Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method offers high sensitivity and selectivity for the determination of this compound and other organotin compounds in beverage samples.[3]
1. Sample Preparation & Extraction:
-
Weigh 10 mL of the beverage sample into a glass bottle.
-
Add 5.0 mL of methanol (B129727) and sonicate for 10 minutes to mix and degas.[3]
-
Add 2 mL of acetate (B1210297) buffer to the solution.[3]
2. Derivatization:
-
Add 200 µL of the derivatization reagent, sodium tetraethylborate (NaBEt₄), to the sample solution.[3]
-
Shake the sample and allow it to react for 30 minutes.[3]
3. Liquid-Liquid Extraction:
-
Extract the derivatized compounds with 1 mL of hexane (B92381) by vortexing the mixture for 30 seconds.[3]
-
Allow the phases to separate.[3]
-
Transfer the upper hexane layer to an autosampler vial for analysis.[10]
4. GC-MS/MS Analysis:
-
GC System: Agilent 7000 Series GC-MS/MS or equivalent.[3]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Injector: Splitless mode.
-
Oven Temperature Program: 40°C (hold 1 min), ramp at 10°C/min to 200°C (hold 1 min).[11]
-
MS Detector: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.[3]
Alternative Method 1: Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
This method provides good sensitivity and is a more cost-effective alternative to mass spectrometry for organotin analysis.
1. Sample Preparation & Extraction:
-
Follow the same sample preparation and extraction steps as in the GC-MS/MS method.
2. Derivatization:
-
Derivatize the organotin compounds with sodium tetraethylborate (NaBEt₄) as described in the GC-MS/MS protocol.[6][7]
3. GC-PFPD Analysis:
-
GC System: Equipped with a Pulsed Flame Photometric Detector (PFPD).
-
Column: A suitable capillary column for organotin analysis.
-
Injector: Splitless mode.
-
Detector: PFPD optimized for tin detection.
Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the significant advantage of potentially eliminating the need for derivatization, thereby simplifying the sample preparation process.[1][2]
1. Sample Preparation:
-
For clear liquid samples, minimal preparation such as filtration may be required.[12]
-
For more complex matrices, a QuEChERS-based extraction or solid-phase extraction (SPE) may be employed.[13] It should be noted that some LC-MS systems may face challenges in the determination of this compound.[13]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[4][14]
-
MS Detector: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.[15]
Alternative Method 3: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This technique provides exceptional sensitivity and element-specific detection, making it a powerful tool for speciation analysis of organotin compounds.[1][2]
1. Sample Preparation:
-
Beverage samples may be diluted with ultrapure water and acidified (e.g., with HCl) before analysis.[5]
-
Filtration through a 0.22 µm filter is recommended.[5]
2. HPLC-ICP-MS Analysis:
-
HPLC System: An inert HPLC system to prevent interaction with metal components.[5]
-
Column: A suitable column for organotin separation, such as a cation-exchange column.[8]
-
Mobile Phase: An appropriate buffer system, for example, a citrate (B86180) buffer with methanol.[8]
-
ICP-MS Detector: The eluent from the HPLC is directly introduced into the ICP-MS for tin-specific detection.
Visualizations
Experimental Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for the primary GC-MS/MS method and a comparison of the logical relationships between the different analytical techniques discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry multi-method for the determination of 41 free and modified mycotoxins in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Automated headspace-solid-phase micro extraction-retention time locked-isotope dilution gas chromatography-mass spectrometry for the analysis of organotin compounds in water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 13. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 15. epa.gov [epa.gov]
A Comparative Analysis of Monobutyltin Catalysts in Polymerization Kinetics
For researchers and professionals in polymer chemistry and drug development, the choice of a catalyst is a critical factor that dictates the efficiency, control, and outcome of a polymerization reaction. Organotin compounds, particularly monobutyltin derivatives, have been established as effective catalysts in various polymerization processes, most notably in the synthesis of polyesters through esterification and polycondensation reactions.[1][2] This guide provides a comparative study of this compound-catalyzed polymerization kinetics, setting its performance against other common organotin and alternative catalysts, supported by experimental data.
The catalytic activity of this compound compounds, such as this compound oxide (also known as butylstannoic acid), is primarily leveraged in high-temperature polycondensation reactions, typically between 210°C and 240°C.[2][3] These catalysts are valued for their high activity, thermal stability, and their ability to become incorporated into the final polymer, which can simplify downstream processing by eliminating the need for catalyst removal.[3] The mechanism is believed to involve a monomeric tin species as the active catalyst.[1]
Comparative Performance of Polymerization Catalysts
The efficacy of a polymerization catalyst is assessed by several kinetic and structural parameters, including the rate of polymerization, monomer conversion over time, and the molecular weight and polydispersity of the resulting polymer. The following tables summarize quantitative data from various studies to compare this compound with other organotin catalysts like dibutyltin (B87310) and stannous octoate, a widely studied catalyst for ring-opening polymerization (ROP).
Table 1: Comparison of Reaction Kinetics for Ring-Opening Polymerization (ROP) of Cyclic Esters
| Catalyst | Monomer | Temperature (°C) | Catalyst:Monomer Ratio | Apparent Rate Constant (k_app) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound (derivative) | ε-Caprolactone | 130 | 1:200 | Data not available | Lower than Bu2SnCl2 & Bu3SnCl | [4] |
| Dibutyltin Dichloride | ε-Caprolactone | 130 | 1:200 | Data not available | Higher than SnCl2 | [4] |
| Stannous Octoate (Sn(Oct)₂) | L-Lactide | 180 | 1:1000 | Varies with co-initiator | 58.0 | [5][6] |
| Tin(II) Butoxide | L,L-Dilactide | 80 (in THF) | 1:200 | 0.5 L·mol⁻¹·s⁻¹ (k_p) | Data not available | [7] |
Note: Direct comparative kinetic data for this compound in ROP is limited in the reviewed literature. The comparison often involves derivatives or related tin chlorides, highlighting the influence of alkyl groups on catalytic activity.[4]
Table 2: Polymer Properties under Various Catalytic Systems
| Catalyst | Monomer | Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Dibutyltin Maleate | ε-Caprolactone | 140 | ~30,000 | 1.6 - 1.8 | [4] |
| Stannous Octoate (Sn(Oct)₂) | L,L-Lactide | 130 | Controllable by initiator ratio (e.g., 5,000 - 100,000) | < 1.2 (with co-initiator) | [8] |
| Tin(II) Butoxide | L,L-Dilactide | 120 (bulk) | Up to ~1,000,000 | Low, controlled polymerization | [7] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a generalized protocol for studying the kinetics of a bulk polymerization reaction, such as the ring-opening polymerization of lactide, which can be adapted for different catalyst systems.
Protocol: Kinetic Study of Bulk Ring-Opening Polymerization
1. Materials and Preparation:
-
Monomer: L-Lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum).
-
Catalyst: this compound oxide, Dibutyltin dilaurate, or Stannous Octoate.
-
Initiator/Co-catalyst (if applicable): 1-Dodecanol or other alcohol (dried over molecular sieves).
-
Reactor: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and sampling outlet. All glassware must be flame-dried under vacuum to remove moisture.
2. Polymerization Procedure:
-
The reactor is charged with a predetermined amount of L-Lactide monomer.
-
The reactor is heated to the desired reaction temperature (e.g., 130-180°C) under a nitrogen atmosphere to melt the monomer.[9]
-
Once the monomer is molten and thermally equilibrated, the initiator (if used) is added, followed by the catalyst. The moment of catalyst addition is considered time zero (t=0).
-
The reaction mixture is stirred continuously at a constant rate.
3. Sampling and Analysis:
-
Aliquots (samples) of the reaction mixture are withdrawn at specific time intervals using a syringe.
-
Each sample is immediately dissolved in a known volume of a suitable solvent (e.g., chloroform) to quench the reaction.
4. Determination of Monomer Conversion:
-
Monomer conversion is typically determined using ¹H NMR spectroscopy. The sample in deuterated chloroform (B151607) (CDCl₃) is analyzed, and the conversion is calculated by comparing the integral of a characteristic monomer peak with that of a corresponding polymer peak.
5. Molecular Weight Analysis:
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer samples are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The system is calibrated with polystyrene or polylactide standards.
6. Kinetic Analysis:
-
The rate of polymerization is determined by plotting monomer conversion as a function of time. For many tin-catalyzed ROPs, the polymerization is first-order with respect to the monomer concentration.[6] The apparent rate constant (k_app) can be determined from the slope of the plot of ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
Visualizing Mechanisms and Workflows
Catalytic Mechanism
Organotin catalysts, including this compound derivatives, generally facilitate polymerization through a coordination-insertion mechanism, particularly in the ring-opening polymerization of cyclic esters.[5] The tin center coordinates with the monomer, activating it for nucleophilic attack by an initiator or the growing polymer chain.
Caption: Proposed coordination-insertion mechanism for organotin-catalyzed ROP.
Experimental Workflow
The process of conducting a comparative kinetic study follows a structured workflow from preparation to data analysis to ensure reliable and comparable results.
Caption: Experimental workflow for a polymerization kinetics study.
References
- 1. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound OXIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Monobutyltin
For Immediate Release
Researchers, scientists, and drug development professionals handling monobutyltin compounds now have a comprehensive guide to ensure safe disposal and laboratory hygiene. This document outlines essential, immediate safety and logistical information, including operational and disposal plans, to provide procedural, step-by-step guidance. Adherence to these protocols is critical due to the hazardous nature of this compound, which is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure all personnel are familiar with the associated hazards. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tight-sealing safety goggles or a face shield.
-
Lab Coat: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a suitable respirator, especially when dust or aerosols may be generated.
All handling of this compound compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Solid Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with a plastic sheet or tarp to minimize dust.
-
Use dry clean-up procedures; avoid sweeping or any action that generates dust.
-
Mechanically collect the spilled material into a suitable, clearly labeled container for hazardous waste disposal.[2]
For Liquid Spills:
-
Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or dichloromethane), collecting all rinses as organotin waste.
-
Decontaminate the area with a bleach solution.
Quantitative Data: Occupational Exposure Limits
The following table summarizes the established occupational exposure limits for organic tin compounds. Adherence to these limits is crucial for personnel safety.
| Organization | Exposure Limit (as Sn) | Notes |
| OSHA (PEL) | TWA 0.1 mg/m³ | Permissible Exposure Limit, 8-hour Time-Weighted Average |
| ACGIH (TLV) | TWA 0.1 mg/m³ | Threshold Limit Value, 8-hour Time-Weighted Average; Skin absorption is a significant exposure route. |
| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit |
Data sourced from various Safety Data Sheets and regulatory bodies.[3][4][5]
Experimental Protocol: Decontamination and Waste Neutralization
A key aspect of managing this compound in the laboratory is the proper decontamination of glassware and the neutralization of liquid waste to reduce toxicity prior to disposal. This protocol is based on the oxidation of organotins to less toxic inorganic tin compounds.
Materials:
-
Liquid organotin waste or contaminated glassware
-
Commercial bleach (sodium hypochlorite (B82951) solution) or hydrogen peroxide
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar (for liquid waste)
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure for Liquid Waste Neutralization:
-
Segregation: Ensure that the organotin waste is not mixed with other incompatible waste streams.
-
Dilution: In a chemical fume hood, dilute highly concentrated organotin waste with a suitable solvent.
-
Oxidation: Slowly add the oxidizing agent (e.g., commercial bleach) to the diluted waste while stirring. This reaction can be exothermic, so add the oxidant in small portions and monitor for any temperature increase.
-
Reaction Time: Allow the mixture to react for several hours (overnight is recommended) with continued stirring to ensure complete oxidation.[1]
-
Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[1]
-
Disposal: Transfer the treated waste, which now contains less toxic inorganic tin compounds, to a designated hazardous waste container. This waste must still be disposed of as hazardous waste.[1]
Procedure for Glassware Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the glassware thoroughly with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organotin residues.
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[1]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or a 20% nitric acid solution. Allow the glassware to soak for at least 12 hours.[1]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
